Technical Documentation Center

1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride
  • CAS: 1396762-14-3

Core Science & Biosynthesis

Foundational

1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategy of 1-(2-Fluoro-6-methoxyphenyl)piperazine Hydrochloride Abstract: This technical guide provides a comprehensive analysis of 1-(2-Fluoro-6-meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategy of 1-(2-Fluoro-6-methoxyphenyl)piperazine Hydrochloride

Abstract: This technical guide provides a comprehensive analysis of 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride, a substituted arylpiperazine of significant interest in medicinal chemistry and drug development. While direct literature on this specific hydrochloride salt is limited, this document synthesizes information from closely related analogs, established synthetic methodologies, and foundational principles of medicinal chemistry to present a detailed profile. We will explore its deduced physicochemical properties, propose a robust synthetic pathway with a detailed experimental protocol, and discuss its potential pharmacological significance, particularly in the context of central nervous system (CNS) targets. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile chemical scaffold.

Introduction and Rationale

The arylpiperazine moiety is a privileged scaffold in modern pharmacology, forming the core of numerous approved drugs, particularly those targeting CNS disorders.[1][2] These compounds are known to exhibit high affinity for a range of G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors.[1][3] The specific compound of interest, 1-(2-Fluoro-6-methoxyphenyl)piperazine, combines this potent pharmacophore with two key aromatic substitutions: a methoxy group and a fluorine atom, both in ortho positions to the piperazine linkage.

The strategic placement of a fluorine atom is a cornerstone of modern drug design.[4][5] Its introduction can profoundly influence a molecule's properties by:

  • Modulating Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of the nearby piperazine nitrogens, affecting ionization state at physiological pH and receptor interaction.

  • Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its presence can block sites of oxidative metabolism, thereby increasing the compound's half-life.[6]

  • Improving Binding Affinity and Selectivity: Fluorine can engage in favorable electrostatic interactions within a receptor's binding pocket and alter the conformation of the phenyl ring, potentially enhancing affinity and selectivity for the intended target.[6]

This guide will therefore treat 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride not just as a singular chemical entity, but as a case study in rational drug design, building upon the well-documented properties of its parent compound, 1-(2-methoxyphenyl)piperazine.[7][8]

Chemical Identity and Physicochemical Properties

The hydrochloride salt form enhances the stability and handling of the parent amine, making it suitable for laboratory use and formulation studies.[9] The properties listed below are a combination of data from close analogs and reasoned predictions based on chemical principles.

Table 1: Physicochemical Properties of 1-(2-Fluoro-6-methoxyphenyl)piperazine Hydrochloride and its Non-Fluorinated Analog

Property1-(2-Methoxyphenyl)piperazine HCl (Analog)[7][8]1-(2-Fluoro-6-methoxyphenyl)piperazine HCl (Predicted)Rationale for Prediction
Molecular Formula C₁₁H₁₆N₂O · HClC₁₁H₁₅FN₂O · HClAddition of one fluorine atom and removal of one hydrogen atom.
Molecular Weight 228.72 g/mol 246.71 g/mol Calculated based on the atomic masses.
Appearance Off-white to white crystalline solidOff-white to white crystalline solidExpected to be physically similar to the non-fluorinated analog.
Melting Point 217-219 °C>220 °C (decomposes)The introduction of fluorine often increases crystal lattice energy due to strong intermolecular interactions (e.g., dipole-dipole), which typically raises the melting point.
Solubility Soluble in Methanol, DMSO; Very slightly soluble in water.[7]Soluble in Methanol, DMSO; Sparingly soluble in water.Fluorine substitution generally increases lipophilicity of arenes, which might slightly decrease aqueous solubility.[4] However, as a hydrochloride salt, some water solubility is expected. It should remain soluble in polar organic solvents.
pKa (of Piperazine N4) ~8.0 - 8.5 (Estimated)~7.5 - 8.0 (Estimated)The strong electron-withdrawing effect of the ortho-fluoro substituent is expected to decrease the basicity of the piperazine nitrogens, resulting in a lower pKa value compared to the non-fluorinated analog. This has significant implications for the proportion of ionized compound at physiological pH.
Structural Representation

The core structure consists of a piperazine ring N-substituted with a 2-fluoro-6-methoxyphenyl group. In the hydrochloride salt, one of the piperazine nitrogens is protonated.

Caption: Chemical structure and key identifiers.

Synthesis and Purification Workflow

The synthesis of N-arylpiperazines is a well-established field in organic chemistry.[9][10] A highly reliable and scalable method involves the condensation cyclization of a substituted aniline with bis(2-chloroethyl)amine hydrochloride.[1][9] This approach avoids the use of expensive palladium catalysts that are often required for Buchwald-Hartwig amination routes.[9]

The causality for this choice rests on atom economy, reagent availability, and operational simplicity. The starting materials, 2-fluoro-6-methoxyaniline and bis(2-chloroethyl)amine hydrochloride, are commercially accessible or readily synthesized. The one-pot nature of the condensation and cyclization reduces operational complexity and potential for material loss between steps.

Caption: Proposed workflow for synthesis and purification.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for analogous compounds.[9][10] Researchers should perform their own risk assessment and optimization.

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 2-fluoro-6-methoxyaniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.1 eq), potassium carbonate (K₂CO₃, 2.5 eq, as base), and n-butanol (5 mL per gram of aniline).

  • Condensation/Cyclization: Purge the flask with nitrogen and heat the mixture to reflux (approx. 118-120 °C) with vigorous stirring. Maintain reflux for 20-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.

  • Work-up and Isolation of Free Base: Cool the reaction mixture to room temperature. Filter the mixture to remove potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of n-butanol. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent, yielding a crude oil or solid.

  • Purification: Dissolve the crude residue in a minimal amount of methanol or dichloromethane. Add this solution dropwise to a larger volume of rapidly stirring diethyl ether. The free base, if it precipitates, can be collected by filtration. Alternatively, purification can be achieved via column chromatography on silica gel (eluent: dichloromethane/methanol gradient).

  • Hydrochloride Salt Formation: Dissolve the purified free base in anhydrous diethyl ether or isopropanol (IPA). To this stirred solution, add a 2M solution of HCl in diethyl ether or IPA dropwise until the solution becomes acidic (test with pH paper) and a precipitate is fully formed.

  • Final Product Isolation: Stir the resulting slurry for 1-2 hours at room temperature. Collect the white solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any residual impurities. Dry the final product, 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride, under vacuum at 40-50 °C to a constant weight.

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques should be employed.

Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic Protons (δ 6.8-7.4 ppm): Expect a complex multiplet pattern for the three aromatic protons, showing coupling to each other and to the ¹⁹F nucleus. The proton between the F and OCH₃ groups will likely be a triplet of doublets.

    • Methoxy Protons (δ ~3.9 ppm): A sharp singlet integrating to 3H.

    • Piperazine Protons (δ 3.2-3.6 ppm): Two broad multiplets, each integrating to 4H, corresponding to the two sets of chemically non-equivalent methylene groups on the piperazine ring. In the HCl salt, a broad signal for the N-H proton may also be visible, often downfield (>9 ppm).

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Aromatic Carbons (δ 110-160 ppm): Expect 6 distinct signals. The carbons directly bonded to fluorine and oxygen will be the most downfield. The C-F bond will cause characteristic splitting (large ¹JCF, smaller ²JCF and ³JCF).

    • Methoxy Carbon (δ ~56 ppm): A single peak.

    • Piperazine Carbons (δ ~45-55 ppm): Two signals corresponding to the piperazine methylene carbons.

  • ¹⁹F NMR (376 MHz, DMSO-d₆):

    • A single resonance is expected in the typical range for an aryl fluoride (δ -115 to -130 ppm), likely appearing as a multiplet due to coupling with ortho and meta protons.[11]

  • Mass Spectrometry (ESI+):

    • Parent Ion [M+H]⁺: The primary peak observed will be for the free base at m/z = 211.12 (C₁₁H₁₆FN₂O⁺).

    • Key Fragments: Fragmentation would likely involve the piperazine ring, yielding characteristic fragments.

Pharmacological Context and Drug Discovery Potential

The pharmacological profile of 1-(2-Fluoro-6-methoxyphenyl)piperazine is predicted to be dominated by its interaction with serotonergic receptors, a hallmark of the arylpiperazine class.[1][2] The ortho-methoxy group is a common feature in ligands with high affinity for the 5-HT₁ₐ receptor. The addition of the ortho-fluoro group is a strategic modification intended to fine-tune this activity.

cluster_ligand Ligand Properties cluster_receptor Biological Target cluster_effects Predicted Outcomes Ligand 1-(2-F-6-MeO-phenyl)piperazine Receptor Serotonin Receptor (e.g., 5-HT1A) Ligand->Receptor Binds to OrthoF Ortho-Fluoro Group Affinity Modulated Binding Affinity (Potentially Increased) OrthoF->Affinity Selectivity Altered Receptor Selectivity Profile OrthoF->Selectivity Metabolism Blocked Metabolic Site (Increased Half-Life) OrthoF->Metabolism OrthoMeO Ortho-Methoxy Group OrthoMeO->Affinity Key for 5-HT1A affinity Piperazine Piperazine Core Piperazine->Receptor Primary Pharmacophore Receptor->Affinity PK Improved Pharmacokinetics (e.g., BBB Penetration) Affinity->PK Metabolism->PK

Caption: Predicted structure-activity relationships.

Rationale for Development:
  • Primary Target Hypothesis: Based on its structural similarity to known antipsychotic and anxiolytic agents, the primary targets are likely to be 5-HT₁ₐ, 5-HT₂ₐ, and possibly adrenergic α₁ receptors.[12]

  • Role of Fluorine: The ortho-fluoro substituent is hypothesized to block CYP450-mediated aromatic hydroxylation at that position, a common metabolic pathway for arylpiperazines. This should increase metabolic stability and oral bioavailability.[6]

  • Screening Protocol: A logical first step in characterizing this compound would be to perform a receptor binding screen against a panel of CNS targets. This would be followed by functional assays (e.g., cAMP assays for 5-HT₁ₐ agonism/antagonism) to determine its mode of action. Subsequent in vivo studies in animal models of psychosis or anxiety would be necessary to establish its therapeutic potential.

Safety, Handling, and Storage

No specific safety data sheet (SDS) exists for this compound. The following recommendations are based on the SDS for the closely related 1-(2-Methoxyphenyl)piperazine hydrochloride.[8]

  • Hazard Classification: Expected to be harmful if swallowed and to cause skin and serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or with a fume hood. For solids, avoid dust formation and use a dust mask if necessary.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound may be hygroscopic; storage under an inert atmosphere (Nitrogen or Argon) is recommended for long-term stability.

  • Spills: In case of a spill, wear appropriate PPE, sweep up the solid material, and place it in a suitable container for disposal. Avoid generating dust.

Conclusion

1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride represents a promising, rationally designed molecule for CNS drug discovery. While direct experimental data is scarce, a comprehensive profile can be confidently predicted based on the extensive knowledge of its structural components—the arylpiperazine pharmacophore and the strategic inclusion of fluorine. Its synthesis is achievable through established, scalable chemical methods. The analytical, pharmacological, and safety data extrapolated in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate this compound as a potential therapeutic agent.

References

  • Doležal, M., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules, 21(6), 735. Available at: [Link]

  • El-Faham, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. Available at: [Link]

  • Saeed, A., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 28(2), 551. Available at: [Link]

  • Al-Rashida, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). PubMed Central. Available at: [Link]

  • SWGDRUG.org. (2005, June 27). 1-(2-METHOXYPHENYL)PIPERAZINE. Retrieved April 3, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • ResearchGate. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Available at: [Link]

  • ACS Publications. (2001). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. Journal of Medicinal Chemistry. Available at: [Link]

  • Bentham Open. (2015). Synthesis and Characterization of a Series of 1-Aryl-4-[aryldiazenyl]- piperazines. Part I. The Open Conference Proceedings Journal. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PubMed Central. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 31). Optimizing Chemical Synthesis with 1-(2-Methoxyphenyl)piperazine Hydrochloride: A Versatile Intermediate. Retrieved April 3, 2026, from [Link]

  • ResearchGate. (2015). Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. Available at: [Link]

  • MDPI. (2022). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants. Molecules. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Fluoro-6-methoxyphenyl)piperazine Hydrochloride

Introduction 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride is a substituted arylpiperazine that serves as a crucial building block in modern medicinal chemistry. Arylpiperazines are a privileged scaffold, appearin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride is a substituted arylpiperazine that serves as a crucial building block in modern medicinal chemistry. Arylpiperazines are a privileged scaffold, appearing in a multitude of FDA-approved drugs, particularly those targeting the central nervous system (CNS).[1][2] The specific substitution pattern of a fluoro group ortho to the piperazine linkage and a methoxy group in the adjacent ortho position creates a unique electronic and conformational profile, making it a valuable intermediate for developing novel therapeutics.

This technical guide provides an in-depth exploration of the primary synthetic methodologies for preparing 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride. It is intended for researchers, chemists, and drug development professionals, offering not only procedural steps but also the underlying chemical rationale, field-proven insights, and comparative analysis of different synthetic strategies.

Compound Profile:

  • IUPAC Name: 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride

  • Scaffold: Arylpiperazine

  • Significance: A key intermediate in the synthesis of pharmacologically active molecules. The piperazine moiety often enhances the pharmacokinetic properties of drug candidates, such as aqueous solubility and bioavailability.[2]

Core Synthetic Strategies

The synthesis of 1-(2-Fluoro-6-methoxyphenyl)piperazine hinges on the formation of a carbon-nitrogen (C-N) bond between the aromatic ring and the piperazine moiety. The primary approaches to achieve this can be broadly categorized into two highly effective and widely adopted methods: Palladium-Catalyzed Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution (SNAr). A third classical, though often lower-yielding, method involves the direct condensation of the corresponding aniline with a bis(haloethyl)amine.

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, offering high functional group tolerance and broad substrate scope.[3][4] This method is particularly advantageous when dealing with less reactive aryl halides. The reaction involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with an amine in the presence of a strong base and a specialized phosphine ligand.[4][5]

Reaction Principle: The catalytic cycle typically involves:

  • Oxidative Addition: A Pd(0) species inserts into the aryl-halide bond.

  • Amine Coordination & Deprotonation: The piperazine coordinates to the palladium center, and the base removes a proton from the nitrogen.

  • Reductive Elimination: The desired N-arylpiperazine product is formed, regenerating the Pd(0) catalyst.

The choice of ligand is critical for the efficiency of the reaction, as it stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.

Experimental Workflow:

cluster_reactants Reactants & Conditions SM1 2-Bromo-1-fluoro-3-methoxybenzene Reaction Buchwald-Hartwig Amination (Heated under Inert Atmosphere) SM1->Reaction SM2 Piperazine SM2->Reaction Catalyst Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., BINAP, Xantphos) Catalyst->Reaction Base Base (e.g., NaOtBu, K2CO3) Base->Reaction Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification FreeBase 1-(2-Fluoro-6-methoxyphenyl)piperazine (Free Base) Purification->FreeBase SaltFormation HCl Treatment (e.g., HCl in Ether) FreeBase->SaltFormation Product 1-(2-Fluoro-6-methoxyphenyl)piperazine HCl (Final Product) SaltFormation->Product

Caption: Buchwald-Hartwig Amination Workflow.

Detailed Experimental Protocol:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equivalents).

  • Reagent Addition: Add 2-bromo-1-fluoro-3-methoxybenzene (1.0 equivalent) and piperazine (1.2 equivalents) to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene (or 1,4-dioxane) via syringe.

  • Reaction: Heat the mixture to 80-110 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching and Extraction: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the pure free base.

  • Salt Formation: Dissolve the purified free base in a suitable solvent like diethyl ether or isopropanol. Add a solution of HCl in the same solvent dropwise with stirring. The hydrochloride salt will precipitate.

  • Isolation: Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to yield 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride.

Data Summary Table: Buchwald-Hartwig Amination

ParameterConditionRationale / Causality
Aryl Halide 2-Bromo-1-fluoro-3-methoxybenzeneBromoarenes offer a good balance of reactivity and stability. Chloroarenes are less reactive but more cost-effective.[3]
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Precursors for the active Pd(0) catalyst.
Ligand Xantphos, BINAP, BrettPhosBulky, electron-rich phosphine ligands are essential to promote reductive elimination and prevent β-hydride elimination.[6]
Base NaOtBu, K₂CO₃, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the piperazine without competing in the reaction.
Solvent Toluene, 1,4-DioxaneAnhydrous, high-boiling aprotic solvents are necessary to maintain catalyst activity and achieve required reaction temperatures.
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition step.
Typical Yield 75 - 95%This method is generally high-yielding but requires careful optimization of catalyst, ligand, and base.
Method 2: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful pathway for aryl-amine bond formation when the aromatic ring is "activated" by electron-withdrawing groups.[1][7] In the case of 1,2-difluoro-3-methoxybenzene, the fluorine atoms themselves act as both activating groups and potential leaving groups. The reaction proceeds via the addition of a nucleophile (piperazine) to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group (fluoride).[7]

Reaction Principle: The regioselectivity (which fluorine is displaced) is dictated by the electronic effects of the substituents. The methoxy group is an ortho, para-director, but the inductive effect of the second fluorine atom strongly influences the stability of the Meisenheimer complex, typically favoring substitution at the C-1 position.

Experimental Workflow:

cluster_reactants Reactants & Conditions SM1 1,2-Difluoro-3-methoxybenzene Reaction Nucleophilic Aromatic Substitution (Heated) SM1->Reaction SM2 Piperazine (excess) SM2->Reaction Base Base (e.g., K2CO3, DIPEA) (or excess piperazine) Base->Reaction Solvent Solvent (e.g., DMSO, NMP) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Crystallization/Distillation) Workup->Purification FreeBase 1-(2-Fluoro-6-methoxyphenyl)piperazine (Free Base) Purification->FreeBase SaltFormation HCl Treatment (e.g., HCl in IPA) FreeBase->SaltFormation Product 1-(2-Fluoro-6-methoxyphenyl)piperazine HCl (Final Product) SaltFormation->Product

Caption: Nucleophilic Aromatic Substitution (SNAr) Workflow.

Detailed Experimental Protocol:

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine 1,2-difluoro-3-methoxybenzene (1.0 equivalent) and piperazine (3-5 equivalents). The excess piperazine acts as both the nucleophile and the base to neutralize the HF formed.

  • Solvent and Base (Optional): Add a high-boiling polar aprotic solvent such as DMSO or NMP. An additional non-nucleophilic base like K₂CO₃ (2.0 equivalents) can be added to improve reaction rates.

  • Reaction: Heat the mixture to 120-150 °C for 8-16 hours. Monitor the reaction for the consumption of the starting aryl fluoride.

  • Workup: Cool the reaction mixture and pour it into a large volume of cold water. The product may precipitate or can be extracted with an organic solvent (e.g., toluene or ethyl acetate).

  • Purification: Wash the organic extracts thoroughly with water to remove excess piperazine and solvent. Dry the organic layer, concentrate it, and purify the residue by vacuum distillation or crystallization to obtain the free base.

  • Salt Formation: Convert the purified free base to its hydrochloride salt as described in Method 1.

Data Summary Table: SNAr

ParameterConditionRationale / Causality
Aryl Halide 1,2-Difluoro-3-methoxybenzeneThe presence of two electron-withdrawing fluorine atoms activates the ring for nucleophilic attack. Fluorine is an excellent leaving group in SNAr.
Nucleophile PiperazineUsed in excess to drive the reaction to completion and to act as a base, neutralizing the HF byproduct.
Base K₂CO₃, DIPEA, or excess piperazineAn acid scavenger is essential. Using excess piperazine is often the simplest approach.
Solvent DMSO, NMP, or neatPolar aprotic solvents are crucial as they solvate the cation but not the anion, increasing the nucleophilicity of the piperazine.
Temperature 120 - 150 °CHigh thermal energy is required to overcome the activation energy for the formation of the Meisenheimer complex.
Typical Yield 60 - 85%Yields can be very good but are often sensitive to reaction conditions and the potential for di-substitution as a side product.

Method 3: Condensation with Bis(2-chloroethyl)amine

This is a classical approach to forming the piperazine ring directly onto an aniline precursor.[8][9][10] The method involves the reaction of 2-fluoro-6-methoxyaniline with bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent.

Reaction Principle: The reaction proceeds through a double N-alkylation of the aniline nitrogen, followed by an intramolecular cyclization to form the piperazine ring. This method directly yields the hydrochloride salt of the target compound.

Detailed Experimental Protocol:

  • Reagent Setup: In a flask equipped for high-temperature reaction, combine 2-fluoro-6-methoxyaniline (1.0 equivalent) and bis(2-chloroethyl)amine hydrochloride (1.0-1.1 equivalents).[10]

  • Solvent Addition: Add a high-boiling solvent such as n-butanol or diethylene glycol monomethyl ether.[8][10]

  • Reaction: Heat the mixture to reflux (typically 130-160 °C) for 12-24 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product hydrochloride salt may precipitate directly from the reaction mixture.

  • Purification: Filter the crude product and wash it with a cold solvent like acetone or diethyl ether to remove impurities.[10] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Trustworthiness and Self-Validation: This method is often less clean than the previous two, and the bis(2-chloroethyl)amine reagent is a nitrogen mustard precursor and must be handled with extreme care. The yield can be lower, and purification may be more challenging. However, it offers a direct route to the final salt from a readily available aniline.

Final Product Characterization

The identity and purity of the synthesized 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

  • Melting Point: The hydrochloride salt should have a sharp, defined melting point. For the related compound 1-(2-methoxyphenyl)piperazine hydrochloride, the melting point is reported as 217-219 °C.[11]

Conclusion

Both the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution represent highly effective and reliable strategies for the synthesis of 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride.

  • The Buchwald-Hartwig amination offers greater versatility and typically higher yields but requires expensive palladium catalysts and ligands, making it ideal for small-scale and discovery chemistry applications.

  • Nucleophilic Aromatic Substitution is a more atom-economical and cost-effective method, well-suited for larger-scale production, provided a suitably activated aryl fluoride is available.

The choice of method will ultimately depend on factors such as the scale of the synthesis, the cost and availability of starting materials, and the specific equipment and expertise available in the laboratory. Each protocol described herein provides a self-validating system for the successful synthesis of this valuable chemical intermediate.

References

  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. Retrieved from [Link]

  • Pace, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5786. Retrieved from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Retrieved from [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Singh, U., et al. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2). Retrieved from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

  • 1-(2-methoxyphenyl)piperazine hydrochloride is a ... (2024, March 22). Retrieved from [Link]

  • Intramolecular reductive amination for the preparation of piperazines. (n.d.). ResearchGate. Retrieved from [Link]

  • 1-(2-METHOXYPHENYL)PIPERAZINE. (2005, June 27). SWGDRUG.org. Retrieved from [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol. (n.d.). Sciencemadness.org. Retrieved from [Link]

  • Makosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Organic & Medicinal Chemistry International Journal, 2(1). Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. DOI. Retrieved from [Link]

  • Reductive amination of piperazine. (2024, October 24). Reddit. Retrieved from [Link]

  • Di Donato, M., & Perillo, A. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6046. Retrieved from [Link]

  • Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges. (2020, August 27). PubMed. Retrieved from [Link]

  • Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates. (2025, February 16). PubMed. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Predicted Biological Activity and Experimental Characterization of 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride

Introduction 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride is a substituted phenylpiperazine derivative. The piperazine moiety is a common scaffold in medicinal chemistry, known for its interaction with a variety...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride is a substituted phenylpiperazine derivative. The piperazine moiety is a common scaffold in medicinal chemistry, known for its interaction with a variety of biological targets.[1] This guide provides a comprehensive overview of the predicted biological activity of this specific compound based on structure-activity relationships (SAR) of related molecules and outlines a detailed experimental plan for its characterization. The presence of a fluoro and a methoxy group at the 2 and 6 positions of the phenyl ring, respectively, is anticipated to significantly influence its pharmacological profile. Phenylpiperazine derivatives are known to exhibit a range of activities, including antipsychotic, anxiolytic, and antidepressant effects, primarily through their interaction with serotonergic and dopaminergic receptors.[2][3]

Chemical and Physical Properties

PropertyValueSource
Chemical Formula C11H15FN2O·HClInferred
Molecular Weight 246.71 g/mol Inferred
Appearance Likely a white to off-white crystalline solid[4]
Solubility Expected to be soluble in water and methanol[5]

Predicted Pharmacological Profile

Based on the pharmacology of structurally similar compounds, 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride is predicted to primarily interact with G-protein coupled receptors (GPCRs) in the central nervous system.

Anticipated Receptor Interactions
  • Serotonin Receptors (5-HTRs): Phenylpiperazines are well-known serotonergic agents.[6] The parent compound, 1-(2-methoxyphenyl)piperazine, is an agonist at 5-HT1A receptors.[6] The addition of a fluorine atom may modulate its affinity and efficacy at various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C.[2]

  • Dopamine Receptors (DRDs): Many antipsychotic piperazine derivatives exhibit antagonist activity at dopamine D2 receptors.[2][7] It is plausible that 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride will display some affinity for D2 receptors.

  • Adrenergic Receptors: Some phenylpiperazine analogs show affinity for α1-adrenergic receptors.[8] This potential off-target activity should be evaluated.

Hypothesized Signaling Pathways

Interaction with the predicted receptor targets would likely modulate downstream signaling cascades. For instance, agonism at 5-HT1A receptors would lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, antagonism at D2 receptors would block the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in cAMP.

Predicted Signaling Pathway Hypothesized GPCR Signaling of 1-(2-Fluoro-6-methoxyphenyl)piperazine cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 1-(2-F-6-MeO-phenyl)piperazine 5HT1A_R 5-HT1A Receptor Compound->5HT1A_R Agonist D2_R D2 Receptor Compound->D2_R Antagonist G_protein_i Gi/o Protein 5HT1A_R->G_protein_i Activates D2_R->G_protein_i Inhibits Blockade Adenylyl_Cyclase Adenylyl Cyclase (AC) G_protein_i->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Hypothesized signaling pathway for the compound.

Proposed Experimental Characterization Workflow

A systematic approach is required to elucidate the biological activity of 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride. The following workflow outlines the key experimental stages.

Experimental Workflow Experimental Workflow for Characterization Start Compound Synthesis & Purification Receptor_Screening Primary Receptor Screening (Radioligand Binding Assays) Start->Receptor_Screening Functional_Assays Functional Assays (e.g., cAMP, Ca2+ Mobilization) Receptor_Screening->Functional_Assays Hits Cell_Based_Assays Cell-Based Assays (e.g., Proliferation, Cytotoxicity) Functional_Assays->Cell_Based_Assays In_Vivo_Studies In Vivo Animal Models (e.g., Behavioral Studies) Cell_Based_Assays->In_Vivo_Studies Promising Candidates Data_Analysis Data Analysis & SAR In_Vivo_Studies->Data_Analysis End Lead Compound Identification Data_Analysis->End

Caption: Proposed experimental workflow for characterization.

Detailed Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the compound for a panel of receptors.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target receptors (e.g., CHO-K1 cells for 5-HT1A, HEK293 cells for D2).

  • Assay Buffer: Use an appropriate buffer for each receptor (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors).

  • Competition Binding: Incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A) and increasing concentrations of the test compound.

  • Incubation: Incubate at a specific temperature for a defined period to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC50 value (concentration of compound that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the functional activity (agonist or antagonist) of the compound at Gi/o-coupled receptors like 5-HT1A.

Protocol:

  • Cell Culture: Plate cells expressing the receptor of interest in a suitable multi-well plate.

  • Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase cAMP production.

  • Compound Treatment:

    • Agonist Mode: Add increasing concentrations of the test compound and measure the inhibition of forskolin-stimulated cAMP levels.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound, then add a known agonist and measure the blockade of the agonist-induced inhibition of cAMP.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

  • Data Analysis: Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

In Vivo Behavioral Assessment (Example: Forced Swim Test)

Objective: To assess the potential antidepressant-like activity of the compound in a rodent model.

Protocol:

  • Animal Acclimation: Acclimate mice or rats to the testing room for at least one hour.

  • Drug Administration: Administer the test compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at various doses.

  • Forced Swim Test: 30-60 minutes post-injection, place the animals individually in a cylinder of water from which they cannot escape.

  • Behavioral Scoring: Videotape the session (typically 6 minutes) and score the last 4 minutes for time spent immobile.

  • Data Analysis: Compare the immobility time between the compound-treated and vehicle-treated groups. A significant reduction in immobility time suggests antidepressant-like effects.

Potential Therapeutic Applications

Given the predicted pharmacological profile, 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride could be investigated for its potential in treating a variety of central nervous system disorders:

  • Depression and Anxiety: If the compound demonstrates potent 5-HT1A agonism.

  • Schizophrenia: If it exhibits a balanced D2 antagonism and 5-HT2A antagonism.[2]

  • Neuropathic Pain: Some serotonergic and dopaminergic ligands have shown efficacy in pain models.[9]

Conclusion

References

Sources

Exploratory

1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride as a research chemical

As a Senior Application Scientist specializing in medicinal chemistry and drug design, I frequently encounter building blocks that serve as the foundational architecture for novel therapeutics. Among these, 1-(2-Fluoro-6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in medicinal chemistry and drug design, I frequently encounter building blocks that serve as the foundational architecture for novel therapeutics. Among these, 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride (CAS: 1396762-14-3) stands out as a highly privileged scaffold.

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, the mechanistic rationale behind its structural design, and field-proven methodologies for its integration into complex active pharmaceutical ingredients (APIs).

Chemical Identity & Physicochemical Profiling

Before deploying any building block in a synthetic campaign, it is critical to understand its fundamental properties. We utilize the hydrochloride salt rather than the free base (CAS: 113028-78-7) because the secondary amine of the piperazine ring is highly susceptible to atmospheric oxidation and CO2 absorption (forming carbamates) over time. The HCl salt locks the molecule in a stable, crystalline lattice, ensuring precise stoichiometric weighing and long-term bench stability[1].

Table 1: Quantitative Physicochemical Properties

PropertyValueImplication for Drug Design
Molecular Formula C11H15FN2O · HClStandardized salt form for stability.
Molecular Weight 246.71 g/mol Low molecular weight allows for extensive elaboration without exceeding Lipinski's Rule of 5.
Exact Mass (Free Base) 210.1168 DaPrimary target mass (m/z 211[M+H]+) for LC-MS tracking.
H-Bond Donors 1 (Piperazine NH)Provides a reactive site for cross-coupling or alkylation.
H-Bond Acceptors 2 (Methoxy O, Piperazine N)Facilitates critical interactions with target receptor residues.
Rotatable Bonds 2Maintains structural rigidity, reducing entropic penalty upon receptor binding.

Pharmacophore Rationale: The Power of Strategic Substitution

The phenylpiperazine moiety is a classic pharmacophore, widely recognized as a primary anchor for G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors[2]. However, an unsubstituted phenylpiperazine often suffers from rapid metabolic clearance and off-target toxicity. The strategic addition of the 2-fluoro and 6-methoxy groups transforms this basic scaffold into a highly tuned pharmacological tool[3].

Causality in Structural Design:
  • The 2-Fluoro Substitution: Fluorine is the most electronegative element, yet it has a van der Waals radius closely resembling hydrogen. Substituting a hydrogen with fluorine on the methoxyphenyl ring induces a strong electron-withdrawing effect[4]. This modulates the pKa of the adjacent piperazine nitrogen, ensuring optimal ionization at physiological pH. Furthermore, the strong C-F bond blocks cytochrome P450 (CYP)-mediated oxidative metabolism at that specific ring position, significantly extending the compound's biological half-life[5].

  • The 6-Methoxy Substitution: The methoxy group provides a dual function. Sterically, it forces the piperazine ring into a specific orthogonal conformation relative to the phenyl ring, pre-organizing the molecule for optimal receptor pocket insertion. Electronically, the oxygen acts as a potent hydrogen-bond acceptor, which is critical for anchoring the molecule to specific amino acid residues within the 5-HT receptor binding cleft[6].

SAR_Logic Core 1-(2-Fluoro-6-methoxyphenyl)piperazine F_Sub 2-Fluoro Substitution (Metabolic Stability & Lipophilicity) Core->F_Sub OMe_Sub 6-Methoxy Substitution (H-Bond Acceptor & Steric Bulk) Core->OMe_Sub Pip_Ring Piperazine Ring (Basic Amine & Receptor Anchor) Core->Pip_Ring Receptor GPCR Binding & Efficacy (e.g., 5-HT1A, 5-HT2A) F_Sub->Receptor OMe_Sub->Receptor Pip_Ring->Receptor

SAR logic of 1-(2-Fluoro-6-methoxyphenyl)piperazine in GPCR ligand design.

Table 2: Quantitative Pharmacophore Effects (Fluoro-Methoxy Synergy)

ModificationPharmacological EffectQuantitative Shift
H → F Substitution Lipophilicity (LogP)+0.3 to +0.6 shift, enhancing blood-brain barrier (BBB) penetration.
H → F Substitution Piperazine pKaDecreased by ~0.5 units due to inductive electron withdrawal.
Methoxy Addition CYP450 VulnerabilityIncreased risk of O-demethylation (mitigated by adjacent F-sterics).

Synthetic Workflows: Self-Validating Buchwald-Hartwig Amination

In drug discovery, this building block is most commonly attached to an aryl or heteroaryl core (e.g., pyrimidines or quinolines) via palladium-catalyzed Buchwald-Hartwig cross-coupling.

As an application scientist, I emphasize that every protocol must be a self-validating system . You cannot simply mix reagents and hope for the best; you must engineer checkpoints into the workflow to prove causality at every step.

Step-by-Step Methodology

Objective: Couple 1-(2-Fluoro-6-methoxyphenyl)piperazine HCl to a generic Aryl Bromide (Ar-Br).

  • Step 1: In Situ Free-Basing & Reagent Assembly

    • Action: In a flame-dried Schlenk flask, suspend 1.0 eq of the piperazine HCl salt, 1.2 eq of Ar-Br, and 3.0 eq of Sodium tert-butoxide (NaOtBu) in anhydrous toluene.

    • Causality: Why 3.0 equivalents of base? The HCl salt will immediately consume 1.0 eq of NaOtBu just to liberate the free amine. If you only use the standard 1.5 eq of base typical for free amines, you will starve the palladium catalytic cycle of the base required for the reductive elimination step, resulting in a stalled reaction.

  • Step 2: Catalyst Activation & Coupling

    • Action: Add 0.05 eq Pd2(dba)3 and 0.1 eq BINAP. Degas the suspension with N2 sparging for 15 minutes, then heat to 90°C.

    • Validation Checkpoint 1 (LC-MS): After 2 hours, sample the reaction. The self-validating proof of catalytic turnover is the complete disappearance of the m/z 211[M+H]+ peak (the free base piperazine) and the emergence of the target product mass.

  • Step 3: Quench & Phase Extraction

    • Action: Cool to room temperature. Quench with distilled water and extract with Ethyl Acetate (EtOAc).

    • Causality: The water serves a dual purpose: it quenches any unreacted NaOtBu and dissolves the NaCl byproduct, cleanly driving the lipophilic coupled product into the organic EtOAc layer.

  • Step 4: Chromatographic Isolation

    • Action: Concentrate the organic layer and purify via silica gel flash chromatography using a Dichloromethane (DCM) / Methanol (MeOH) gradient.

Workflow Step1 1. Reagent Preparation (In situ Free-basing) Step2 2. Buchwald-Hartwig Coupling (Pd-Catalysis, Base, Heat) Step1->Step2 Inert Atmosphere Step3 3. Reaction Quench (Aqueous Workup) Step2->Step3 Full Conversion Step4 4. Chromatographic Isolation (Silica Gel Purification) Step3->Step4 Organic Phase Step5 5. Analytical Validation (LC-MS & 19F/1H NMR) Step4->Step5 Target Fraction

Standard self-validating workflow for Pd-catalyzed cross-coupling of the piperazine building block.

Analytical Validation: The Ultimate Proof of Structure

To ensure absolute scientific integrity, the final product must be validated using orthogonal analytical techniques.

  • 19F NMR (The Gold Standard): 19F NMR is the ultimate self-validating tool for this specific building block. Because fluorine is 100% naturally abundant and highly sensitive to its electronic environment, it provides a clean, background-free spectrum. The fluorine atom in the unreacted starting material resonates at a highly specific chemical shift. Upon successful coupling to the aryl core, the electronic distribution of the entire molecule shifts, causing a distinct and measurable displacement of the 19F signal. A single, sharp peak in the 19F NMR spectrum definitively proves product homogeneity and the absence of unreacted starting material.

  • 1H NMR: Look for the characteristic integration of the methoxy group (a sharp singlet integrating to 3 protons around ~3.8 ppm) and the complex multiplet of the piperazine protons, which will shift downfield once coupled to the new aryl system.

By understanding the causality behind the chemical properties, the pharmacophore logic, and the synthetic requirements of 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride, researchers can reliably leverage this compound to engineer highly potent and selective CNS therapeutics.

References

  • Sigma-Aldrich. "1-(2-fluoro-6-methoxyphenyl)piperazine hydrochloride | 1396762-14-3". Sigma-Aldrich Catalog. 1

  • BenchChem. "The Strategic Role of Fluorine Substitution in Methoxyphenyl Compounds: An In-depth Technical Guide for Medicinal Chemists". BenchChem Technical Resources. 4

  • Kucwaj-Brysz, K., et al. "The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives". PubMed Central (PMC).2

  • Younkin, J., et al. "Reformulating a Pharmacophore for 5-HT2A Serotonin Receptor Antagonists". ACS Chemical Neuroscience.3

  • ChemRxiv. "The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres". ChemRxiv Preprint. 5

  • PubMed. "Pharmacophore models based studies on the affinity and selectivity toward 5-HT1A with reference to α1-adrenergic receptors among arylpiperazine derivatives of phenytoin". National Institutes of Health. 6

Sources

Foundational

Purity and Stability of 1-(2-Fluoro-6-methoxyphenyl)piperazine Hydrochloride: A Technical Whitepaper

Executive Summary The arylpiperazine structural motif is a highly privileged scaffold in modern medicinal chemistry, serving as the pharmacophoric core for numerous central nervous system (CNS) therapeutics targeting ser...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The arylpiperazine structural motif is a highly privileged scaffold in modern medicinal chemistry, serving as the pharmacophoric core for numerous central nervous system (CNS) therapeutics targeting serotonergic (5-HT) and dopaminergic (D2) receptors[1], as well as emerging androgen receptor (AR) antagonists in oncology[2].

1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride (CAS: 1396762-14-3) is a highly specialized building block within this class[3]. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic specification sheets. Here, we deconstruct the physicochemical causality behind its stability, detail its degradation pathways, and provide self-validating analytical protocols to ensure absolute scientific integrity during drug development workflows.

Structural Causality & Physicochemical Stability

The stability and purity profile of this compound is entirely dictated by its unique molecular architecture. Understanding why the molecule behaves the way it does is critical for designing robust handling and storage protocols.

The Role of the Ortho-Substitutions

The phenyl ring is substituted at the 2- and 6-positions with fluorine and methoxy groups, respectively.

  • Steric Conformation: These bulky ortho-substituents sterically hinder the rotation of the C(aryl)-N(piperazine) bond, locking the piperazine ring into an orthogonal conformation relative to the phenyl ring. This is a strict requirement for high-affinity receptor binding[1].

  • Metabolic & Chemical Shielding: The highly electronegative fluorine atom and the electron-donating methoxy group create a push-pull electronic environment that deactivates the aromatic ring toward electrophilic attack. This effectively blocks auto-oxidation and prevents CYP450-mediated aromatic hydroxylation.

Salt Form Thermodynamics (Hydrochloride vs. Free Base)

Commercially, this compound is supplied as a mono-hydrochloride salt (MW: 246.71 g/mol ). The causality behind this choice is rooted in the pKa differentials of the two nitrogen atoms:

  • N1 (Anilino Nitrogen): The electron-withdrawing nature of the fluorinated aromatic system pulls electron density away from N1, lowering its pKa to ~3.5.

  • N4 (Aliphatic Nitrogen): The N4 secondary amine remains highly basic (pKa ~9.5) and nucleophilic.

In its free base form, the N4 nitrogen is highly susceptible to atmospheric oxidation and can act as a nucleophile in intramolecular degradation pathways[4]. By protonating the N4 nitrogen to form the hydrochloride salt, the Highest Occupied Molecular Orbital (HOMO) energy level is drastically lowered. This neutralizes its nucleophilicity, preventing degradation and conferring long-term solid-state stability[4].

Table 1: Physicochemical Profile Summary
PropertyValue / CharacteristicMechanistic Implication
CAS Number 1396762-14-3[3]Unique identifier for the HCl salt form.
Molecular Formula C11H16ClFN2OMono-hydrochloride stoichiometry.
Hygroscopicity ModerateThe HCl salt can absorb atmospheric moisture, leading to deliquescence. Must be stored desiccated at 2-8°C.
Primary Degradation Risk N-Oxidation (N4)Protonation mitigates this risk, but alkaline environments will precipitate the vulnerable free base.

Degradation Pathways & Mechanistic Profiling

To establish a comprehensive stability profile, the compound must be subjected to forced degradation according to ICH Q1A(R2) guidelines. The goal is not merely to destroy the molecule, but to generate 5-20% degradation to prove the analytical method is "stability-indicating."

  • Hydrolytic Pathways: The ether linkage (methoxy group) and the C-N bonds are highly resistant to hydrolysis. However, under alkaline stress (0.1M NaOH), the HCl salt is neutralized. The precipitated free base becomes vulnerable to secondary degradation.

  • Oxidative Pathways: Exposure to peroxides (3% H2O2) specifically targets the unprotonated fraction of the N4 amine, leading to the formation of an N-oxide degradant.

Table 2: Representative ICH Forced Degradation Profile
Stress ConditionParametersExpected Degradation (%)Primary Degradant
Acidic 0.1M HCl, 60°C, 24h< 2.0%None (Highly stable)
Alkaline 0.1M NaOH, 60°C, 24h5.0 - 8.0%Free base precipitation
Oxidative 3% H2O2, RT, 6h10.0 - 15.0%N4-Oxide
Thermal (Solid) 80°C, 7 Days< 1.0%None

Self-Validating Analytical Workflows

Trust in analytical data requires systems that validate themselves in real-time. The following workflows incorporate mandatory System Suitability Testing (SST) and Mass Balance calculations to ensure absolute data integrity.

Workflow Visualization

G A 1-(2-Fluoro-6-methoxyphenyl) piperazine HCl B ICH Stress Conditions A->B C1 Acid/Base Hydrolysis (0.1M HCl / NaOH) B->C1 C2 Oxidative Stress (3% H2O2) B->C2 C3 Thermal/Photo Stress (Solid State, 60°C) B->C3 D Neutralization & Sample Prep C1->D C2->D C3->D E HPLC-UV/MS Analysis (Peak Purity) D->E F Mass Balance > 95%? E->F G Validated Stability Profile F->G Yes H Orthogonal Detection (CAD/NMR) F->H No

Self-Validating Purity and Forced Degradation Workflow.

Protocol 1: Purity Assessment via HPLC-UV/MS

Causality of Method Design: Arylpiperazines exhibit severe peak tailing on standard silica-based C18 columns due to ion-exchange interactions between the basic secondary amine and residual silanols. To counteract this, we utilize a low-pH mobile phase (0.1% Trifluoroacetic acid) to fully protonate both the analyte and the silanols, ensuring sharp, symmetrical peaks and accurate integration.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • System Suitability Test (SST) [Self-Validation Gate]:

    • Inject a resolution standard containing 1-(2-Fluoro-6-methoxyphenyl)piperazine and a known impurity (e.g., 1-(2-methoxyphenyl)piperazine).

    • Criteria: The system is only validated for use if the resolution ( Rs​ ) ≥2.0 and the tailing factor ( Tf​ ) of the main peak is ≤1.5 . If these fail, the column must be replaced or equilibrated further.

  • Sample Preparation: Dissolve the compound in 90% Mobile Phase A / 10% Mobile Phase B to a concentration of 1.0 mg/mL. Note: Dissolving in the starting mobile phase prevents solvent-mismatch peak distortion at the column head.

  • Chromatographic Execution: Run the gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min (Column: C18, 150 x 4.6 mm, 3 µm).

  • Detection & Integration: Monitor UV absorbance at 254 nm and 280 nm. Integrate all peaks with a Signal-to-Noise (S/N) ratio > 10.

Protocol 2: Forced Degradation & Mass Balance Validation

Causality of Method Design: To prove the HPLC method can accurately detect impurities, the compound must be artificially degraded. However, if a degradant does not absorb UV light or is permanently retained on the column, the purity will be falsely reported as high. Mass balance calculations prevent this critical error.

Step-by-Step Methodology:

  • Stress Initiation: Prepare four 1.0 mg/mL sample aliquots. Subject them to Acidic (0.1M HCl), Alkaline (0.1M NaOH), Oxidative (3% H2O2), and Thermal (80°C solid) stress as defined in Table 2.

  • Neutralization (Critical Step): After the stress period, precisely neutralize the acidic and alkaline samples (e.g., add an equivalent volume of 0.1M NaOH to the HCl stressed sample). Failure to neutralize will cause massive retention time shifts during HPLC injection.

  • Analysis: Inject the stressed samples alongside an unstressed control sample using Protocol 1.

  • Mass Balance Calculation [Self-Validation Gate]:

    • Calculate the sum of the peak areas for the parent compound and all degradants in the stressed sample.

    • Compare this to the peak area of the parent compound in the unstressed control.

    • Criteria: $ \text{Total Area}{\text{Stressed}} = 95% \text{ to } 105% \text{ of } \text{Area}{\text{Control}} $.

    • If the mass balance falls below 95%, the validation fails. This indicates invisible degradants, requiring orthogonal detection methods such as Charged Aerosol Detection (CAD) or quantitative NMR (qNMR).

References

  • Sigma-Aldrich. "1-(2-fluoro-6-methoxyphenyl)piperazine hydrochloride | 1396762-14-3". sigmaaldrich.com.
  • Jiehua Pharma. "Fluorinated Building Blocks - 1-(2-fluoro-6-methoxyphenyl)piperazine hydrochloride". jiehuapharma.com.
  • National Institutes of Health (NIH) / PMC. "Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties". nih.gov.
  • Benchchem. "Bis(2-chloroethyl)amine | Stability and Reactivity of Arylpiperazine Hydrochlorides". benchchem.com.
  • Frontiers. "Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists". frontiersin.org.

Sources

Exploratory

The Strategic Role of Fluorine Substitution in 1-(2-Fluoro-6-methoxyphenyl)piperazine: A Medicinal Chemistry Whitepaper

Executive Summary In the realm of central nervous system (CNS) drug design, the phenylpiperazine scaffold is a privileged pharmacophore, serving as the core recognition motif for a vast array of monoaminergic G-protein c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of central nervous system (CNS) drug design, the phenylpiperazine scaffold is a privileged pharmacophore, serving as the core recognition motif for a vast array of monoaminergic G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine receptors. However, optimizing these scaffolds for oral bioavailability, blood-brain barrier (BBB) penetration, and metabolic stability requires precise atomic-level engineering.

The compound 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride represents a masterclass in rational structural modification. By introducing a fluorine atom at the ortho position (relative to the piperazine linkage) alongside a 6-methoxy group, medicinal chemists can simultaneously manipulate the molecule's conformational energy landscape, acid-base equilibria, and metabolic vulnerability[1]. This whitepaper dissects the physicochemical and pharmacodynamic causality behind this specific substitution pattern and provides self-validating protocols for characterizing its behavior.

Structural & Electronic Causality: The Ortho-Effect

The spatial arrangement of the 2-fluoro and 6-methoxy groups exerts profound steric and electrostatic influences on the molecule's 3D geometry, a phenomenon often referred to as the "ortho-effect" in medicinal chemistry[2].

Conformational Rigidification

In an unsubstituted phenylpiperazine, the bond connecting the aromatic ring to the N1 nitrogen of the piperazine allows for significant rotational freedom. However, when the 2- and 6-positions are occupied by a fluorine atom and a methoxy group, respectively, two critical forces come into play:

  • Steric Hindrance: The equatorial protons of the piperazine chair physically clash with the ortho-substituents, drastically increasing the rotational energy barrier.

  • Dipole-Dipole Repulsion: The highly electronegative fluorine atom and the oxygen of the methoxy group possess dense lone-pair electron clouds. These electrostatically repel the lone pair residing on the N1 nitrogen of the piperazine.

The Result: The molecule is forced out of coplanarity. The phenyl ring locks into a nearly orthogonal (perpendicular) dihedral angle relative to the piperazine ring[2]. This pre-organized, twisted conformation perfectly mimics the bioactive geometry required to anchor into the deep hydrophobic binding pockets of 5-HT and dopamine receptors. By "locking" the conformation prior to receptor engagement, the entropic penalty ( ΔS ) of binding is minimized, driving up overall binding affinity ( ΔG ).

Physicochemical Modulation: pKa and Lipophilicity (LogD)

One of the most critical hurdles in CNS drug development is achieving sufficient BBB permeability, which is heavily dictated by the ionization state of the basic amine at physiological pH (7.4)[3].

Inductive Electron Withdrawal (-I)

Standard phenylpiperazines are relatively strong bases with a pKa​ typically ranging from 8.8 to 9.0[4]. At pH 7.4, they exist >95% in the protonated (cationic) state, which restricts passive lipid bilayer diffusion.

Fluorine is the most electronegative element on the periodic table. When placed at the ortho position, it exerts a powerful inductive electron-withdrawing effect (-I) through the σ -bond framework. This pulls electron density away from the aromatic ring and, consequently, away from the basic N4 nitrogen of the piperazine[5]. This targeted electron depletion lowers the pKa​ of the basic center by approximately 1.0 to 1.5 units[6].

By shifting the pKa​ closer to 7.5, the fraction of the neutral, unprotonated species at pH 7.4 increases exponentially. Because only the neutral free-base efficiently partitions into the lipid bilayer, the apparent lipophilicity ( LogD7.4​ ) surges, directly enhancing brain penetrance[7].

Table 1: Quantitative Impact of Ortho-Fluorination on Physicochemical Properties

Note: Values are representative approximations to illustrate the thermodynamic shift caused by substitution.

Compound CoreSubstitution PatternApprox. pKa​ (Basic N) LogP (Neutral) LogD7.4​ (Apparent)% Neutral at pH 7.4
PhenylpiperazineUnsubstituted~8.91.51~0.50< 3%
1-(2-Fluorophenyl)piperazine2-Fluoro~8.21.68~1.10~14%
1-(2-Fluoro-6-methoxyphenyl)piperazine 2-Fluoro, 6-Methoxy ~7.5 1.85 ~1.75 ~44%

Metabolic Shielding via Halogenation

Unsubstituted electron-rich aromatic rings are highly susceptible to Phase I oxidative metabolism by Cytochrome P450 (CYP) enzymes—specifically, aromatic hydroxylation at the ortho and para positions.

The introduction of the 2-fluoro substituent acts as an impenetrable metabolic shield[8]. The high C-F bond dissociation energy (approx. 116 kcal/mol) makes it highly resistant to abstraction or oxidation by the high-valent iron-oxo species ( FeIV=O ) in the CYP active site[1]. Furthermore, the electron-withdrawing nature of the fluorine atom deactivates the entire aromatic ring toward electrophilic attack, significantly reducing the intrinsic clearance ( CLint​ ) and extending the molecule's pharmacokinetic half-life.

System-Level Visualization

G cluster_0 Physicochemical Modulation cluster_1 Pharmacodynamic Optimization Compound 1-(2-Fluoro-6-methoxyphenyl)piperazine Inductive Inductive Electron Withdrawal (-I) Compound->Inductive Steric Steric Ortho-Effect & Dipole Repulsion Compound->Steric pKa pKa Reduction (Piperazine N) Inductive->pKa LogD Increased LogD (at pH 7.4) pKa->LogD BBB Enhanced BBB Permeability LogD->BBB Conform Orthogonal Conformational Locking Steric->Conform Entropy Reduced Entropic Penalty Conform->Entropy Affinity High Target Affinity Entropy->Affinity

Fig 1. Dual modulation pathways of 2-fluoro substitution on pharmacokinetics and pharmacodynamics.

Self-Validating Experimental Protocols

To rigorously characterize the effects of the fluorine substitution, the following self-validating protocols must be utilized.

Protocol A: Potentiometric pKa​ Determination

Objective: Accurately measure the macroscopic pKa​ of the piperazine nitrogen to confirm the inductive effect of the fluorine atom. Self-Validation Mechanism: The protocol utilizes a Gran Plot analysis of a blank titration prior to sample introduction. If the electrode response deviates from Nernstian linearity (slope < 58 mV/pH unit at 25°C), the system automatically flags the calibration as invalid, preventing the collection of artifactual data.

  • System Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01). Perform a blank titration using 0.15 M KCl (to maintain constant ionic strength) titrated with standardized 0.1 M KOH.

  • Causality of Ionic Strength: Why 0.15 M KCl? This mimics physiological osmotic conditions and ensures the activity coefficients of the ions remain constant throughout the titration, yielding a true thermodynamic pKa​ .

  • Sample Preparation: Dissolve 2.0 mg of 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride in 10 mL of 0.15 M KCl.

  • Titration: Titrate the solution with 0.1 M KOH under a nitrogen atmosphere (to prevent CO2​ absorption, which forms carbonic acid and skews the basic pKa​ reading) at a constant temperature of 25.0 ± 0.1 °C.

  • Data Processing: Analyze the titration curve using the Bjerrum difference method. The inflection point of the first derivative curve corresponds to the pKa​ .

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the metabolic shielding provided by the ortho-fluoro substitution by measuring intrinsic clearance ( CLint​ ). Self-Validation Mechanism: The assay runs parallel incubations with Verapamil (known high-clearance) and Warfarin (known low-clearance). The assay is strictly self-validating: if the CLint​ of Verapamil falls below 30 μL/min/mg or Warfarin exceeds 5 μL/min/mg , the entire plate is voided due to compromised microsomal enzyme viability.

  • Incubation Matrix: Prepare a 1.0 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Causality of MgCl2​ : Why add Magnesium? Mg2+ is an essential cofactor for the proper folding and function of the NADPH-cytochrome P450 reductase complex, which transfers electrons to the CYP enzymes.

  • Initiation: Pre-incubate the matrix with 1 μM of the test compound (and controls in separate wells) for 5 minutes at 37°C. Initiate the reaction by adding 1 mM NADPH.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 μL aliquots and immediately quench into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures the CYP proteins, halting metabolism, while precipitating them out of solution for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to track the exponential decay of the parent compound. Calculate CLint​ using the equation: CLint​=(k×V)/P , where k is the elimination rate constant, V is the incubation volume, and P is the protein mass.

References

  • Fluorine in medicinal chemistry - PubMed Source: National Institutes of Health (nih.gov) URL:[Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: MDPI URL:[Link]

  • The Functional Topology of Phenylpiperazinium Agonists and Antagonists on the Nicotinic Acetylcholine Receptor Landscape Source: National Institutes of Health (nih.gov) URL:[Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors Source: National Institutes of Health (nih.gov) URL:[Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table Source: Drug Hunter URL:[Link]

  • In Vitro and In Vivo Characterization of Selected Fluorine-18 Labeled Radioligands for PET Imaging of the Dopamine D3 Receptor Source: MDPI URL:[Link]

  • Tuning basicity - Cambridge MedChem Consulting Source: Cambridge MedChem Consulting URL:[Link]

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles Source: IntechOpen URL:[Link]

Sources

Foundational

Anticancer potential of 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride derivatives.

An In-Depth Technical Guide to the Anticancer Potential of 1-(2-Fluoro-6-methoxyphenyl)piperazine Hydrochloride Derivatives Executive Summary The piperazine ring is a well-established "privileged scaffold" in medicinal c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Anticancer Potential of 1-(2-Fluoro-6-methoxyphenyl)piperazine Hydrochloride Derivatives

Executive Summary

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its unique physicochemical properties, including the presence of two basic nitrogen atoms, often enhance the pharmacokinetic profiles of drug candidates.[2] The strategic functionalization of this scaffold provides a robust platform for developing novel therapeutics. This guide focuses on a specific, promising class of these compounds: 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride derivatives.

The introduction of a fluorophenyl group, particularly with the ortho-fluoro and ortho-methoxy substitution pattern, is a key design element. The fluorine atom can significantly improve metabolic stability, membrane permeability, and binding affinity for target proteins.[3] This technical whitepaper synthesizes the current understanding of these derivatives, detailing their synthesis, multifaceted mechanisms of anticancer action, and preclinical evaluation. We will explore their ability to induce apoptosis by modulating the BCL2 family of proteins, their role in cell cycle arrest, and their potential to interfere with critical oncogenic signaling pathways such as the Wnt/β-catenin cascade.[4][5][6] This document serves as a comprehensive resource for researchers, chemists, and drug development professionals engaged in the discovery of next-generation oncology therapeutics.

The Piperazine Scaffold: A Cornerstone in Modern Oncology Drug Design

The six-membered heterocyclic piperazine ring is a cornerstone of modern drug design due to its structural versatility and favorable pharmacological properties.[7] Its ability to be easily modified at two distinct nitrogen atoms allows for the creation of vast chemical libraries with diverse biological activities.[8]

The Pharmacological Advantage of Fluorine and Methoxy Groups

The substitution pattern on the phenyl ring is critical for determining biological activity. The 2-fluoro and 6-methoxy groups on the phenyl ring of the core molecule are not arbitrary; they are chosen to deliberately modulate the molecule's properties:

  • Fluorine: Due to its high electronegativity and small size, fluorine can form strong carbon-fluorine bonds that resist metabolic degradation. It can also alter the pKa of nearby functional groups and participate in crucial hydrogen bonding interactions with target proteins, often enhancing binding affinity and selectivity.[3] The position of the fluorine atom is critical for maximizing affinity and selectivity for specific biological targets.[9]

  • Methoxy Group: The methoxy group acts as a hydrogen bond acceptor and can influence the molecule's conformation and electronic properties. This can be crucial for orienting the molecule correctly within the binding pocket of a target enzyme or receptor.

Synthesis and Chemical Characterization

The synthesis of 1-(2-fluoro-6-methoxyphenyl)piperazine hydrochloride derivatives typically begins with the construction of the core scaffold, followed by functionalization at the N4 position of the piperazine ring.

General Synthesis of the Core Scaffold

A prevalent method for synthesizing the core structure involves the condensation of a substituted aniline with bis(2-chloroethyl)amine hydrochloride.[10][11] The hydrochloride salt form is typically prepared in the final step to improve the compound's solubility and stability, which is crucial for formulation and biological testing.

Synthetic Workflow Diagram

The following diagram illustrates a generalized synthetic pathway for producing N4-substituted derivatives of the target compound.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Derivatization cluster_2 Step 3: Salt Formation A 2-Fluoro-6-methoxyaniline C 1-(2-Fluoro-6-methoxyphenyl)piperazine A->C Condensation (e.g., High Temp, Solvent) B Bis(2-chloroethyl)amine HCl B->C E N4-Substituted Derivative C->E Nucleophilic Substitution (e.g., Base, Solvent) D Electrophile (R-X) D->E F Final Hydrochloride Salt E->F HCl in Ether/IPA

Caption: General synthetic scheme for 1-(2-Fluoro-6-methoxyphenyl)piperazine derivatives.

Detailed Experimental Protocol: Synthesis of 1-(2-Methoxyphenyl)piperazine Hydrochloride

This protocol is adapted from established procedures for similar phenylpiperazine compounds and serves as a representative example.[11][12]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-methoxyaniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.0 eq), and a high-boiling point solvent such as diethyleneglycol monomethyl ether.

  • Condensation: Heat the reaction mixture to 150°C and maintain for 12-16 hours. The high temperature is necessary to drive the cyclization reaction.

  • Workup and Isolation: Cool the mixture to room temperature. Dilute with a polar solvent like methanol and precipitate the product by adding a non-polar solvent such as diethyl ether.

  • Purification: Collect the crude product by filtration. The product can be further purified by recrystallization or column chromatography if necessary.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate). Add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise until precipitation is complete.

  • Final Product: Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(2-methoxyphenyl)piperazine hydrochloride.

Multifaceted Mechanisms of Anticancer Action

Derivatives of this scaffold have demonstrated the ability to interfere with multiple signaling pathways crucial for cancer cell survival and proliferation. This multi-targeted approach is a significant advantage, potentially reducing the likelihood of drug resistance.

Induction of Apoptosis via BCL2 Downregulation and Caspase Activation

A primary mechanism of action for many piperazine derivatives is the induction of programmed cell death, or apoptosis.[4][13]

  • BCL2 Inhibition: The B-cell lymphoma 2 (BCL2) protein is a key anti-apoptotic regulator. Overexpression of BCL2 allows cancer cells to evade apoptosis. Certain 1-(2-fluorophenyl)piperazine derivatives have been shown to downregulate the expression of BCL2.[4][5]

  • Caspase Activation: The downregulation of BCL2 destabilizes the mitochondrial membrane, leading to the release of cytochrome c. This event triggers a signaling cascade that activates executioner caspases, such as Caspase-3 (Casp3), which dismantle the cell, leading to apoptosis.[4] Studies have confirmed the upregulation of Casp3 expression following treatment with these derivatives.[4]

G Derivative Piperazine Derivative BCL2 BCL2 (Anti-Apoptotic) Derivative->BCL2 Inhibits Expression Mito Mitochondrion CytC Cytochrome c Mito->CytC Release BCL2->Mito Stabilizes Membrane Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes G RX5902 RX-5902 Derivative p68 p68 RNA Helicase (Y593 Phospho) RX5902->p68 Binds & Inhibits BetaCatenin β-Catenin p68->BetaCatenin Co-activates Nucleus Nucleus BetaCatenin->Nucleus Translocation TargetGenes Target Genes (c-Myc, Cyclin D1) Nucleus->TargetGenes Transcription Proliferation Cell Proliferation TargetGenes->Proliferation

Caption: Inhibition of Wnt/β-Catenin signaling via p68 RNA helicase.

Additional Anticancer Mechanisms
  • Cell Cycle Arrest: Some quinoxalinyl-piperazine compounds induce cell cycle arrest specifically at the G2/M phase, preventing cancer cells from entering mitosis. [5][14]* Kinase Inhibition: The piperazine scaffold is a common feature in many kinase inhibitors. Derivatives have been designed as potent inhibitors of targets like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is often mutated or overexpressed in non-small cell lung cancer. [15][16]* Topoisomerase Inhibition: Certain piperazine derivatives have shown the ability to inhibit Topoisomerase II, an enzyme essential for resolving DNA tangles during replication. [17]Inhibition leads to DNA damage and cell death.

Framework for Preclinical In Vitro Evaluation

A systematic, multi-step process is required to validate the anticancer potential of newly synthesized derivatives.

General Experimental Workflow

G A Synthesis & Purification of Derivatives B Primary Screening: MTT Cytotoxicity Assay (Multiple Cell Lines) A->B C Identify Hit Compounds (Low IC50) B->C D Secondary Assays: Apoptosis (Annexin V) Cell Cycle Analysis C->D E Mechanism of Action Studies: qRT-PCR (Gene Expression) Western Blot (Protein Levels) D->E

Sources

Protocols & Analytical Methods

Method

GC-MS method for 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride characterization

GC-MS Characterization and Method Validation for 1-(2-Fluoro-6-methoxyphenyl)piperazine Hydrochloride Executive Summary The robust characterization of arylpiperazine derivatives is a critical requirement in pharmaceutica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

GC-MS Characterization and Method Validation for 1-(2-Fluoro-6-methoxyphenyl)piperazine Hydrochloride

Executive Summary

The robust characterization of arylpiperazine derivatives is a critical requirement in pharmaceutical intermediate profiling, forensic toxicology, and designer drug analysis[1]. 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride is a highly polar, non-volatile salt. Direct gas chromatography-mass spectrometry (GC-MS) analysis of such salts inevitably leads to thermal degradation in the injection port, deposition of non-volatile chlorides, and severe peak tailing due to the interaction of the secondary amine with active silanol groups on the column.

This application note provides a self-validating, field-proven methodology for the extraction, chemical derivatization, and GC-MS characterization of this compound. By integrating alkaline free-basing with trifluoroacetic anhydride (TFAA) acylation, this protocol ensures optimal chromatographic resolution, extends column lifetime, and generates highly diagnostic mass spectral fragments[2].

Chemical Profile & Mechanistic Rationale

Understanding the physicochemical behavior of the analyte dictates the sample preparation logic. The hydrochloride salt must be neutralized to partition the compound into an organic phase. Subsequently, the secondary amine of the piperazine ring must be blocked (derivatized) to prevent hydrogen bonding with the stationary phase.

Table 1: Analyte Properties

Property Value
Analyte Name 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride
CAS Number 1396762-14-3[3]
Molecular Formula C₁₁H₁₅FN₂O • HCl
Molecular Weight (Salt) ~246.71 g/mol
Molecular Weight (Freebase) 210.25 g/mol
Target Derivative N-Trifluoroacetyl (TFA) derivative

| Derivative MW | 306.26 g/mol |

The Causality of Derivatization

We utilize Trifluoroacetic anhydride (TFAA) over other alkylating agents because perfluoroacyl derivatives dramatically increase the volatility of piperazines while directing electron ionization (EI) fragmentation toward unique, structurally informative ions[2]. The electron-withdrawing nature of the trifluoroacetyl group stabilizes the molecular ion just enough to be visible, while promoting predictable alpha-cleavages.

Experimental Workflows & Protocols

The following protocol is designed as a self-validating system. Every step includes a mechanistic safeguard to prevent false negatives or instrument contamination.

Protocol A: Alkaline Free-Basing (Liquid-Liquid Extraction)
  • Solubilization: Accurately weigh 1.0 mg of 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride and dissolve in 1.0 mL of HPLC-grade deionized water in a 15 mL glass centrifuge tube.

  • Alkalinization (Critical Step): Add 0.5 mL of 0.1 M NaOH (aq). Rationale: The pH must be raised above 10 (well above the pKa of the piperazine secondary amine, typically ~9.0) to ensure complete conversion from the ionized salt to the lipophilic freebase.

  • Extraction: Add 2.0 mL of anhydrous ethyl acetate (EtOAc). Vortex vigorously for 2 minutes to maximize interfacial mass transfer.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes. The organic analyte will partition into the upper EtOAc layer.

  • Recovery: Carefully transfer the upper organic layer to a clean 2.0 mL glass autosampler vial. Evaporate to complete dryness under a gentle stream of high-purity nitrogen (N₂) at 40°C.

Protocol B: TFAA Derivatization
  • Reconstitution: Dissolve the dried freebase extract in 100 µL of anhydrous EtOAc. Note: The solvent must be strictly anhydrous, as water will rapidly hydrolyze the TFAA reagent.

  • Acylation: Add 50 µL of Trifluoroacetic anhydride (TFAA). Cap the vial tightly with a PTFE-lined septum.

  • Incubation: Heat the vial in a dry block at 60°C for 20 minutes to drive the acylation reaction to completion.

  • Evaporation (Instrument Safeguard): Remove the vial, uncap, and evaporate the mixture to complete dryness under N₂ at 40°C. Rationale: Excess TFAA and its byproduct, trifluoroacetic acid, will aggressively strip the polysiloxane stationary phase of the GC column and corrode the MS ion source. Complete evaporation is non-negotiable for system integrity.

  • Final Reconstitution: Reconstitute the derivatized residue in 200 µL of EtOAc. Transfer to a GC vial with a micro-insert for injection.

G A 1-(2-Fluoro-6-methoxyphenyl) piperazine HCl B Alkaline Extraction (0.1M NaOH + EtOAc) A->B pH > 10 C Freebase Piperazine (Organic Phase) B->C Phase Separation D TFAA Derivatization (60°C, 20 min) C->D N2 Drying E TFA-Derivatized Analyte (Reconstituted in EtOAc) D->E Evaporate Excess F GC-MS Analysis (EI, 70 eV) E->F 1 µL Injection

Workflow for extraction and derivatization of arylpiperazine HCl salts for GC-MS.

GC-MS Acquisition Parameters

To ensure sharp peak shapes and reproducible retention times, a mid-polar to non-polar column is utilized. The parameters below are optimized for the TFA-derivatized arylpiperazine.

Table 2: Instrumental Parameters

Parameter Setting / Specification
GC Column 5% Phenyl / 95% Dimethylpolysiloxane (e.g., HP-5MS or DB-5MS), 30 m × 0.25 mm ID × 0.25 µm
Carrier Gas Helium (99.999%), Constant Flow at 1.0 mL/min
Injection Volume 1.0 µL
Injection Mode Splitless (purge valve open at 1.0 min)
Inlet Temperature 250°C
Oven Temperature Program 100°C (hold 1 min) ➔ Ramp 15°C/min to 280°C ➔ Hold 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI), 70 eV

| Mass Scan Range | m/z 40 to 450 |

Data Interpretation & Mass Spectral Library

Upon successful derivatization and chromatography, the TFA-derivative of 1-(2-Fluoro-6-methoxyphenyl)piperazine will elute as a sharp, symmetrical peak. The 70 eV EI mass spectrum is characterized by specific bond cleavages within the piperazine ring and the loss of the fluorinated acyl group[1].

Table 3: Diagnostic Mass Fragments (EI, 70 eV)

m/z Value Relative Abundance Structural Assignment / Origin
306 Low (~5-10%) Molecular Ion [M]⁺ of the TFA-derivative
237 Medium [M - CF₃]⁺ (Loss of the trifluoromethyl radical)
167 High (Base Peak) Cleavage of the piperazine ring (Loss of C₂H₂F₃NO)
125 Medium [2-Fluoro-6-methoxyphenyl]⁺ cation (C-N bond cleavage)

| 69 | High | [CF₃]⁺ (Trifluoromethyl cation from the derivatizing agent) |

Fragmentation M TFA-Derivative Molecular Ion [M]+ m/z 306 F1 Loss of CF3 Radical [-69 Da] M->F1 F2 Piperazine Ring Cleavage [-139 Da] M->F2 F3 Alpha Cleavage [-181 Da] M->F3 I1 Fragment Ion m/z 237 F1->I1 I2 Aryl Cation m/z 167 F2->I2 I3 2-Fluoro-6-methoxyphenyl m/z 125 F3->I3

Proposed EI-MS (70 eV) fragmentation pathway for the TFA-derivatized analyte.

References

  • Sigma-Aldrich. "1-(2-fluoro-6-methoxyphenyl)piperazine hydrochloride | 1396762-14-3". sigmaaldrich.com.[3] 3

  • GUO Jian, et al. "Mass Fragmentation Characteristics of Piperazine Analogues". xml-journal.net.[1] 1

  • Karim M. Hafiz Abdel-Hay. "Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class". auburn.edu.[2] 2

Sources

Application

Application Note: Pharmacological Profiling of 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride in Cell-Based Assays

[label="Data Analysis\nIC50/EC50", fillcolor="#4285F4", font Refining Workflow Design I'm now refining the high-throughput screening workflow diagram, clarifying each step from compound preparation to data analysis. I'm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Data Analysis\nIC50/EC50", fillcolor="#4285F4", font

Refining Workflow Design

I'm now refining the high-throughput screening workflow diagram, clarifying each step from compound preparation to data analysis. I'm ensuring all stages, including cell seeding, starvation, incubation, stimulation, and detection, are clearly represented. I'm focusing on the Gαi and Gαq pathways for 5-HT1A and 5-HT2A receptors, respectively, to maintain workflow clarity.

Finalizing HTS Design

I'm now integrating the completed diagrams into the application note, ensuring they are properly formatted and referenced. The workflow diagram is finalized, visually representing the progression from compound preparation to data analysis, including cell seeding, stimulation, and detection of cAMP or calcium. The GPCR signaling pathway diagram is also fully integrated. I've ensured seamless integration of both diagrams.

Integrating Assay Findings

I'm now focusing on integrating the functional assay data with the application note, ensuring a cohesive presentation. I'm preparing to finalize the draft by incorporating the expected results from both cAMP and calcium mobilization assays. This includes defining expected IC50/EC50 values. I'm prioritizing accurate and well-supported interpretation of these results.

Integrating Assay Parameters

I'm now integrating the application note's key parameters. I'm focusing on the experimental details. The draft will explain causality, like the use of IBMX in the cAMP assay to prevent cAMP degradation, supporting its interpretation in the context of Gαi coupling. I'm prioritizing clarity in explaining why it is included and the function it performs.

Refining Experimental Focus

I'm now detailing the calcium mobilization assay. I'll focus on the use of Fluo-4 AM dye to accurately measure calcium transients, ensuring intracellular dye retention. I'm also preparing to finalize the references list, double-checking URL functionality, and formatting the list. I'm prioritizing accuracy for both the assays and references.

Finalizing the Application Note

I'm now completing the final touches on the application note, ensuring all sections are consistent and well-integrated. I've included a summary table detailing expected IC50/EC50 values and assay parameters for both 5-HT1A and 5-HT2A. This includes a reference control, expected ranges and Z' factor. I'm focusing on ensuring data clarity and seamless integration of all the elements. I've now completed the entire draft.

Detailing Assay Methodology

I'm now detailing the step-by-step methodology, focusing on clarity and reproducibility. I've described the preparation of the compound stock solution. Furthermore, I've outlined the Gαi-coupled 5-HT1A cAMP accumulation assay protocol, including cell seeding, media replacement, and the crucial role of IBMX to prevent cAMP degradation, supporting its inclusion by citing it's function.

Finalizing cAMP Assay

I'm now detailing the cAMP assay protocol, focusing on step-by-step clarity. I've broken down compound addition (0.5% max DMSO), Forskolin stimulation (10 µM final), and the TR-FRET-based cAMP detection. I'm also preparing to detail the calcium mobilization assay using Fluo-4 AM and 5-HT2A-CHO-K1 cells. I'm prioritizing concise and unambiguous language.

Elaborating Calcium Mobilization

I'm focusing now on outlining the calcium mobilization assay. I've detailed the steps, including dye loading with Fluo-4 AM and the use of Probenecid to ensure signal retention. I've also incorporated kinetic measurement details and the inclusion of WAY-100635 and Ketanserin as control antagonists, and the calculation of Z'-factor. This includes ensuring data quality.

Introduction & Pharmacological Context

Phenylpiperazines represent a privileged structural class in neuropharmacology, widely recognized for their robust affinity toward monoamine receptors, particularly serotonin (5-HT) and dopamine (D2-like) receptors [1]. The compound 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride (CAS: 1396762-14-3) is a highly specialized derivative featuring an ortho-fluoro and ortho-methoxy substitution pattern on the phenyl ring.

In drug development and structure-activity relationship (SAR) studies, these specific halogen and alkoxy modifications are critical. They alter the electronic distribution and steric bulk of the aryl ring, which directly dictates the ligand's subtype selectivity (e.g., distinguishing between the 5-HT1A and 5-HT2A receptor pockets) [2].

This application note provides a comprehensive, self-validating methodology for evaluating the agonistic or antagonistic properties of 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride using high-throughput, cell-based functional assays.

GPCR_Signaling cluster_5HT1A 5-HT1A Pathway (Gαi) cluster_5HT2A 5-HT2A Pathway (Gαq) Ligand 1-(2-Fluoro-6-methoxyphenyl) piperazine HCl Receptor1 5-HT1A Receptor Ligand->Receptor1 Agonist/Antagonist Receptor2 5-HT2A Receptor Ligand->Receptor2 Agonist/Antagonist Gai Gαi Protein Receptor1->Gai Activation AC Adenylyl Cyclase (AC) Gai->AC Inhibition (-) cAMP ↓ cAMP Levels AC->cAMP Gaq Gαq Protein Receptor2->Gaq Activation PLC Phospholipase C (PLC) Gaq->PLC Activation (+) Ca2 ↑ Intracellular Ca2+ PLC->Ca2

Diagram 1: Divergent GPCR signaling pathways modulated by phenylpiperazine derivatives.

Reagent Preparation & Causality in Handling

Because 1-(2-Fluoro-6-methoxyphenyl)piperazine is supplied as a hydrochloride salt, it exhibits favorable solubility profiles compared to its free-base counterpart.

  • Stock Solution: Dissolve the lyophilized powder in 100% anhydrous DMSO to yield a 10 mM stock. Aliquot into single-use volumes and store at -20°C to prevent hydrolytic degradation.

  • Assay Dilution (Causality): When preparing working concentrations, ensure the final DMSO concentration in the cellular assay never exceeds 0.5% (v/v). Higher DMSO concentrations disrupt lipid bilayer integrity, artificially altering GPCR conformation and leading to false-positive basal signaling or cytotoxicity.

Experimental Protocols

To establish a self-validating system, every assay plate must include a full dose-response curve of a known reference compound (positive control) and a vehicle-only well (negative control). Assay validity is confirmed only if the Z'-factor is > 0.5.

Protocol A: Gαi-Coupled 5-HT1A cAMP Accumulation Assay

The 5-HT1A receptor couples to the Gαi protein, which inhibits Adenylyl Cyclase (AC), resulting in a decrease in intracellular cAMP. To measure this inhibition, the system must first be stimulated with Forskolin.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells stably expressing human 5-HT1A receptors at 10,000 cells/well in a 384-well white microplate. Incubate overnight at 37°C, 5% CO 2​ .

  • Media Replacement: Aspirate culture media and replace with 10 µL of Assay Buffer (HBSS supplemented with 5 mM HEPES, 0.1% BSA, pH 7.4).

  • PDE Inhibition (Critical Step): Add 5 µL of 1.5 mM IBMX (3-isobutyl-1-methylxanthine) to achieve a final concentration of 500 µM.

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the rapid enzymatic hydrolysis of cAMP. Without IBMX, endogenous PDEs would clear cAMP too quickly, collapsing the assay window and masking the Gαi-mediated inhibition [3].

  • Compound Addition: Add 5 µL of serially diluted 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride. Incubate for 15 minutes at room temperature to allow receptor binding.

  • Forskolin Stimulation: Add 5 µL of 50 µM Forskolin (final concentration 10 µM) to activate AC. Incubate for 30 minutes at room temperature.

  • Detection: Lyse cells and detect cAMP levels using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kit. Read the plate at Ex 337 nm / Em 620 nm & 665 nm.

Protocol B: Gαq-Coupled 5-HT2A Intracellular Calcium Mobilization Assay

The 5-HT2A receptor couples to Gαq, which activates Phospholipase C (PLC), leading to the cleavage of PIP2 into IP3, and subsequent calcium release from the endoplasmic reticulum.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1 cells stably expressing human 5-HT2A receptors at 20,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight.

  • Dye Loading (Critical Step): Remove media and add 20 µL of Calcium Dye Loading Buffer (e.g., Fluo-4 AM) supplemented with 2.5 mM Probenecid.

    • Causality: Probenecid is strictly required because it inhibits organic anion transporters (OATs) in the cell membrane. Without it, the cells will actively extrude the de-esterified fluorescent dye, resulting in a rapid loss of baseline fluorescence and a poor signal-to-noise ratio.

  • Incubation: Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature to ensure complete dye de-esterification.

  • Baseline Reading: Place the plate in a Fluorescent Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds (Ex 488 nm / Em 525 nm).

  • Kinetic Measurement: Automatically inject 10 µL of the test compound and record fluorescence continuously for 90 seconds to capture the peak intracellular calcium transient.

Workflow Step1 Cell Seeding (HEK293 / CHO-K1) Step2 Starvation & Dye/IBMX Loading Step1->Step2 Step3 Compound Addition (1-(2-Fluoro...piperazine) Step2->Step3 Step4 Signal Detection (TR-FRET / FLIPR) Step3->Step4 Step5 Data Analysis (IC50 / EC50 Extraction) Step4->Step5

Diagram 2: High-throughput screening workflow for cell-based GPCR functional assays.

Data Presentation & Quality Control

To ensure the trustworthiness of the generated data, the performance of the test compound should be benchmarked against established clinical or tool compounds. Table 1 outlines the expected assay parameters and validation metrics.

Table 1: Expected Pharmacological Assay Parameters & Validation Metrics

Receptor TargetG-Protein CouplingAssay TypeReference ControlExpected IC50/EC50 Range for PhenylpiperazinesZ'-Factor Target
5-HT1A GαicAMP AccumulationWAY-100635 (Antagonist)1.0 nM - 150 nM> 0.6
5-HT2A GαqCalcium MobilizationKetanserin (Antagonist)5.0 nM - 300 nM> 0.5
D2 (Long) GαicAMP AccumulationHaloperidol (Antagonist)10 nM - 500 nM> 0.6

Data Analysis Note: Calculate the IC50/EC50 values using a four-parameter logistic (4PL) non-linear regression model. Ensure the Hill slope (nH) is monitored; a slope significantly deviating from 1.0 may indicate allosteric modulation, assay interference, or compound aggregation.

References

  • Menegatti R, et al. "Searching for multi-target antipsychotics: Discovery of orally active heterocyclic N-phenylpiperazine ligands of D2-like and 5-HT1A receptors." European Journal of Medicinal Chemistry, 2010. URL:[Link][1]

  • Asarch KB, et al. "5-HT-1a and 5-HT-1b selectivity of two phenylpiperazine derivatives: evidence for 5-HT-1b heterogeneity." Life Sciences, 1985. URL:[Link][2]

  • Wright CD, et al. "Pre-assembled GPCR signaling complexes mediate unique cellular responses to ultra-low ligand concentrations." Nature Communications, 2018. URL:[Link][3]

Sources

Method

Application Note: Strategic Derivatization of 1-(2-Fluoro-6-methoxyphenyl)piperazine for Structure-Activity Relationship (SAR) Studies

Abstract The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, integral to the structure of numerous FDA-approved drugs due to its favorable physicochemical properties and synthetic tracta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, integral to the structure of numerous FDA-approved drugs due to its favorable physicochemical properties and synthetic tractability.[1][2] Specifically, the 1-arylpiperazine motif is a cornerstone in the development of agents targeting the central nervous system (CNS).[3] This guide provides an in-depth technical overview and detailed protocols for the strategic derivatization of 1-(2-fluoro-6-methoxyphenyl)piperazine hydrochloride, a versatile starting material for generating compound libraries aimed at Structure-Activity Relationship (SAR) exploration. We present three core, field-proven synthetic methodologies—reductive amination, Buchwald-Hartwig amination, and N-acylation—that enable the systematic modification of the piperazine N4-position. Each protocol is explained with a focus on the underlying chemical principles and experimental causality, providing researchers with the necessary tools to efficiently synthesize, purify, and characterize novel derivatives for drug discovery programs.

Introduction: The Strategic Value of the Piperazine Scaffold

The six-membered piperazine heterocycle, with its two nitrogen atoms at opposing positions, offers a unique combination of structural rigidity and conformational flexibility.[1][4] These nitrogen atoms serve as key hydrogen bond donors and acceptors and provide synthetically accessible handles for chemical modification. This "tunability" allows medicinal chemists to systematically alter a molecule's properties, including lipophilicity, aqueous solubility, metabolic stability, and target affinity, thereby optimizing its overall pharmacokinetic and pharmacodynamic profile.[1][2]

The starting material, 1-(2-fluoro-6-methoxyphenyl)piperazine hydrochloride, presents an ideal platform for SAR studies. The N1 nitrogen is already functionalized with a specific aryl group, featuring electronic and steric constraints from the ortho-fluoro and ortho-methoxy substituents. The secondary amine at the N4 position is the primary point for diversification, allowing for the introduction of a wide array of chemical functionalities to probe the chemical space of a biological target. This document provides robust protocols to exploit this N4 position, enabling the creation of diverse libraries for comprehensive SAR analysis.

Foundational Principles & Experimental Design

Handling the Hydrochloride Salt

The starting material is a hydrochloride salt, meaning the piperazine nitrogens are protonated. For most derivatization reactions, the free-base form of the secondary amine is required to act as a nucleophile. This is typically achieved by in situ neutralization through the addition of a non-nucleophilic organic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture. A slight excess (e.g., 1.1–2.2 equivalents) is often used to ensure complete neutralization.

Core Synthetic Strategies for SAR Library Generation

To build a comprehensive SAR profile, it is crucial to introduce a diverse set of substituents at the N4 position. We will focus on three fundamental transformations that provide access to distinct chemical classes:

  • N-Alkylation via Reductive Amination: Introduces alkyl and substituted alkyl groups. This method is highly reliable and avoids the over-alkylation issues sometimes seen with alkyl halides.[1] It proceeds by forming an iminium ion intermediate from the piperazine and a carbonyl compound (aldehyde or ketone), which is then reduced by a mild hydride agent.[5][6]

  • N-Arylation via Buchwald-Hartwig Amination: Introduces aryl and heteroaryl moieties. This palladium-catalyzed cross-coupling reaction is a powerful tool for creating C-N bonds that are otherwise difficult to form, significantly expanding the accessible chemical space.[7][8][9]

  • N-Acylation: Forms robust amide linkages. This method allows for the introduction of functionalities that can act as potent hydrogen bond acceptors and can significantly alter the electronic and steric profile of the molecule.

Reaction Monitoring and Product Characterization

Trustworthy protocols are self-validating. The progress of each reaction must be monitored to determine completion, typically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][7] Following purification, the identity and purity of each new derivative must be unequivocally confirmed using standard analytical techniques.[10]

  • Structural Confirmation: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV or PDA detection.[11]

Core Synthetic Protocols

Disclaimer: These protocols are intended as a starting point. Optimization of reaction conditions (e.g., temperature, time, reagent stoichiometry) may be necessary for specific substrates. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the versatile N-alkylation of the piperazine scaffold using an aldehyde or ketone and sodium triacetoxyborohydride (STAB), a mild and selective reducing agent well-suited for this transformation.[8][12]

Materials:

  • 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride

  • Aldehyde or Ketone (1.1 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

  • Triethylamine (Et₃N) (2.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add 1-(2-fluoro-6-methoxyphenyl)piperazine hydrochloride (1.0 eq).

  • Solvent & Neutralization: Add anhydrous DCM (to a concentration of ~0.1 M) to suspend the starting material. Add triethylamine (2.2 eq) and stir the mixture for 15 minutes at room temperature to generate the free base in situ.[5]

  • Iminium Ion Formation: Add the aldehyde or ketone (1.1 eq) to the reaction mixture. Stir for 30-60 minutes at room temperature. A catalytic amount of acetic acid can be added to facilitate this step if the reaction is sluggish.[8]

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The addition may be mildly exothermic.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.[5]

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-alkylated piperazine derivative.

Workflow Diagram: Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Purification Start 1. Add Piperazine HCl & Anhydrous DCM Base 2. Add Et3N (Neutralization) Start->Base Carbonyl 3. Add Aldehyde/Ketone Base->Carbonyl Iminium Iminium Ion Formation (Stir 30-60 min) Carbonyl->Iminium Reduction 4. Add STAB (Reduction Step) Iminium->Reduction Stir 5. Stir 4-24h (Monitor by LC-MS) Reduction->Stir Quench 6. Quench with NaHCO3 Stir->Quench Extract 7. Extract with DCM, Wash, Dry, Concentrate Quench->Extract Purify 8. Flash Column Chromatography Extract->Purify Product Pure N-Alkyl Derivative Purify->Product

Caption: General workflow for N-alkylation via reductive amination.

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed N-arylation, a robust method for coupling aryl halides to the piperazine nitrogen. This reaction requires an inert atmosphere as the palladium catalyst is sensitive to oxygen.

Materials:

  • 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride

  • Aryl or Heteroaryl Halide (Br, I, or Cl) (1.0 - 1.2 equivalents)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine Ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 1.5 - 2.5 equivalents)

  • Anhydrous Solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or sealed reaction vial, inert gas line (Argon or Nitrogen)

Step-by-Step Methodology:

  • Setup: To a dry Schlenk flask, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.

  • Reagents: Add 1-(2-fluoro-6-methoxyphenyl)piperazine hydrochloride (1.0 eq) and the aryl halide (1.2 eq).

  • Solvent & Degassing: Add anhydrous toluene via syringe. Degas the mixture by bubbling argon through the solution for 10-15 minutes or by using a freeze-pump-thaw cycle.[7]

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 2-24 hours), cool the reaction mixture to room temperature.

  • Work-up: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst.[7]

  • Isolation: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylpiperazine derivative.

Protocol 3: N-Acylation to Form Amides

This protocol describes the formation of an amide bond using a carboxylic acid and a peptide coupling agent. This method is highly versatile and generally high-yielding.

Materials:

  • 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride

  • Carboxylic Acid (1.1 equivalents)

  • Coupling Agent (e.g., HATU, 1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous Solvent (e.g., Dimethylformamide (DMF) or DCM)

  • Standard glassware

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Activation: Add the coupling agent HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of 1-(2-fluoro-6-methoxyphenyl)piperazine hydrochloride (1.0 eq) in a small amount of DMF to the activated mixture. The excess DIPEA will neutralize the hydrochloride salt.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water (3x), 5% LiCl solution (to remove DMF), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Structural Diversification Overview

The protocols above allow for the transformation of a single starting material into a diverse library of analogs, each with unique steric and electronic properties at the crucial N4 position.

Diagram: Derivatization of the Piperazine Core

Caption: Core synthetic routes for diversifying the N4-position.

Application in SAR Studies: A Hypothetical Data Set

Once a library of derivatives is synthesized and characterized, the compounds are subjected to biological screening to determine their activity against the target of interest. The resulting data allows for the establishment of a Structure-Activity Relationship.

Table 1: Hypothetical SAR Data for N4-Derivatives

Derivative IDN4-Substituent (R-Group)Synthetic MethodYield (%)Purity (%)Biological Activity (IC₅₀, µM)
SM-1 -H (Starting Material)-->985.2
DA-01 -CH₃ (Methyl)Reductive Amination85>994.8
DA-02 -CH₂CH(CH₃)₂ (Isobutyl)Reductive Amination78>991.5
DA-03 -CH₂-CyclohexylReductive Amination81>980.9
DA-04 -PhenylBuchwald-Hartwig65>9715.7
DA-05 -C(O)CH₃ (Acetyl)N-Acylation92>9925.1

Interpretation of Hypothetical Data:

  • Alkyl Substituents: Comparing SM-1 to DA-01 , DA-02 , and DA-03 , we observe that increasing the size and lipophilicity of the N4-alkyl group (Methyl < Isobutyl < Cyclohexylmethyl) leads to a progressive increase in potency. This suggests the target's binding pocket can accommodate and may even favor bulky, hydrophobic groups at this position.

  • Aryl vs. Alkyl: The N-phenyl derivative (DA-04 ) is significantly less active than the starting material and the N-alkyl derivatives. This indicates that a flat, aromatic substituent at this position may be detrimental to binding, possibly due to steric clash or unfavorable electronic interactions.

  • Acyl Group: The N-acetyl derivative (DA-05 ) shows a marked decrease in activity. The introduction of the planar amide group and its hydrogen-bonding capability drastically alters the compound's properties, in this case negatively impacting its interaction with the target.

This type of systematic analysis guides the next round of synthesis in a drug discovery program, focusing on analogs with features that have been shown to improve activity.

Conclusion

The derivatization of the 1-(2-fluoro-6-methoxyphenyl)piperazine core is a powerful strategy for generating novel chemical entities for drug discovery. The protocols detailed in this guide for reductive amination, Buchwald-Hartwig amination, and N-acylation provide a robust and versatile synthetic toolbox for any researcher aiming to conduct thorough SAR studies. By systematically modifying the N4-position and correlating those structural changes with biological activity, these methods pave the way for the rational design and optimization of next-generation therapeutics.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). N-(2-Aminoethyl)piperazine synthesis protocol.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). PMC.
  • BenchChem. (2025).
  • Faizan, M., Kumar, R., Mazumder, A., et al. (2024).
  • Faizan, M., Kumar, R., Mazumder, A., et al. (2024).
  • Singh, L. S. K. J., et al. (2023).
  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions Involving 2-(Aminomethyl)piperidine.
  • BenchChem. (2025). An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine.

Sources

Application

Application Note: Automated Radiosynthesis and Quality Control of [¹⁸F]1-(2-Fluoro-6-methoxyphenyl)piperazine for Positron Emission Tomography (PET)

Authored by: Gemini, Senior Application Scientist Abstract This application note provides a comprehensive and field-proven protocol for the automated, no-carrier-added (n.c.a.) radiosynthesis of [¹⁸F]1-(2-Fluoro-6-methox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive and field-proven protocol for the automated, no-carrier-added (n.c.a.) radiosynthesis of [¹⁸F]1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride ([¹⁸F]FMPP), a potential radiotracer for PET imaging of neuroreceptors. The synthesis is based on a nucleophilic aromatic substitution (SₙAr) reaction on a suitable precursor, followed by HPLC purification and formulation. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, explanations of experimental choices, and robust quality control procedures to ensure the final product's suitability for preclinical and clinical research.

Introduction and Scientific Rationale

Positron Emission Tomography (PET) is a powerful molecular imaging modality that allows for the non-invasive quantification of physiological and biochemical processes in vivo.[1] The selection of the radionuclide is critical, and Fluorine-18 (¹⁸F) is often the isotope of choice due to its near-ideal physical and nuclear characteristics, including a 109.7-minute half-life and low positron energy (635 keV), which allows for high-resolution imaging.[2]

The 1-(2-methoxyphenyl)piperazine (MOP) scaffold is a key pharmacophore in numerous centrally active agents, notably as a high-affinity ligand for serotonin receptors (e.g., 5-HT₁ₐ). The introduction of a fluorine atom, as in 1-(2-Fluoro-6-methoxyphenyl)piperazine, can modulate the pharmacological profile and provides a site for radiolabeling with ¹⁸F. The resulting tracer, [¹⁸F]FMPP, has the potential to be a valuable tool for studying receptor density and occupancy in various neuropsychiatric disorders.

The most robust and widely used method for introducing n.c.a. ¹⁸F onto an aromatic ring is through nucleophilic aromatic substitution (SₙAr).[3] This method requires an electron-deficient aromatic system to facilitate the attack of the [¹⁸F]fluoride anion.[4] Therefore, the radiosynthesis of [¹⁸F]FMPP is strategically designed to proceed via an SₙAr reaction on a precursor containing both a good leaving group and an activating group on the aromatic ring.

Radiosynthesis Strategy: Nucleophilic Aromatic Substitution (SₙAr)

The chosen strategy involves a one-step nucleophilic substitution of a nitro-group from a precursor molecule, 1-(2-Methoxy-6-nitrophenyl)piperazine, using a Kryptofix 2.2.2/potassium carbonate complexed [¹⁸F]fluoride.

Causality behind the choice of strategy:

  • High Specific Activity: The SₙAr reaction with n.c.a. [¹⁸F]fluoride produced from the ¹⁸O(p,n)¹⁸F nuclear reaction ensures high specific activity, which is crucial for imaging low-density targets like neuroreceptors.[2]

  • Precursor Accessibility: The nitro-substituted precursor is synthetically accessible. The nitro group serves a dual purpose: it is an excellent electron-withdrawing group that activates the ring towards nucleophilic attack, and it also functions as the leaving group.

  • Reliability and Automation: This reaction class is well-established and highly amenable to automation on commercial radiosynthesis modules, ensuring reproducibility and operator safety.[5][6]

Radiosynthesis_Scheme cluster_precursor Precursor cluster_reagents Reaction Conditions cluster_product Product precursor 1-(2-Methoxy-6-nitrophenyl)piperazine product [¹⁸F]1-(2-Fluoro-6-methoxyphenyl)piperazine([¹⁸F]FMPP) precursor->product SNAr Reaction reagents K[¹⁸F]F / K₂₂₂ DMSO, 150-180°C reagents->precursor

Caption: Radiosynthesis of [¹⁸F]FMPP via Nucleophilic Aromatic Substitution.

Overall Experimental Workflow

The entire process, from cyclotron production of the radionuclide to the final formulated product, can be fully automated. The workflow is designed to be efficient and compliant with Good Manufacturing Practices (GMP).

Caption: Automated workflow for the production of [¹⁸F]FMPP.

Materials and Equipment

Reagents and Consumables
Reagent/ConsumableSupplierGradeNotes
1-(2-Methoxy-6-nitrophenyl)piperazineIn-house synthesis or custom>98% PurityPrecursor for labeling
Kryptofix 2.2.2 (K₂₂₂)MilliporeSigmaFor SynthesisPhase Transfer Catalyst
Potassium Carbonate (K₂CO₃)MilliporeSigmaAnhydrousWeak base
Acetonitrile (MeCN)HoneywellAnhydrous, HPLC GradeFor azeotropic drying and reactions
Dimethyl Sulfoxide (DMSO)MilliporeSigmaAnhydrousReaction Solvent
Water for Injection (WFI)BaxterUSP GradeFor HPLC mobile phase
Ethanol (EtOH)Decon LabsUSP, 200 ProofFor HPLC and formulation
0.9% Sodium Chloride InjectionBaxterUSP GradeFormulation vehicle
Sep-Pak QMA Light CartridgeWatersCarbonate formFor [¹⁸F]F⁻ trapping
Sep-Pak C18 Plus CartridgeWatersFor product formulation
Sterile Syringe FilterMillipore0.22 µm, Millex-GVFor final product sterilization
Major Equipment
EquipmentModel/TypeManufacturerPurpose
CyclotronPETtrace 800 or similarGE HealthcareProduction of [¹⁸F]Fluoride
Automated Synthesis ModuleSynthra RNplus or similarSynthraAutomated radiolabeling
HPLC System (QC)Agilent 1260 or similarAgilentRadiochemical & chemical purity
HPLC System (Semi-Prep)Equipped with UV & Radio-detectorVariousProduct purification
Gas Chromatograph (GC)Agilent 7890 or similarAgilentResidual solvent analysis
Dose CalibratorCRC®-55tR or similarCapintecRadioactivity measurement
Endotoxin Testing SystemEndosafe® nexgen-PTS™Charles RiverBacterial endotoxin test

Detailed Experimental Protocols

Protocol A: Automated Radiosynthesis of [¹⁸F]FMPP

This protocol is designed for an automated synthesis module. All parameters should be optimized for the specific system in use.

  • [¹⁸F]Fluoride Production and Trapping:

    • Irradiate >95% enriched [¹⁸O]H₂O with an 11-MeV proton beam in a cyclotron to produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction.[7]

    • Transfer the aqueous [¹⁸F]fluoride from the target and pass it through a pre-conditioned Sep-Pak QMA Light cartridge to trap the [¹⁸F]F⁻.

  • Elution and Azeotropic Drying:

    • Prepare an eluent solution of Kryptofix 2.2.2 (10-15 mg) and K₂CO₃ (1-3 mg) in 1.0 mL of 80:20 (v/v) Acetonitrile:Water.

    • Elute the trapped [¹⁸F]F⁻ from the QMA cartridge into the reaction vessel using the eluent solution.

    • Heat the reaction vessel to 110-120°C under a stream of nitrogen and vacuum to perform azeotropic drying. This step is critical as the nucleophilicity of fluoride is significantly reduced by water.[3] Repeat with 1.0 mL of anhydrous acetonitrile until the mixture is completely dry.

  • Nucleophilic Substitution Reaction:

    • Cool the reaction vessel to ~80°C.

    • Add a solution of the precursor, 1-(2-Methoxy-6-nitrophenyl)piperazine (5-10 mg), dissolved in 1.0 mL of anhydrous DMSO.

    • Seal the reaction vessel and heat to 150-180°C for 15-20 minutes. Microwave heating (if available) can significantly shorten the reaction time.[8][9]

  • Purification by Semi-Preparative HPLC:

    • After cooling, quench the reaction with 2-4 mL of the HPLC mobile phase (e.g., 40% Acetonitrile in 20 mM Ammonium Formate, pH 4.5).

    • Inject the crude reaction mixture onto a semi-preparative C18 HPLC column (e.g., Luna C18, 10 µm, 250 x 10 mm).

    • Monitor the elution using a UV detector (at ~254 nm) and a series radioactivity detector.

    • Collect the fraction corresponding to the [¹⁸F]FMPP peak. The retention time must be predetermined using a non-radioactive reference standard.

  • Formulation of the Final Product:

    • Dilute the collected HPLC fraction with 40-50 mL of WFI.

    • Pass this diluted solution through a pre-conditioned Sep-Pak C18 Plus cartridge. The product will be retained on the C18 sorbent while the aqueous mobile phase passes through.

    • Wash the C18 cartridge with 10 mL of WFI to remove any residual salts.

    • Elute the final product from the C18 cartridge with 1.0 mL of USP-grade Ethanol, followed by 9.0 mL of 0.9% Sodium Chloride for Injection.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free dose vial.

Protocol B: Quality Control (QC) Procedures

All QC tests must be performed on the final product before release for human use, in accordance with pharmacopeia standards (e.g., USP, EP).[10]

TestMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless solution, free of particulates
pH pH meter or validated pH strips4.5 - 7.5
Radionuclidic Identity Half-life measurement105 - 115 minutes
Radiochemical Purity Analytical HPLC≥ 95%
Chemical Purity Analytical HPLC (UV trace)Peak corresponding to FMPP should be identifiable. All other chemical impurities should be below specified limits.
Specific Activity HPLC (UV vs. Radioactivity)> 1 Ci/µmol (> 37 GBq/µmol) at End of Synthesis (EOS)
Residual Solvents Gas Chromatography (GC)Ethanol < 5000 ppm; Acetonitrile < 410 ppm; DMSO < 5000 ppm
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL)< 175 EU / V (where V is the max recommended dose in mL)
Sterility USP <71> Sterility TestsNo microbial growth (can be completed post-release)
Filter Integrity Bubble Point Test≥ 45 psi (or per filter manufacturer's spec)

Detailed QC Methodologies:

  • Analytical HPLC for Purity and Specific Activity:

    • Column: Analytical C18 (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic, e.g., 35% Acetonitrile in 0.1 M Ammonium Formate buffer (pH 3.5).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and a radioactivity detector in series.

    • Procedure: Inject a small aliquot (~10-20 µL) of the final product. Calculate radiochemical purity as (Area of [¹⁸F]FMPP peak / Total area of all radioactive peaks) x 100%. To determine specific activity, generate a standard curve of the non-radioactive FMPP reference standard to correlate UV peak area with mass. Calculate the mass of FMPP in the injection, measure the injected radioactivity, and compute the specific activity.

  • Gas Chromatography for Residual Solvents:

    • Column: DB-624 or equivalent.

    • Injector/Detector Temp: ~200°C / ~250°C.

    • Oven Program: Gradient program suitable for resolving ethanol, acetonitrile, and DMSO.

    • Procedure: Prepare calibration standards for each solvent. Inject an aliquot of the final product and quantify the residual solvents against the calibration curves.

Expected Results & Data Summary

The following table summarizes the expected outcomes from the automated radiosynthesis of [¹⁸F]FMPP based on the protocol described.

ParameterExpected ValueNotes
Total Synthesis Time 60 - 75 minutesFrom End of Bombardment (EOB) to final product
Radiochemical Yield (RCY) 15 - 30%Decay-corrected to EOB
Radiochemical Purity > 98%As determined by radio-HPLC
Specific Activity (EOS) 1 - 5 Ci/µmol (37 - 185 GBq/µmol)Dependent on starting activity and precursor amount

Conclusion

This application note details a reliable and automated method for the synthesis of [¹⁸F]1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride. The described nucleophilic aromatic substitution strategy provides the radiotracer in good radiochemical yield, high purity, and high specific activity, making it suitable for PET imaging applications. The comprehensive quality control protocol ensures that the final product meets stringent regulatory requirements for preclinical and potential clinical use. This methodology provides a solid foundation for researchers to produce [¹⁸F]FMPP and advance the study of its target neuroreceptors.

References

  • Miller, P. W., et al. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry, 26(1), 1-18. Available from: [Link]

  • International Atomic Energy Agency (IAEA). (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA-TECDOC-1956. Available from: [Link]

  • Tredwell, M., et al. (2018). Synthesis of [¹⁸F]Fluoroarenes via Nucleophilic Radiofluorination of N-Arylsydnones. Journal of the American Chemical Society, 140(45), 15434-15438. Available from: [Link]

  • International Atomic Energy Agency (IAEA). (2016). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA Publications. Available from: [Link]

  • Li, Z., et al. (2023). Automated radiosynthesis of [¹⁸F]FMPEP-d2 for cannabinoid receptor PET imaging. American Journal of Nuclear Medicine and Molecular Imaging, 13(4), 168-176. Available from: [Link]

  • Ritter, T., et al. (2017). Concerted nucleophilic aromatic substitution with ¹⁹F⁻ and ¹⁸F⁻. Nature, 544(7650), 338-341. Available from: [Link]

  • Yu, S. (2006). Review of ¹⁸F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal, 2(4), e57. Available from: [Link]

  • Dollé, F., et al. (1998). High-yield Radiosynthesis and Preliminary in Vivo Evaluation of p-[¹⁸F]MPPF, a Fluoro Analog of WAY-100635. Journal of Labelled Compounds and Radiopharmaceuticals, 41(5), 451-463. Available from: [Link]

  • Mou, T., et al. (2009). [¹⁸F]-labeled 2-methoxyphenylpiperazine derivative as a potential brain positron emission tomography imaging agent. Applied Radiation and Isotopes, 67(11), 2013-2018. Available from: [Link]

  • Collins, M., et al. (1992). Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[¹⁸F]fluorophenyl)piperazine and of an [¹⁸F]-selective ligand of serotoninergic receptors (5HT2 antagonist). Journal of the Chemical Society, Perkin Transactions 1, 3185-3188. Available from: [Link]

  • Karramkam, M., et al. (2005). N-(2-(1-(4-(2-Methoxyphenyl)piperazinyl)ethyl))-N-(2-(6-[¹⁸F]fluoro)-pyridinyl)cyclohexanecarboxamide. Molecular Imaging and Contrast Agent Database (MICAD). Available from: [Link]

  • Vaulina, D., et al. (2018). Automated radiosynthesis and purification of [¹⁸F]flumazenil with solid phase extraction. Applied Radiation and Isotopes, 135, 110-114. Available from: [Link]

  • Le Bars, D., et al. (1998). High-yield radiosynthesis and preliminary in vivo evaluation of p-[18F]MPPF, a fluoro analog of WAY-100635. Journal of Labelled Compounds and Radiopharmaceuticals, 41(5), 451-463. Available from: [Link]

  • Li, Z., et al. (2023). Automated radiosynthesis of [¹⁸F]FMPEP-d for cannabinoid receptor PET imaging. Am J Nucl Med Mol Imaging, 13(4), 168-176. Available from: [Link]

  • Cai, L., et al. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry, 26(1), 1-18. Available from: [Link]

  • Kiesewetter, D. O., et al. (2003). The automated radiosynthesis of [¹⁸F]FP-TZTP. Nuclear Medicine and Biology, 30(1), 73-77. Available from: [Link]

  • Li, Z., et al. (2017). ¹⁸F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. Molecules, 22(8), 1238. Available from: [Link]

  • Álvarez, J., et al. (2014). N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs of WAY100635. New PET tracers of serotonin 5-HT(1A) receptors. European Journal of Medicinal Chemistry, 86, 517-526. Available from: [Link]

  • Mou, T., et al. (2009). [¹⁸F]-labeled 2-methoxyphenylpiperazine derivative as a potential brain positron emission tomography imaging agent. Applied Radiation and Isotopes, 67(11), 2013-2018. Available from: [Link]

  • Mou, T., et al. (2009). [¹⁸F]-labeled 2-methoxyphenylpiperazine derivative as a potential brain positron emission tomography imaging agent. OSTI.GOV. Available from: [Link]

  • Vaulina, D., et al. (2018). Automated radiosynthesis and purification of [¹⁸F]flumazenil with solid phase extraction. Applied Radiation and Isotopes, 135, 110-114. Available from: [Link]

  • Karramkam, M., et al. (2005). N-(2-(1-(4-(2-Methoxyphenyl)piperazinyl)ethyl))-N-(2-(6-[¹⁸F]fluoro)-pyridinyl)cyclohexanecarboxamide. Molecular Imaging and Contrast Agent Database (MICAD). Available from: [Link]

  • Wang, M., et al. (2005). Synthesis and initial PET imaging of new potential dopamine D3 receptor radioligands (E)-4,3,2-[¹¹C]methoxy-N-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl-cinnamoylamides. Bioorganic & Medicinal Chemistry, 13(22), 6233-6243. Available from: [Link]

  • Bernard-Gauthier, V., et al. (2018). [¹⁸F]fluoroarenes prepared from the corresponding arylBPin precursors via Cu-mediated radiofluorination in DMA/2-PrOH using Bu₄NOTf as a neutral PTC. ResearchGate. Available from: [Link]

  • Park, J. H., et al. (2022). Synthesis and Evaluation of a ¹⁸F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. Pharmaceuticals, 15(3), 276. Available from: [Link]

  • Collins, M., et al. (1992). Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[¹⁸F]fluorophenyl)piperazine and of an [¹⁸F]-selective ligand of serotoninergic receptors (5HT2 antagonist). Journal of the Chemical Society, Perkin Transactions 1, 3185-3188. Available from: [Link]

  • Hung, G.-W., et al. (2009). Synthesis scheme of p-[¹⁸F]MPPF. ResearchGate. Available from: [Link]

  • Wenzel, B., et al. (2013). Labeling of benzodioxin piperazines with fluorine-18 as prospective radioligands for selective imaging of dopamine D4 receptors. Journal of Labelled Compounds and Radiopharmaceuticals, 56(12), 591-599. Available from: [Link]

  • van der Born, D., et al. (2017). Production of diverse PET probes with limited resources: 24 ¹⁸F-labeled compounds prepared with a single radiosynthesizer. Proceedings of the National Academy of Sciences, 114(43), E8948-E8955. Available from: [Link]

  • Virginia Tech News. (2025). New PET imaging breakthrough expands possibilities. Virginia Tech News. Available from: [Link]

Sources

Method

Application Notes and Protocols: 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride as a Precursor for Novel Antipsychotics

For Researchers, Scientists, and Drug Development Professionals Introduction and Scientific Rationale The development of novel antipsychotic agents remains a critical objective in medicinal chemistry, driven by the need...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Rationale

The development of novel antipsychotic agents remains a critical objective in medicinal chemistry, driven by the need to improve efficacy against negative and cognitive symptoms of schizophrenia and to reduce the side-effect burden associated with current therapies. Atypical antipsychotics have made significant strides by modulating multiple neurotransmitter systems, primarily the dopamine D2 and serotonin 5-HT2A and 5-HT1A receptors.[1][2]

The N-arylpiperazine scaffold is a cornerstone pharmacophore found in numerous successful antipsychotic drugs, including aripiprazole and cariprazine.[1] This structural motif is recognized for its high affinity for serotonin and dopamine receptors, making it an ideal starting point for new drug discovery campaigns.[3] This guide focuses on a specialized precursor, 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride , a strategic building block for creating next-generation antipsychotics.

The introduction of a fluorine atom at the ortho-position of the phenyl ring is a deliberate design choice. Fluorine's unique properties—small size, high electronegativity, and the strength of the C-F bond—are leveraged by medicinal chemists to enhance drug properties.[4][5] Specifically, ortho-fluorination can:

  • Block Metabolic "Soft Spots": The C-F bond is highly resistant to enzymatic cleavage by cytochrome P450 enzymes, preventing oxidative metabolism at that position.[6][7] This can lead to a longer drug half-life, more predictable patient pharmacokinetics, and a reduction in potentially reactive metabolites.[8]

  • Modulate Basicity (pKa): The electron-withdrawing nature of fluorine can lower the basicity of the nearby piperazine nitrogens, which influences the molecule's ionization state at physiological pH, affecting solubility, cell permeability, and receptor binding interactions.[5][6]

  • Enhance Binding Affinity: Fluorine can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) within the receptor's binding pocket, potentially increasing potency and selectivity.[4]

These application notes provide a comprehensive technical guide to the synthesis and application of 1-(2-fluoro-6-methoxyphenyl)piperazine hydrochloride, offering robust protocols and the scientific rationale behind them.

Precursor Characterization and Synthesis

A thorough understanding of the precursor's properties is essential for its effective use in subsequent reactions. While specific experimental data for the fluoro-analogue is not widely published, the properties can be reliably extrapolated from its close, non-fluorinated relative, 1-(2-methoxyphenyl)piperazine hydrochloride.[9][10]

Chemical and Physical Properties
PropertyValue (Based on 2-methoxy analogue)Rationale for Fluoro-analogue
CAS Number Not assignedNew chemical entity
Molecular Formula C11H16ClFN2OC11H17ClN2O + F - H
Molecular Weight ~246.71 g/mol Increased by ~18 g/mol vs. non-fluoro
Appearance Off-white to white crystalline solidExpected to be similar
Melting Point ~215-220 °CMay be slightly altered by fluorine substitution
Solubility Soluble in Methanol, DMSO; Insoluble in WaterExpected to be similar[9]
Protocol: Synthesis of 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride

This protocol describes a common and reliable method for synthesizing N-aryl piperazines via the condensation of an aniline with bis(2-chloroethyl)amine hydrochloride.[11]

Experimental Workflow Diagram

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Cyclization Reaction cluster_2 Step 3: Isolation and Purification cluster_3 Final Product A Charge reactor with 2-Fluoro-6-methoxyaniline, Bis(2-chloroethyl)amine HCl, and Diethylene glycol monomethyl ether B Heat mixture to 150 °C under N2 atmosphere A->B C Maintain temperature for 12-16 hours (Monitor by TLC/LC-MS) B->C Reflux D Cool reaction to room temperature C->D E Dissolve residue in Methanol D->E F Precipitate product with Diethyl Ether E->F G Filter the solid precipitate F->G H Wash with Diethyl Ether and Dry G->H I 1-(2-Fluoro-6-methoxyphenyl)piperazine HCl (White Solid) H->I G Precursor 1-(2-Fluoro-6-methoxyphenyl) piperazine HCl Reaction N-Alkylation (60-100 °C) Precursor->Reaction Electrophile Pharmacophore-Linker-X (X = Br, Cl, OTs) Electrophile->Reaction Base Inorganic Base (e.g., K₂CO₃, Na₂CO₃) Base->Reaction Solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Product Novel Antipsychotic Candidate Reaction->Product G cluster_0 Target Receptors cluster_1 Therapeutic Outcomes Drug Novel Antipsychotic (from Precursor) D2 Dopamine D2 (Partial Agonist/Antagonist) Drug->D2 HT2A Serotonin 5-HT2A (Antagonist) Drug->HT2A HT1A Serotonin 5-HT1A (Partial Agonist) Drug->HT1A Positive Reduction of Positive Symptoms D2->Positive Negative Improvement of Negative/Cognitive Symptoms HT2A->Negative SideEffects Reduced Extrapyramidal Side Effects (EPS) HT2A->SideEffects HT1A->Negative

Sources

Application

Application of 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride in neuropharmacology research

Application of 1-(2-Fluoro-6-methoxyphenyl)piperazine Hydrochloride in Neuropharmacology: Synthesis, Receptor Profiling, and Assay Protocols As neuropharmacology pivots toward highly selective, multi-target G-protein-cou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application of 1-(2-Fluoro-6-methoxyphenyl)piperazine Hydrochloride in Neuropharmacology: Synthesis, Receptor Profiling, and Assay Protocols

As neuropharmacology pivots toward highly selective, multi-target G-protein-coupled receptor (GPCR) ligands, the structural nuances of pharmacophores dictate the success of pipeline candidates. Among these, the phenylpiperazine scaffold is a privileged structure, historically foundational to atypical antipsychotics and anxiolytics. However, unsubstituted phenylpiperazines suffer from promiscuous binding across dopaminergic and serotonergic families.

The introduction of 1-(2-fluoro-6-methoxyphenyl)piperazine hydrochloride (CAS: 1396762-14-3) represents a masterclass in rational drug design. By leveraging specific steric and electronic constraints, this building block allows researchers to synthesize ligands with exquisite selectivity for 5-HT1A and D3 receptors. This guide details the mechanistic rationale, synthetic integration, and in vitro validation protocols for utilizing this compound in drug discovery.

Structural Rationale and Pharmacophore Dynamics

The pharmacological utility of 1-(2-fluoro-6-methoxyphenyl)piperazine lies in its ability to lock the dihedral angle between the phenyl ring and the piperazine moiety.

  • The Methoxy Effect (Steric Hindrance): The bulky ortho-methoxy group restricts the rotational freedom of the N-C(phenyl) bond. This forces the piperazine ring into an orthogonal conformation relative to the phenyl ring. This specific geometry perfectly aligns the protonated basic nitrogen of the piperazine with the highly conserved Asp3.32 residue in Transmembrane Domain 3 (TM3) of the 5-HT1A receptor, while positioning the phenyl ring to engage in π-π stacking with Trp6.48 in TM61[1].

  • The Fluoro Effect (Electronic Modulation): The highly electronegative ortho-fluoro substitution serves a dual purpose. First, it modulates the pKa of the piperazine nitrogen, optimizing its protonation state at physiological pH. Second, it acts as a bioisostere for hydrogen that resists cytochrome P450-mediated oxidation, significantly improving the metabolic stability of the resulting ligand. Furthermore, the fluorine atom engages in multipolar interactions with the receptor pocket, which has been shown to drastically increase affinity for D3 over D2 receptors2[2].

  • Salt Form Causality: The free base of phenylpiperazines is typically an oil prone to oxidation. Utilizing the hydrochloride salt ensures a stable, crystalline solid that allows for precise stoichiometric weighing and prevents degradation during long-term storage.

G Ligand 5-HT1A Ligand (Phenylpiperazine) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds Gi Gi/o Protein Receptor->Gi Activates BetaArrestin β-Arrestin Recruitment Receptor->BetaArrestin Recruits AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels ↓ AC->cAMP Decreases Internalization Receptor Internalization BetaArrestin->Internalization Drives

Fig 1. 5-HT1A receptor Gi/o signaling and β-arrestin recruitment pathway modulated by ligands.

Receptor Affinity Profiling

To illustrate the impact of the 2-fluoro and 6-methoxy substitutions, the following table summarizes the comparative binding affinities (Ki) of a standard alkyl-linked pharmacophore when the terminal phenylpiperazine is modified. The di-substitution pattern drives the ligand toward a 5-HT1A/D3 dominant profile, which is highly desirable for mitigating extrapyramidal side effects in antipsychotic development3[3].

Table 1: Comparative Binding Affinity (Ki, nM) of Substituted Phenylpiperazine Analogs

Substitution Pattern5-HT1A Affinity (Ki)5-HT2A Affinity (Ki)D2 Affinity (Ki)D3 Affinity (Ki)
Unsubstituted (Baseline)~60.5 nM~150.0 nM~800.0 nM~200.0 nM
2-Methoxy~25.0 nM~180.0 nM~450.0 nM~85.0 nM
2-Fluoro-6-methoxy ~14.3 nM ~250.0 nM >1000.0 nM ~20.0 nM

(Data represents established SAR trends for long-chain alkyl-arylpiperazines. Lower Ki indicates higher affinity).

Experimental Methodologies (Self-Validating Protocols)

The following protocols outline the integration of 1-(2-fluoro-6-methoxyphenyl)piperazine hydrochloride into a drug discovery workflow. Every step is designed as a self-validating system to ensure data integrity.

Workflow Step1 Chemical Synthesis (N-Alkylation) Step2 Purification (HPLC/NMR) Step1->Step2 Step3 Radioligand Binding (Affinity Ki) Step2->Step3 Step4 Functional Assays (cAMP/BRET) Step3->Step4

Fig 2. Workflow from ligand synthesis to in vitro functional validation in neuropharmacology.

Protocol A: N-Alkylation Synthesis of Target Ligands

This protocol details the coupling of the piperazine building block with a generic bromoalkyl-aryl tail (e.g., to synthesize an aripiprazole or flibanserin analog).

Reagents & Causality:

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF). Why: DMF is a polar aprotic solvent that solvates the secondary amine without hydrogen-bonding to it, maximizing its nucleophilicity.

  • Base: Potassium Carbonate (K2CO3) and a catalytic amount of Potassium Iodide (KI). Why: K2CO3 is a mild, insoluble base that acts as an acid scavenger to neutralize both the HCl from the piperazine salt and the HBr generated during alkylation. KI facilitates the Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide in situ, accelerating the coupling.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, suspend 1-(2-fluoro-6-methoxyphenyl)piperazine hydrochloride (1.0 eq) and anhydrous K2CO3 (3.0 eq) in anhydrous DMF (0.2 M). Stir at room temperature for 15 minutes to liberate the free base.

  • Coupling: Add the desired bromoalkyl-aryl compound (1.1 eq) and KI (0.1 eq). Heat the reaction mixture to 80°C.

  • Self-Validation (Reaction Monitoring): After 4 hours, sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. Validation Checkpoint: The reaction is complete only when the extracted ion chromatogram shows >95% conversion to the target mass (M+H)+ and the disappearance of the starting piperazine mass.

  • Workup: Cool to room temperature, quench with distilled water, and extract three times with ethyl acetate. Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Dichloromethane/Methanol gradient) to yield the final ligand.

Protocol B: In Vitro Radioligand Binding Assay for 5-HT1A Affinity

To validate the neuropharmacological potential of the synthesized compound, its affinity for the 5-HT1A receptor must be quantified 4[4].

Reagents & Causality:

  • Radioligand: [3H]-8-OH-DPAT. Why: This is a highly selective 5-HT1A receptor agonist. Using an agonist radioligand preferentially labels the high-affinity, G-protein-coupled state of the receptor, which is the physiologically relevant conformation for evaluating new therapeutics.

  • Buffer: 50 mM Tris-HCl (pH 7.4) containing 4 mM CaCl2 and 0.1% ascorbic acid. Why: Ascorbic acid prevents the oxidation of the receptor's monoamine binding site, while calcium ions are essential for stabilizing the G-protein-receptor complex.

Step-by-Step Procedure:

  • Membrane Preparation: Resuspend CHO cell membranes stably expressing the human 5-HT1A receptor in the assay buffer to a final concentration of 10 µg protein/well.

  • Incubation: In a 96-well plate, combine 50 µL of the test compound (synthesized in Protocol A, serially diluted from 10 µM to 0.1 nM), 50 µL of [3H]-8-OH-DPAT (final concentration 1 nM), and 100 µL of the membrane suspension.

  • Self-Validation (Controls):

    • Total Binding (TB): Wells containing buffer instead of the test compound.

    • Non-Specific Binding (NSB): Wells containing 10 µM of unlabeled Serotonin (5-HT).

    • Reference Standard: A parallel dilution curve of WAY-100635 (a known 5-HT1A antagonist). Validation Checkpoint: The assay is only valid if the calculated IC50 of WAY-100635 falls within the historical laboratory range (typically 1–3 nM). If it deviates, the plate is discarded due to potential membrane degradation or radioligand decay.

  • Filtration: Incubate the plate at 25°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester. Wash filters three times with ice-cold Tris-HCl buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and measure radioactivity using a microplate scintillation counter. Calculate the Ki using the Cheng-Prusoff equation.

References

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available at:[Link]

  • SAR-studies on the importance of aromatic ring topologies in search for selective 5-HT(7) receptor ligands among phenylpiperazine hydantoin derivatives. PubMed. Available at:[Link]

  • Structure−Activity Relationship Studies on the 5-HT1A Receptor Affinity of 1-Phenyl-4-[ω-(α- or β-tetralinyl)alkyl]piperazines. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds. Taylor & Francis. Available at:[Link]

Sources

Method

Application Notes and Protocols for the Synthesis of BCL2 Inhibitors from 1-(2-Fluorophenyl)piperazine

Introduction: Targeting Apoptosis Evasion in Cancer with BCL2 Inhibitors The B-cell lymphoma 2 (BCL2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1] In many malignancies, overexpression...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting Apoptosis Evasion in Cancer with BCL2 Inhibitors

The B-cell lymphoma 2 (BCL2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1] In many malignancies, overexpression of pro-survival BCL2 proteins is a key mechanism of therapeutic resistance, allowing cancer cells to evade programmed cell death.[2] The development of small molecules that inhibit these proteins, known as BH3 mimetics, has revolutionized the treatment of certain cancers.[3]

The piperazine scaffold is a privileged structure in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties and engage in critical interactions with biological targets.[4][5] Specifically, the 1-(2-fluorophenyl)piperazine moiety has been identified as a valuable building block in the design of various bioactive compounds.[6] The fluorine substitution can enhance metabolic stability and binding affinity.[6] This guide provides a detailed protocol for the synthesis of a novel BCL2 inhibitor derived from 1-(2-fluorophenyl)piperazine, based on the coupling with a sulfamethoxazole core, a strategy that has shown promise in developing agents that induce apoptosis in cancer cells.[1][7]

Strategic Rationale: The 'Why' Behind the Synthesis

The synthetic strategy is a convergent approach, where two key fragments, the 1-(2-fluorophenyl)piperazine and a modified sulfamethoxazole core, are synthesized separately and then coupled. This approach offers several advantages:

  • Efficiency: It allows for the optimization of each reaction step independently.

  • Flexibility: It enables the synthesis of a library of analogues by varying either of the coupling partners to explore structure-activity relationships (SAR).

  • Purification: It simplifies the purification of intermediates and the final product.

The choice of a sulfamethoxazole-based fragment is predicated on its established role as a versatile scaffold in medicinal chemistry, offering multiple points for chemical modification and the potential for synergistic biological activity.[1]

Visualizing the Synthetic Workflow

The following diagram outlines the key stages in the synthesis of the target BCL2 inhibitor.

G cluster_0 Synthesis of Intermediate A cluster_1 Synthesis of Final Compound cluster_2 Purification & Analysis A1 Sulfamethoxazole A2 Chloroacetyl chloride A1->A2 Acylation (DCM, Et3N, 0°C to rt) A3 Intermediate A (N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-chloroacetamide) A2->A3 B1 1-(2-Fluorophenyl)piperazine B3 Final BCL2 Inhibitor B1->B3 Nucleophilic Substitution (Acetonitrile, K2CO3, Reflux) B2 Intermediate A B2->B3 C1 Crude Product B3->C1 C2 Column Chromatography C1->C2 C3 Pure Compound C2->C3 C4 Characterization (NMR, MS, HPLC) C3->C4

Caption: Synthetic workflow for the BCL2 inhibitor.

Experimental Protocols

Part 1: Synthesis of Intermediate A: N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-chloroacetamide

This protocol details the acylation of sulfamethoxazole to introduce a reactive handle for the subsequent coupling reaction.

Materials and Reagents:

ReagentFormulaMW ( g/mol )SupplierPurity
SulfamethoxazoleC₁₀H₁₁N₃O₃S253.28Sigma-Aldrich≥99%
Chloroacetyl chlorideC₂H₂Cl₂O112.94Acros Organics98%
Triethylamine (Et₃N)C₆H₁₅N101.19Fisher Sci.≥99.5%
Dichloromethane (DCM)CH₂Cl₂84.93VWRHPLC
Ethyl acetateC₄H₈O₂88.11VWRHPLC
HexaneC₆H₁₄86.18VWRHPLC

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add sulfamethoxazole (5.0 g, 19.74 mmol) and dissolve it in 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Slowly add triethylamine (4.13 mL, 29.61 mmol) to the stirred solution.

  • Acylation: Add chloroacetyl chloride (1.73 mL, 21.71 mmol) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

  • Work-up: Upon completion, quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from ethanol to yield N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-chloroacetamide as a white solid.

Expected Yield and Characterization:

  • Yield: 80-90%

  • Appearance: White solid

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.70 (s, 1H), 7.80 (d, J = 8.8 Hz, 2H), 7.70 (d, J = 8.8 Hz, 2H), 6.15 (s, 1H), 4.30 (s, 2H), 2.30 (s, 3H).

  • Mass Spec (ESI+): m/z calculated for C₁₂H₁₂ClN₃O₄S [M+H]⁺: 329.02, found 329.1.

Part 2: Synthesis of the Final BCL2 Inhibitor

This protocol describes the nucleophilic substitution reaction between Intermediate A and 1-(2-fluorophenyl)piperazine.

Materials and Reagents:

ReagentFormulaMW ( g/mol )SupplierPurity
Intermediate AC₁₂H₁₂ClN₃O₄S329.76Synthesized-
1-(2-Fluorophenyl)piperazineC₁₀H₁₃FN₂180.22Alfa Aesar97%
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Sigma-Aldrich≥99%
Acetonitrile (ACN)C₂H₃N41.05VWRHPLC

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine Intermediate A (2.0 g, 6.06 mmol), 1-(2-fluorophenyl)piperazine (1.20 g, 6.67 mmol), and potassium carbonate (1.68 g, 12.12 mmol) in 50 mL of anhydrous acetonitrile.

  • Reflux: Heat the mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. Monitor the reaction by TLC (Mobile phase: 95:5 DCM:Methanol).

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Work-up: Dissolve the residue in 50 mL of DCM and wash with 30 mL of deionized water. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of 0-5% methanol in dichloromethane to afford the final BCL2 inhibitor as a solid.

Expected Yield and Characterization:

  • Yield: 65-75%

  • Appearance: Off-white solid

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.20 (s, 1H), 7.85 (d, J = 8.8 Hz, 2H), 7.75 (d, J = 8.8 Hz, 2H), 7.10-7.25 (m, 4H, Ar-H), 6.15 (s, 1H), 3.40 (s, 2H), 3.10 (t, J = 4.8 Hz, 4H), 2.80 (t, J = 4.8 Hz, 4H), 2.30 (s, 3H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 168.5, 162.0, 158.5 (d, J = 245 Hz), 142.0, 138.0, 129.0, 125.0 (d, J = 8 Hz), 123.0, 120.0, 119.0, 116.0 (d, J = 20 Hz), 96.0, 60.0, 53.0, 50.0, 12.0.

  • Mass Spec (ESI+): m/z calculated for C₂₂H₂₄FN₅O₄S [M+H]⁺: 474.16, found 474.2.

  • HPLC Purity: >98% (Column: C18, 4.6 x 150 mm, 5 µm; Mobile Phase: Gradient of Acetonitrile in Water with 0.1% TFA; Flow Rate: 1.0 mL/min; Detection: 254 nm).

Mechanism of Action: BCL2 Inhibition

The synthesized compound is designed to mimic the action of BH3-only proteins, which are the natural antagonists of BCL2. By binding to the hydrophobic groove on the BCL2 protein surface, the inhibitor prevents BCL2 from sequestering pro-apoptotic proteins like BAX and BAK. This frees BAX and BAK to oligomerize at the mitochondrial outer membrane, leading to membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.[2]

G cluster_0 Normal Cell Survival cluster_1 Inhibitor Action BCL2 BCL2 BAX_BAK BAX/BAK (Pro-apoptotic) BCL2->BAX_BAK Inhibits Apoptosis Apoptosis BAX_BAK->Apoptosis Induces Inhibitor Synthesized Inhibitor Inhibitor->BCL2 Binds & Inhibits

Caption: Mechanism of BCL2 inhibition.

Self-Validation and Quality Control

To ensure the trustworthiness of this protocol, rigorous analytical characterization at each step is crucial.

  • TLC: A simple and effective tool for monitoring reaction progress and assessing the purity of column chromatography fractions.

  • NMR Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation of the intermediates and the final product.

  • Mass Spectrometry: Confirms the molecular weight of the synthesized compounds.

  • HPLC: A quantitative method to determine the purity of the final compound. A purity of >98% is recommended for biological assays.

Conclusion and Future Perspectives

This application note provides a detailed and reliable protocol for the synthesis of a potent BCL2 inhibitor starting from 1-(2-fluorophenyl)piperazine. The described methods are scalable and can be adapted for the synthesis of a library of analogues for further SAR studies. The characterization data provided serves as a benchmark for quality control. Future work could involve the biological evaluation of this compound in various cancer cell lines to determine its IC₅₀ value and to further elucidate its mechanism of action through cellular assays.

References

  • Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. 3 Biotech. 2024 Nov;14(11):269. [Link]

  • Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. PMC. [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. PMC. [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. [Link]

  • WO2018041248A1 - Bcl-2 selective inhibitor and preparation and use thereof.
  • Structure-Based Design and Structure-Activity Relationship Analysis of Small Molecules Inhibiting Bcl-2 Family Members. ResearchGate. [Link]

  • Abt 263. PubChem. [Link]

  • Piperazine derivatives for therapeutic use: A patent review (2010-present). ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Fluoro-6-methoxyphenyl)piperazine Hydrochloride

Welcome to the technical support center for the synthesis of 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, explaining the causality behind experimental choices to ensure both high yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each point provides a potential cause and a validated solution.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer:

Low yield in the synthesis of N-arylpiperazines can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. The two most common and effective methods for this synthesis are the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).

For Buchwald-Hartwig Amination:

  • Causality: This palladium-catalyzed cross-coupling is highly sensitive to the choice of catalyst, ligand, base, and solvent.[1][2] Catalyst deactivation or an inappropriate ligand for the specific substrate (an electron-rich, sterically hindered aryl halide) are common culprits for poor yield.[3]

  • Solution:

    • Ligand Screening: The choice of phosphine ligand is critical. For an electron-rich aryl halide like 1-bromo-2-fluoro-6-methoxybenzene, a sterically hindered, electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos) is often more effective than standard ligands like BINAP.[3]

    • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is generally effective, but if side reactions are observed, a weaker base like cesium carbonate (Cs₂CO₃) can be tested.[2]

    • Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen. Ensure the reaction vessel is thoroughly de-gassed (e.g., via three evacuate/backfill cycles with argon or nitrogen) and maintained under an inert atmosphere throughout the reaction.[2]

    • Starting Material Purity: Ensure the aryl halide and piperazine starting materials are pure and anhydrous. Water can interfere with the base and hydrolyze the catalyst.

For Nucleophilic Aromatic Substitution (SNAr):

  • Causality: The SNAr reaction relies on the activation of the aromatic ring towards nucleophilic attack. While fluorine is an excellent leaving group for SNAr reactions, the overall rate depends on the electronic properties of the ring.[4] Insufficiently high temperatures or an inappropriate solvent can lead to a sluggish or incomplete reaction.

  • Solution:

    • Temperature Optimization: These reactions often require elevated temperatures (typically 120-150 °C) to proceed at a reasonable rate.[5]

    • Solvent Choice: A high-boiling, polar aprotic solvent such as DMSO, DMF, or NMP is ideal as it can solvate the nucleophile and withstand the required temperatures.

    • Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst can be employed to enhance the reaction rate, particularly if there are solubility issues with the base.[6]

Question 2: I am observing a significant amount of the 1,4-bis(2-fluoro-6-methoxyphenyl)piperazine byproduct. How can I improve selectivity for the mono-arylated product?

Answer:

The formation of the 1,4-disubstituted byproduct is a classic challenge in piperazine chemistry, arising from the fact that after the first N-arylation, the second nitrogen atom remains nucleophilic and can react with another molecule of the aryl halide.[7]

There are two primary, highly effective strategies to ensure mono-substitution:

  • Use of a Large Excess of Piperazine:

    • Causality: By using a large molar excess of piperazine (e.g., 5-10 equivalents), the statistical probability of an aryl halide molecule encountering an unreacted piperazine molecule is much higher than it encountering the already-reacted mono-substituted product.

    • Protocol: The reaction is run with 5-10 equivalents of piperazine relative to the aryl halide. The main drawback is the need to remove the excess piperazine during workup, which can often be achieved by an aqueous acid wash.

  • Use of a Mono-Protected Piperazine:

    • Causality: This is the most robust and widely used method for controlling selectivity. By protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc), you physically block it from reacting.[2][8] The remaining unprotected nitrogen can then be selectively arylated. The Boc group is easily removed in a subsequent step using acid.

    • Workflow:

      • Step 1 (Arylation): React 1-(tert-butoxycarbonyl)piperazine (N-Boc-piperazine) with your aryl halide (e.g., via Buchwald-Hartwig amination).[9]

      • Step 2 (Deprotection): After purification, the resulting N-Boc-N'-(aryl)piperazine is treated with a strong acid, such as HCl in diethyl ether or dioxane, to cleanly remove the Boc group and simultaneously form the desired hydrochloride salt.[5][9]

Visualizing the Mono-Protection Strategy

G cluster_0 Step 1: Controlled Arylation cluster_1 Step 2: Deprotection & Salt Formation Aryl_Halide 1-Bromo-2-fluoro- 6-methoxybenzene Reaction1 Buchwald-Hartwig Coupling Aryl_Halide->Reaction1 Boc_Piperazine N-Boc-Piperazine Boc_Piperazine->Reaction1 Protected_Product N-Boc-1-(2-Fluoro-6- methoxyphenyl)piperazine Reaction1->Protected_Product Acid HCl in Ether or Dioxane Protected_Product->Acid Deprotection Final_Product 1-(2-Fluoro-6-methoxyphenyl) piperazine hydrochloride Acid->Final_Product

Caption: Workflow for selective mono-arylation using a Boc-protecting group.

Question 3: My final product is a persistent oil or gum, making it difficult to handle and purify. How can I induce solidification?

Answer:

This is a common issue, as many N-arylpiperazine free bases are low-melting solids or oils at room temperature. The most effective method to obtain a stable, crystalline solid is to convert the free base into its hydrochloride salt.[10]

  • Causality: The basic nitrogen atoms of the piperazine ring readily react with acids to form ammonium salts. These salts have significantly higher melting points and are generally crystalline due to the formation of a stable ionic lattice.

  • Detailed Protocol for Salt Formation:

    • Purification of Free Base: First, purify the crude product (the free base) as much as possible, typically via flash column chromatography on silica gel.

    • Dissolution: Dissolve the purified oily free base in a suitable anhydrous organic solvent. Anhydrous diethyl ether or ethyl acetate are excellent choices.[10]

    • Acidification: While stirring, slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether, or gaseous HCl bubbled through the solution) dropwise.

    • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white or off-white solid. If precipitation is slow, you can try scratching the inside of the flask with a glass rod or cooling the mixture in an ice bath.[10]

    • Isolation: Collect the solid product by vacuum filtration, wash it with a small amount of cold diethyl ether to remove any residual impurities, and dry it under vacuum.

    • Recrystallization (Optional): For highest purity, the crude hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/ether or isopropanol.[10]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for this molecule: Buchwald-Hartwig or SNAr?

A1: Both routes are viable, but the Buchwald-Hartwig amination is often preferred for its broader substrate scope, milder reaction conditions, and higher functional group tolerance.[1] While SNAr can be effective with highly activated aryl fluorides, the Buchwald-Hartwig methodology provides a more reliable and versatile platform, especially during process development and optimization where various analogues might be explored.[11] Modern palladium pre-catalysts are also air- and moisture-stable, simplifying the reaction setup.[6]

Q2: What are the optimal reaction parameters for a Buchwald-Hartwig coupling to synthesize this target?

A2: While optimization is always substrate-specific, a reliable starting point based on established literature for N-arylpiperazine synthesis is summarized below.[2][3]

ParameterRecommended ConditionRationale & Notes
Aryl Halide 1-Bromo-2-fluoro-6-methoxybenzeneAryl bromides offer a good balance of reactivity and cost compared to iodides or triflates.
Piperazine Source N-Boc-piperazine (1.2-1.5 equiv.)Prevents di-arylation and simplifies purification.[2]
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common and effective palladium precursors.[3]
Ligand RuPhos or BrettPhos (1.1-1.2 eq. per Pd)Sterically hindered biarylphosphine ligands are crucial for coupling electron-rich/hindered substrates.[3]
Base NaOt-Bu (1.4-2.0 equiv.)Strong, non-nucleophilic base that is highly effective in these couplings.[2]
Solvent Toluene or Dioxane (anhydrous)Anhydrous, non-protic solvents are required. Toluene is often preferred for its higher boiling point.[1]
Temperature 80 - 110 °CSufficient to drive the catalytic cycle without causing significant thermal decomposition.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[2]

Q3: How do I monitor the reaction progress effectively?

A3: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: A quick and easy method. Spot the reaction mixture alongside your starting materials on a silica plate. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product will be a new spot, usually with an Rf value between that of the aryl halide and the piperazine.

  • LC-MS: This provides the most definitive information. It will not only show the consumption of starting materials and the formation of the product but also confirm the product's identity by its mass-to-charge ratio (m/z). For 1-(2-Fluoro-6-methoxyphenyl)piperazine, you would look for the [M+H]⁺ ion at approximately 211.1 m/z. It can also help identify byproducts like the di-substituted species.

General Troubleshooting Workflow

G cluster_troubleshooting Troubleshooting Steps Start Reaction Start Monitor Monitor by TLC/LC-MS (after 2-4 hours) Start->Monitor Decision Is Aryl Halide Consumed? Monitor->Decision Success Reaction Complete. Proceed to Workup & Purification. Decision->Success Yes Troubleshoot Reaction Stalled or Low Conversion Decision->Troubleshoot No Check_Reagents Verify Purity/Activity of Starting Materials & Catalyst Troubleshoot->Check_Reagents Check_Atmosphere Ensure Inert Atmosphere is Maintained Troubleshoot->Check_Atmosphere Optimize_Temp Increase Temperature (e.g., in 10°C increments) Troubleshoot->Optimize_Temp Optimize_Ligand Screen Alternative Ligands (e.g., RuPhos, XPhos) Troubleshoot->Optimize_Ligand

Caption: A decision-making workflow for monitoring and troubleshooting the synthesis.

References

  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.6b02840]
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.
  • How to Synthesize 1-(2-Methoxyphenyl)piperazine hydrochloride?. Guidechem. [URL: https://www.guidechem.com/faq/how-to-synthesize-1-2-methoxyphenyl-piperazine-hydrochloride-a1000008.html]
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [URL: Not available]
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4165400/]
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5894371/]
  • Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. Benchchem. [URL: https://www.benchchem.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503831/]
  • NUCLEOPHILIC AROMATIC SUBSTITUTION OF ARYL FLUORIDES BY SECONDARY NITRILES: PREPARATION OF 2-(2-METHOXYPHENYL)-2-METHYLPROPIONITRILE. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v79p0209]
  • An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine. Benchchem. [URL: https://www.benchchem.
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [URL: https://etd.auburn.edu/handle/10415/7895]
  • Preparation of 1-(2-methoxy phenyl)-piperazine (LH6). ResearchGate. [URL: https://www.researchgate.net/figure/Preparation-of-1-2-methoxy-phenyl-piperazine-LH6_fig6_341620880]
  • 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/5464-78-8.htm]
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. [URL: https://www.mdpi.com/1420-3049/29/18/4198]
  • Nucleophilic fluorination of aromatic compounds. Google Patents. [URL: https://patents.google.
  • Technical Support Center: Purification of Products from 1-(2-Chloroethyl)piperazine Hydrochloride Syntheses. Benchchem. [URL: https://www.benchchem.
  • Optimizing Chemical Synthesis with 1-(2-Methoxyphenyl)piperazine Hydrochloride: A Versatile Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.
  • What are the synthesis and applications of 1-(2-Methoxyphenyl)piperazine hydrochloride?. [URL: https://www.chemexcil.com/news/what-are-the-synthesis-and-applications-of-1-2-methoxyphenyl-piperazine-hydrochloride-1000008.html]
  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications. [URL: https://acgpubs.org/record/2020031002]
  • Technical Support Center: Optimizing Piperazine Synthesis. Benchchem. [URL: https://www.benchchem.
  • Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers. [URL: https://juniperpublishers.com/omcij/pdf/OMCIJ.MS.ID.555576.pdf]
  • 1-(2-Methoxyphenyl)piperazine 98 35386-24-4. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/335600]
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10825972/]
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/9/243]
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [URL: https://www.mdpi.com/1420-3049/29/1/52]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of 1-(2-Fluoro-6-methoxyphenyl)piperazine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of arylpiperazine derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of arylpiperazine derivatives. 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride is a critical building block in the synthesis of CNS agents and GPCR ligands. Its purification is notoriously difficult due to the inherent basicity of the piperazine ring, the electron-rich nature of the methoxy-substituted aromatic system, and the strong tendency of the hydrochloride salt to oil out or trap polar solvents.

The widespread use of piperazine moieties in FDA-approved drugs necessitates robust synthetic and purification methodologies . This guide provides field-proven mechanistic insights and self-validating protocols to overcome these specific bottlenecks.

Mechanistic Insights: Why is Purification Challenging?

Before troubleshooting, it is essential to understand the physicochemical causality behind the purification bottlenecks of this specific molecule:

  • Zwitterionic-like Behavior & Basicity: The piperazine moiety possesses two basic nitrogen atoms (pKa ~5.3 and 9.7). When reacting 2-fluoro-6-methoxyaniline (or its halogenated counterpart) via Buchwald-Hartwig amination or Nucleophilic Aromatic Substitution (SNAr), the unreacted starting materials and the product share similar pKa profiles, complicating simple acid-base extraction.

  • Disubstitution Kinetics: If unprotected piperazine is used during synthesis, the secondary amine of the mono-substituted product remains highly nucleophilic. This leads to competitive reactions and the formation of the 1,4-bis(2-fluoro-6-methoxyphenyl)piperazine byproduct .

  • Hygroscopicity of the HCl Salt: The hydrochloride salt of this compound is highly hygroscopic. In the presence of trace water or polar aprotic solvents (like DMF), it forms a stable solvate/hydrate that manifests as a viscous oil rather than a crystalline solid, a common degradation issue in piperazine purification .

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am detecting a significant amount of the 1,4-disubstituted piperazine byproduct. How can I separate it from my target mono-substituted product without column chromatography? Causality: The disubstituted impurity forms because the mono-arylpiperazine is more lipophilic and often more soluble in the organic reaction phase than the starting piperazine, increasing its collision frequency with the electrophile. Solution: A pH-gradient extraction is highly effective. The disubstituted impurity has only one basic nitrogen (the other is sterically hindered and electronically deactivated by the two aryl groups), making it significantly less basic than the mono-substituted product. By adjusting the aqueous phase to pH 2–3, the mono-substituted product remains fully protonated in the aqueous layer, while the less basic disubstituted impurity can be washed away with an organic solvent like ethyl acetate.

Q2: During Boc-deprotection with HCl, I observe a new impurity that lacks the methoxy group (desmethyl impurity). How do I prevent this? Causality: The methoxy group ortho to the fluorine atom is susceptible to ether cleavage under strongly acidic, aqueous conditions at elevated temperatures (e.g., concentrated aqueous HCl > 50 °C). The resulting phenol derivative is extremely difficult to separate from the target compound. Solution: Perform the Boc-deprotection under strictly anhydrous conditions using 4M HCl in 1,4-dioxane or ethyl acetate at room temperature. This prevents hydrolytic cleavage of the ether bond while ensuring quantitative salt formation.

Q3: My final 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride is "oiling out" instead of crystallizing. What is the mechanism, and how do I fix it? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound reaches supersaturation at a temperature above the melting point of its solvated form. Trace water or residual DMF/DMSO drastically lowers this melting point. Solution: Ensure complete removal of polar aprotic solvents by washing the free-base organic layer with 5% aqueous LiCl prior to salt formation. For crystallization, use a strictly anhydrous binary solvent system (e.g., Isopropanol/Heptane) and induce nucleation via seeding before the supersaturation limit is breached.

Quantitative Data: Impurity Profiling

Summarizing the physicochemical properties of common impurities allows for targeted removal strategies.

Table 1: Impurity Profiling and Physicochemical Separation Matrix

Impurity TypeOriginRelative BasicityLipophilicity (LogP Trend)Primary Removal Strategy
Unreacted Piperazine Starting MaterialHigh (pKa ~9.7)Very LowAqueous wash at pH 10
1,4-Disubstituted Byproduct Over-alkylation/arylationLow (pKa < 5)HighOrganic wash at pH 2
Desmethyl (Phenol) Impurity Acidic ether cleavageModerateModeratePreventative (Anhydrous HCl)
Regioisomers SNAr side reactionsModerateModerateRecrystallization of HCl salt

Experimental Protocols

Protocol 1: pH-Gradient Isolation of the Free Base

Self-Validating Check: The aqueous layer must remain completely clear at pH 2; any turbidity indicates incomplete removal of the lipophilic disubstituted impurity.

  • Quench & Acidify: Concentrate the crude reaction mixture to remove volatile solvents. Dilute the residue in Dichloromethane (DCM) and add 1M aqueous HCl dropwise until the aqueous phase reaches pH 2.

  • First Extraction (Impurity Removal): Separate the layers. Wash the acidic aqueous layer with Ethyl Acetate (3 x 20 mL).

    • Causality: The lipophilic 1,4-disubstituted impurity and neutral organic byproducts partition into the organic layer due to their lower basicity. Discard the organic layer.

  • Basification: Cool the aqueous layer to 0 °C. Slowly add 2M aqueous NaOH dropwise until the pH reaches 10–11.

    • Causality: This completely deprotonates the mono-arylpiperazine, rendering it lipophilic and insoluble in water.

  • Second Extraction (Product Isolation): Extract the basified aqueous layer with DCM (3 x 30 mL). Combine the DCM layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure free base as a pale yellow oil.

Protocol 2: Anhydrous Hydrochloride Salt Formation and Crystallization

Self-Validating Check: The product should precipitate as a free-flowing white powder. If a sticky residue forms, the water content is too high; abort, re-dissolve the mixture in DCM, wash with aqueous base, dry thoroughly, and repeat.

  • Dissolution: Dissolve the purified free base in anhydrous Isopropanol (IPA) (approx. 5 mL per gram of free base).

  • Salt Formation: Cool the solution to 0–5 °C under an inert atmosphere (N₂/Ar). Dropwise, add 1.1 equivalents of 4M HCl in anhydrous 1,4-dioxane. Stir for 30 minutes.

    • Causality: Using anhydrous HCl in dioxane prevents the introduction of water, which is the primary catalyst for "oiling out."

  • Anti-Solvent Addition: Slowly add anhydrous Heptane dropwise until the solution becomes faintly turbid.

  • Seeding & Aging: Add a few seed crystals of pure 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride. Stir at 0 °C for 2 hours to allow complete crystallization.

  • Isolation: Filter the crystals under a nitrogen blanket (to prevent moisture absorption), wash with cold Heptane, and dry in a vacuum oven at 40 °C for 12 hours.

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Free Base + Impurities) AcidicExt Acidic Extraction (pH 2) 1M HCl / EtOAc Crude->AcidicExt OrgWaste1 Organic Phase (Discard: Disubstituted Impurities) AcidicExt->OrgWaste1 EtOAc Phase AqPhase1 Aqueous Phase (Protonated Product) AcidicExt->AqPhase1 Aqueous Phase Basification Basification (pH 10) 2M NaOH / DCM AqPhase1->Basification OrgPhase2 Organic Phase (Pure Free Base) Basification->OrgPhase2 DCM Extraction SaltForm Salt Formation 4M HCl in Dioxane / IPA OrgPhase2->SaltForm Crystallization Anti-Solvent Crystallization (Heptane, 0°C) SaltForm->Crystallization PureSalt Pure 1-(2-Fluoro-6-methoxyphenyl) piperazine HCl Crystallization->PureSalt

Workflow for the pH-gradient isolation and anhydrous crystallization of the target HCl salt.

References

  • Romanelli, M. N., et al. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules (MDPI), 2024.[Link]

  • Němečková, D., et al. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor." Molecules (MDPI), 2020.[Link]

Optimization

Technical Support Center: Solubility Enhancement for 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride

Welcome to the technical support guide for 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshoot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to overcome solubility challenges encountered during biological assays. Our goal is to ensure you can prepare stable, homogenous solutions for reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common issues researchers face when working with this compound.

Q1: Why does my compound precipitate when I dilute my DMSO stock solution into aqueous buffer?

A: This is a classic problem known as "antisolvent precipitation." 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride, like many research compounds, is highly soluble in 100% dimethyl sulfoxide (DMSO) but has limited solubility in aqueous solutions, especially at neutral pH.[1][2] When a concentrated DMSO stock is rapidly diluted into a buffer (the "antisolvent"), the compound is suddenly in an environment where it is no longer soluble, causing it to crash out of solution. To mitigate this, use a lower stock concentration, add the stock solution to the buffer slowly while vortexing, and consider using a co-solvent in your final formulation.[3]

Q2: What is the maximum concentration of DMSO my cells can tolerate?

A: This is cell-line dependent, but a general rule of thumb is to keep the final concentration of DMSO in cell-based assays at or below 0.5% (v/v).[3] Some robust cell lines may tolerate up to 1%, but it is critical to run a vehicle control (media with the same final DMSO concentration as your test wells) to ensure the solvent itself is not affecting cell viability or the experimental endpoint.[1]

Q3: Can I heat the solution to help dissolve the compound?

A: Gentle warming (e.g., to 37°C) can temporarily increase the solubility of a compound and is a common practice.[1] However, be cautious. First, ensure the compound is heat-stable to avoid degradation. Second, be aware that the compound may precipitate out of solution as it cools to room temperature or incubator temperature. A solution that requires heat to dissolve may be supersaturated and unstable at the final experimental temperature.

Q4: Is the hydrochloride (HCl) salt form helping or hurting solubility?

A: The hydrochloride salt form is intended to increase aqueous solubility compared to the free base, particularly in acidic conditions.[4][5] The piperazine moiety is basic; reacting it with hydrochloric acid creates a salt that is more polar and thus more water-soluble.[6][7][8] However, this benefit is pH-dependent. In neutral or basic buffers (pH > 7), the salt can convert back to the less soluble free base form, leading to precipitation.[9][10][11]

Troubleshooting Workflow for Solubility Issues

When encountering solubility problems, a systematic approach is key. The following workflow will guide you from initial assessment to advanced formulation strategies.

Solubility_Workflow cluster_0 Phase 1: Initial Assessment & Simple Fixes cluster_1 Phase 2: Formulation Adjustment cluster_2 Phase 3: Verification start Problem: Compound precipitates in aqueous assay buffer check_stock Is stock concentration > 10 mM in DMSO? start->check_stock dilute_stock Lower stock concentration to 1-10 mM. Re-test dilution. check_stock->dilute_stock Yes check_dmso Is final DMSO % > 0.5%? check_stock->check_dmso No dilute_stock->check_dmso reduce_dmso Adjust stock concentration to keep final DMSO ≤ 0.5% check_dmso->reduce_dmso Yes ph_check Is assay buffer pH > 7.0? check_dmso->ph_check No reduce_dmso->ph_check ph_adjust Strategy 1: Lower pH of Formulation (See Protocol 1) ph_check->ph_adjust Yes cosolvent Strategy 2: Use Co-solvents (See Protocol 2) ph_check->cosolvent No, still precipitates ph_adjust->cosolvent Not feasible for assay or still precipitates cyclodextrin Strategy 3: Use Cyclodextrins (See Protocol 3) cosolvent->cyclodextrin Still precipitates final_check Visually inspect final solution for clarity. Perform vehicle control tests. cyclodextrin->final_check

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Bioactivity of 1-(2-Fluoro-6-methoxyphenyl)piperazine Hydrochloride

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering unexpected "flatlines" or erratic data when screening arylpiperazine derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering unexpected "flatlines" or erratic data when screening arylpiperazine derivatives.

1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride is a highly valuable pharmacophore, classically utilized in the design of serotonergic (e.g., 5-HT1A, 5-HT2A) and dopaminergic (e.g., D2) receptor ligands for central nervous system (CNS) drug development[1][2]. However, its specific physicochemical properties—a basic secondary amine coupled with a lipophilic, halogenated aromatic ring—require precise handling[3].

This guide provides a self-validating framework to diagnose and resolve the root causes of low bioactivity in your experiments.

Part 1: Physicochemical & Formulation Issues

Q: My compound is a hydrochloride (HCl) salt, which should be highly water-soluble. Why am I seeing erratic replicates or precipitation in my cell culture media?

A: This is a classic pH-partitioning issue. While the HCl salt of 1-(2-Fluoro-6-methoxyphenyl)piperazine is highly soluble in deionized water, physiological buffers (pH 7.4) can neutralize the compound. The secondary nitrogen in the piperazine ring typically has a pKa around 8.5–9.0. When introduced to pH 7.4 media, a significant fraction of the compound converts to its uncharged, highly lipophilic free-base form. This leads to micro-precipitation and non-specific adsorption to polystyrene assay plates, effectively dropping the actual concentration of the drug available to your cells[4].

The Fix: Never dissolve the powder directly into aqueous buffers. Always prepare a primary stock solution (e.g., 10 mM) in 100% anhydrous DMSO. For your working dilutions, maintain a final DMSO concentration of 0.5% to 1.0%. Crucially, supplement your assay buffer with 0.1% Bovine Serum Albumin (BSA) . BSA acts as a lipid carrier protein, sequestering the lipophilic free base and preventing it from sticking to plasticware, ensuring accurate dosing.

Part 2: Target Engagement & Functional Assays

Q: I am running a GPCR calcium mobilization assay for 5-HT2A, but the compound shows no functional response despite my computational models predicting high binding affinity. Is the compound inactive?

A: Not necessarily. You may be observing a false negative due to the assay mode. Arylpiperazines are notorious for exhibiting high receptor affinity but variable intrinsic efficacy—meaning they often act as partial agonists or silent antagonists rather than full agonists[5][6]. If you are running a standard agonist-mode calcium flux assay, a pure antagonist will bind to the receptor but produce no intracellular calcium release, resulting in a flatline.

The Fix: You must validate target engagement by running the assay in antagonist mode (see the protocol below). By pre-incubating the cells with your piperazine derivative and subsequently challenging them with a known full agonist (like Serotonin), you can determine if your compound is actively blocking the receptor[7].

Part 3: Structural & Metabolic Stability

Q: The compound shows excellent potency in 1-hour biochemical binding assays but completely loses activity in 48-hour cell-based functional assays. What is happening?

A: You are likely observing rapid metabolic clearance. The structure of 1-(2-Fluoro-6-methoxyphenyl)piperazine contains two major metabolic "soft spots":

  • The Methoxy Group: Highly susceptible to rapid O-demethylation by Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4) present in metabolically active cell lines (like HepG2 or primary hepatocytes).

  • The Unsubstituted Piperazine Nitrogen: Prone to N-oxidation or N-glucuronidation.

The Fix: If your assay requires prolonged incubation (>24 hours), you cannot rely on a single dose. You must either replenish the compound every 12 hours or co-incubate with a broad-spectrum CYP inhibitor (such as 1-aminobenzotriazole) as a control to validate whether metabolic degradation is the root cause of the bioactivity drop.

Quantitative Troubleshooting Matrix

Use the following table to rapidly align your observed symptoms with the correct mechanistic intervention.

Troubleshooting ParameterClinical Symptom in AssayMechanistic Root CauseRecommended Solution
Aqueous Solubility Visible cloudiness; high standard deviation between replicates.Free-basing of the piperazine ring at pH 7.4.Pre-dissolve in 100% DMSO; dilute into buffer containing 0.1% BSA.
Plasticware Adsorption Loss of potency specifically at low nanomolar concentrations.High lipophilicity of the fluoro-methoxyphenyl moiety[4].Use low-binding (PEG-coated) plates and glass inserts for serial dilutions.
Receptor Efficacy High binding affinity (Radioligand) but no functional response (Calcium flux).Compound acts as a silent antagonist rather than an agonist[5].Switch functional assay to Antagonist Mode (challenge with EC80 agonist).
Metabolic Stability Activity diminishes significantly in >24h cell cultures.O-demethylation of the methoxy group by cellular CYP450s[6].Replenish compound daily or utilize a CYP450 inhibitor control.

Experimental Protocol: Self-Validating GPCR Calcium Mobilization (Antagonist Mode)

To definitively prove whether your compound is binding to the target receptor without activating it, use this self-validating workflow. This protocol is self-validating because the agonist challenge proves the cellular machinery is functioning; if your compound is inactive, the agonist signal remains at 100%.

Materials:

  • CHO-K1 cells stably expressing the target receptor (e.g., 5-HT2A or D2).

  • Fluo-4 AM Calcium Indicator Dye.

  • Probenecid (prevents dye efflux via organic anion transporters).

  • Reference Agonist (e.g., Serotonin or Dopamine).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Aspirate media. Add 20 µL of Fluo-4 AM dye diluted in HBSS buffer containing 20 mM HEPES and 2.5 mM probenecid. Causality: Probenecid is critical; without it, the cells will pump the dye out before the assay finishes, causing a false loss of signal. Incubate for 45 min at 37°C, then 15 min at room temperature.

  • Compound Pre-incubation: Prepare serial dilutions of 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride in 100% DMSO, then dilute 1:100 into HBSS (0.1% BSA). Add 10 µL to the cells and pre-incubate for 30 minutes. Causality: This allows the lipophilic compound to reach thermodynamic equilibrium with the receptor binding pocket.

  • Agonist Challenge: Using a Fluorometric Imaging Plate Reader (FLIPR), inject 10 µL of the reference full agonist at its pre-determined EC80 concentration.

  • Data Analysis: Read fluorescence (Ex 488 nm / Em 525 nm) for 90 seconds. A true antagonist will yield a concentration-dependent decrease in the agonist-induced calcium peak.

Diagnostic Workflow Visualization

Troubleshooting Start Low Bioactivity Observed Sol 1. Check Formulation (Solubility & Binding) Start->Sol Assay 2. Check Assay Mode (Agonist vs Antagonist) Start->Assay Metab 3. Check Stability (Metabolic Clearance) Start->Metab SolQ Precipitation at pH 7.4? Sol->SolQ AssayQ Flatline in Calcium Flux? Assay->AssayQ MetabQ Activity drops over 48h? Metab->MetabQ SolFix Use 1% DMSO + 0.1% BSA to prevent plastic binding SolQ->SolFix Yes AssayFix Run in Antagonist Mode with EC80 Agonist Challenge AssayQ->AssayFix Yes MetabFix Add CYP Inhibitors or Replenish every 12h MetabQ->MetabFix Yes

Caption: Workflow for diagnosing and resolving low bioactivity of arylpiperazine derivatives.

References

  • Leopoldo, M., et al. "Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties". PubMed Central (PMC). Available at:[Link]

  • Byczek, A., et al. "New Arylpiperazine 5-HT1A Receptor Ligands Containing the Pyrimido[2,1-f]purine Fragment: Synthesis, in Vitro, and in Vivo Pharmacological Evaluation". Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Perrone, R., et al. "5-HT and DA receptor affinity of arylpiperazine derivatives with terminal benzamide fragment". Farmaco. Available at:[Link]

  • González-Gómez, J.C., et al. "Document: New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors. (CHEMBL1145876)". ChEMBL - EMBL-EBI. Available at:[Link]

  • Kaczor, A.A., et al. "Synthesis and biological evaluation of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione as potential antiplatelet agents". Taylor & Francis. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cell Permeability of 1-(2-Fluoro-6-methoxyphenyl)piperazine Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing bottlenecks with the in vitro cellular permeability of 1-(2-Fluoro-6-methox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing bottlenecks with the in vitro cellular permeability of 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride .

While piperazine derivatives are highly valuable scaffolds in medicinal chemistry, their hydrochloride salt forms often present significant challenges in cell-based assays due to high hydrophilicity and susceptibility to active efflux mechanisms. This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to overcome these barriers.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride exhibit poor permeability in standard Caco-2/PAMPA assays despite its high aqueous solubility? A1: The root cause lies in its ionization state. Formulated as a hydrochloride salt, the secondary amine of the piperazine ring (typical pKa ~9.0–9.8) is >99% protonated at physiological pH (7.4). While this charge confers excellent aqueous solubility, it creates a high thermodynamic barrier, preventing the molecule from partitioning into the lipophilic core of the cell membrane. Consequently, passive transcellular diffusion is severely restricted.

Q2: How can I determine if my low permeability data is due to poor passive diffusion or active transporter efflux? A2: You must perform a bidirectional Caco-2 transport assay to measure the Apparent Permeability ( Papp​ ) in both the Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) directions[1]. Calculate the Efflux Ratio (ER = Papp​(B→A)/Papp​(A→B) ). An ER ≥ 2.0 strongly indicates that the compound is a substrate for active efflux[1]. If both directional Papp​ values are exceptionally low (< 1.0 × 10⁻⁶ cm/s), the bottleneck is inherent poor passive diffusion.

Q3: If active efflux is confirmed, how do I measure the true intrinsic passive permeability of the compound? A3: You can decouple passive permeability from active transport by utilizing an intrinsic permeability assay. This involves co-incubating the compound with a cocktail of chemical inhibitors (e.g., Verapamil for P-glycoprotein/ABCB1, Fumitremorgin C for BCRP)[2]. By neutralizing the efflux pumps, the resulting Papp​(A→B) reflects the compound's concentration-independent passive membrane permeability[2].

Q4: High concentrations of piperazine derivatives have been reported to increase epithelial permeability. Should I simply increase my assay dosing concentration? A4: No. While certain piperazine derivatives can act as permeation enhancers by increasing intracellular myosin force generation and disrupting cadherin structures (tight junctions)[3], this effect is artifactual for drug screening. Dosing above 50–100 µM may artificially inflate your Papp​ values by forcing paracellular leakage[3]. Always keep the assay concentration low (e.g., 10 µM) and validate monolayer integrity using a paracellular marker.

Part 2: Diagnostic Workflows & Mechanisms

PermeabilityTroubleshooting Start Low Permeability of Piperazine HCl Salt CheckER Perform Bidirectional Caco-2 Assay (A-B & B-A) Start->CheckER CalcER Calculate Efflux Ratio (ER) CheckER->CalcER HighER ER ≥ 2.0 Active Efflux Detected CalcER->HighER Yes LowER ER < 2.0 Poor Passive Diffusion CalcER->LowER No Inhibitors Add P-gp/BCRP Inhibitors (Verapamil/Elacridar) HighER->Inhibitors Delivery Formulate in Liposomes or Adjust Assay pH LowER->Delivery Retest Measure Intrinsic Passive Permeability Inhibitors->Retest

Decision tree for diagnosing and resolving permeability bottlenecks in Caco-2 models.

TransportMechanisms Apical Apical Compartment (Protonated Piperazine) Membrane Intestinal Epithelium (Caco-2 Monolayer) Apical->Membrane Passive Uptake (Limited by Charge) Transporter Apical Efflux Pumps (P-gp / ABCB1) Membrane->Transporter Substrate Recognition Basolateral Basolateral Compartment (Systemic Circulation) Membrane->Basolateral Transcellular Transport Transporter->Apical Active Efflux Inhibitor Efflux Inhibitor (e.g., Verapamil) Inhibitor->Transporter Competitive Inhibition

Mechanistic pathway of transcellular transport and active efflux inhibition in Caco-2 cells.

Part 3: Self-Validating Experimental Protocols

To ensure data trustworthiness, every protocol below is designed as a closed-loop, self-validating system. If the validation criteria at the end of the protocol fail, the assay must be rejected and repeated.

Protocol A: Transporter-Independent Bidirectional Caco-2 Assay

Causality: Using a pH gradient mimics the intestinal microclimate. A slightly acidic apical pH (6.0–6.5) can marginally suppress ionization of certain basic groups compared to pH 7.4, facilitating initial uptake[4]. Co-incubating with Verapamil blocks P-gp mediated efflux, revealing the compound's true intrinsic permeability[2].

Step-by-Step Methodology:

  • Monolayer Preparation & Pre-Validation: Culture Caco-2 cells on semipermeable polycarbonate inserts for 21 days. Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm².

  • Buffer Preparation: Prepare Apical buffer (Hanks' Balanced Salt Solution [HBSS] + 10 mM MES, adjusted to pH 6.0) and Basolateral buffer (HBSS + 10 mM HEPES, adjusted to pH 7.4)[4].

  • Dosing Solution: Prepare a 10 µM solution of 1-(2-Fluoro-6-methoxyphenyl)piperazine HCl in the respective donor buffers. For efflux inhibition groups, add 100 µM Verapamil to both apical and basolateral chambers[1].

  • Incubation: Add dosing solutions to the donor chambers and blank buffers to the receiver chambers. Incubate at 37°C on an orbital shaker (50 rpm) for 120 minutes.

  • Sampling: Extract 50 µL aliquots from both donor and receiver chambers at t=0 and t=120 min. Quench with ice-cold acetonitrile containing an internal standard.

  • Analysis: Quantify compound concentrations via LC-MS/MS.

  • System Self-Validation (Crucial):

    • Paracellular Check: Run Lucifer Yellow (100 µM) in parallel. Its Papp​ must be < 0.5 × 10⁻⁶ cm/s.

    • Mass Balance: Calculate total recovery: (Amount in Donor + Amount in Receiver) / Initial Amount. Recovery must be > 85% to rule out non-specific plastic binding or intracellular trapping.

Protocol B: Liposomal Encapsulation for Intracellular Target Assays

Causality: If the compound is required to reach an intracellular target (e.g., in a functional cell assay) but cannot cross the membrane passively, encapsulating the hydrophilic HCl salt within the aqueous core of a liposome allows it to bypass passive diffusion entirely via endocytosis or direct lipid fusion.

Step-by-Step Methodology:

  • Lipid Film Formation: Dissolve DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and Cholesterol in a 7:3 molar ratio in chloroform. Evaporate under a gentle nitrogen stream to form a thin lipid film, then dry under vacuum overnight.

  • Hydration & Loading: Hydrate the lipid film with a 5 mg/mL solution of 1-(2-Fluoro-6-methoxyphenyl)piperazine HCl in PBS (pH 7.4). Vortex vigorously for 10 minutes at 65°C (above the phase transition temperature of DSPC).

  • Extrusion: Pass the multilamellar vesicle suspension through a 100 nm polycarbonate membrane 15 times using a mini-extruder at 65°C to form uniform unilamellar vesicles.

  • Purification: Dialyze the suspension against 100 volumes of PBS for 24 hours (10 kDa MWCO) to remove unencapsulated free drug.

  • System Self-Validation (Crucial):

    • Size Verification: Measure via Dynamic Light Scattering (DLS). Acceptance criteria: Z-average < 150 nm, PDI < 0.2.

    • Encapsulation Efficiency (EE%): Lyse a liposome aliquot with Triton X-100 and quantify the drug via HPLC. Acceptance criteria: EE% > 15% (typical for passive loading of highly water-soluble salts).

Part 4: Quantitative Data Summary

The following table summarizes the expected pharmacokinetic parameters when troubleshooting the permeability of this specific piperazine derivative across different assay conditions.

Assay Condition Papp​(A→B) ( 10−6 cm/s) Papp​(B→A) ( 10−6 cm/s)Efflux Ratio (ER)Recovery (%)Mechanistic Interpretation
Standard (pH 7.4 / 7.4) < 1.0> 5.0> 5.0> 85%High active efflux; poor passive diffusion.
pH Gradient (pH 6.0 / 7.4) ~ 1.5> 6.0> 4.0> 85%Minor uptake improvement; efflux persists.
+ Verapamil (100 µM) > 3.0< 4.0< 1.5> 85%Efflux blocked; reveals true intrinsic permeability.
Liposomal Delivery > 8.0N/AN/A> 90%Bypasses efflux via direct membrane fusion/endocytosis.

Part 5: References

  • Title: Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures Source: ACS Biomaterials Science & Engineering URL:

  • Title: Intestinal Permeability of Drugs in Caco-2 Cells Cultured in Microfluidic Devices Source: J-Stage / Biological and Pharmaceutical Bulletin URL:

  • Title: Caco-2 Permeability Assay Source: Evotec URL:

  • Title: A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development Source: PubMed / ACS Molecular Pharmaceutics URL:

Sources

Troubleshooting

Technical Support Center: Minimizing Off-Target Liabilities of 1-(2-Fluoro-6-methoxyphenyl)piperazine Hydrochloride

Welcome to the Advanced Applications Support Center. This guide is engineered for medicinal chemists, pharmacologists, and drug development professionals working with 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for medicinal chemists, pharmacologists, and drug development professionals working with 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride (CAS: 1396762-14-3).

As a highly versatile arylpiperazine building block, this compound is a privileged scaffold for targeting central nervous system (CNS) monoamine receptors. However, the exact structural features that grant it high affinity for primary targets (like 5-HT1A or D2 receptors) also predispose it to severe off-target liabilities, including hERG channel blockade, 5-HT2B-mediated valvulopathy, and CYP2D6 inhibition.

This guide provides mechanistic troubleshooting, self-validating experimental protocols, and structural mitigation strategies to help you navigate these developmental bottlenecks.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does the 1-(2-Fluoro-6-methoxyphenyl)piperazine scaffold consistently show off-target affinity for 5-HT2B and α1-adrenergic receptors? A1: The liability is rooted in the conserved orthosteric binding sites of aminergic G-protein coupled receptors (GPCRs). The protonated N4 nitrogen of the piperazine ring (pKa ~8.5–9.0) acts as a critical hydrogen bond donor to a highly conserved aspartate residue (Asp3.32) found in almost all monoamine receptors. Simultaneously, the 2-fluoro-6-methoxyphenyl moiety occupies a lipophilic pocket formed by transmembrane helices 3, 5, and 6. Because 5-HT2B and α1-adrenergic receptors share high sequence homology in this binding pocket with target receptors like 5-HT1A, the scaffold acts as a universal "key." () [1].

Q2: How does the specific 2-fluoro-6-methoxy substitution pattern impact CYP2D6 metabolism compared to an unsubstituted phenylpiperazine? A2: CYP2D6 preferentially metabolizes substrates containing a basic nitrogen located 5 to 7 Å away from a lipophilic planar ring. While the basic piperazine N4 anchors the molecule to Asp301 in the CYP2D6 active site, the 6-methoxy group acts as a strong hydrogen bond acceptor, stabilizing the molecule in the catalytic heme pocket. The 2-fluoro substitution increases the oxidative stability of the aromatic ring, which paradoxically prolongs the residence time of the molecule in the CYP2D6 active site, leading to competitive inhibition rather than rapid clearance.

Q3: We are using the hydrochloride salt form in our in vitro assays. Does this affect our patch-clamp results? A3: Yes. While the HCl salt ensures aqueous solubility, it guarantees that the piperazine N4 is fully protonated upon dissolution. In hERG patch-clamp assays, it is specifically the protonated basic amine that gets trapped in the inner vestibule of the potassium channel, interacting via cation-π bonding with Tyr652 and Phe656. If your assay buffer is not strictly buffered to pH 7.4, localized pH drops can artificially inflate the apparent hERG liability.

Section 2: Troubleshooting Off-Target Assays

Troubleshooting Guide A: High hERG Channel Liability (QT Prolongation)

Symptom: Your derivative shows an IC50 < 10 µM in automated patch-clamp assays. Root Cause: The lipophilic aryl ring and the basic piperazine nitrogen form a classic hERG pharmacophore. The molecule enters the open channel and binds to the central cavity, physically occluding K+ efflux ()[2]. Mitigation Strategy: Lower the basicity of the N4 nitrogen (target pKa < 7.5) by introducing electron-withdrawing groups on your N4-linker, or convert the piperazine to a piperidinone. Alternatively, reduce the overall logD to < 3.0 to decrease partitioning into the channel cavity.

Self-Validating Protocol: Automated Patch-Clamp for hERG K+ Current Causality Note: We utilize a specific voltage protocol designed to capture "tail currents." hERG channels inactivate rapidly upon depolarization but recover from inactivation slowly. By holding at a depolarized state and then stepping back to a negative potential, we force the channels into an open state before they close, revealing the maximum blockade by the trapped arylpiperazine.

  • Cell Preparation: Culture CHO cells stably expressing the human KCNH2 (hERG) gene. Harvest and resuspend in extracellular recording solution (pH 7.4).

  • Compound Preparation: Dissolve the arylpiperazine derivative in DMSO. Dilute in extracellular buffer to achieve a final DMSO concentration of ≤ 0.1% (higher concentrations disrupt lipid bilayers, causing false-positive current drops).

  • Electrophysiology Setup: Establish a whole-cell configuration using a planar patch-clamp system. Ensure seal resistance is > 1 GΩ to prevent leak currents from masking the hERG signal.

  • Voltage Protocol:

    • Hold the resting membrane potential at -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds (opens and inactivates channels).

    • Apply a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Data Acquisition: Measure the peak tail current amplitude before and after a 5-minute compound perfusion.

  • System Validation: Crucial Step. Conclude the assay by perfusing 100 nM E-4031 (a selective hERG inhibitor). The tail current must be inhibited by >90%. If it is not, the cells have lost hERG expression or the seal is compromised, invalidating your arylpiperazine data.

Troubleshooting Guide B: 5-HT2B Receptor Agonism (Valvulopathy Risk)

Symptom: Functional assays indicate agonist activity at 5-HT2B (EC50 < 1 µM). Root Cause: Arylpiperazines structurally mimic the indoleamine core of serotonin. Agonism at 5-HT2B induces mitogenic signaling in cardiac fibroblasts, leading to valve thickening () [3]. Mitigation Strategy: Introduce steric bulk at the ortho or meta positions of your N4-substituent. 5-HT2B has a highly restricted binding pocket compared to 5-HT1A or 5-HT7; bulky linkers force the molecule into a conformation that acts as an antagonist rather than an agonist.

Self-Validating Protocol: 5-HT2B FLIPR Calcium Flux Assay Causality Note: 5-HT2B is a Gq-coupled receptor. Agonist binding activates Phospholipase C (PLC), generating IP3, which triggers the release of intracellular Ca2+ from the endoplasmic reticulum. We measure this specific transient release using a fluorescent calcium-chelating dye.

  • Cell Plating: Seed HEK293 cells stably expressing human 5-HT2B and the promiscuous G-protein Gα16 in 384-well black/clear-bottom plates. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add Fluo-4 AM (calcium indicator) in assay buffer containing 2.5 mM probenecid. Probenecid is mandatory; it inhibits multidrug resistance proteins from pumping the dye out of the cell. Incubate for 60 min.

  • Baseline Measurement: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence (Ex: 488 nm, Em: 515 nm) for 10 seconds.

  • Compound Addition: Dispense the arylpiperazine derivative. Record fluorescence continuously for 3 minutes to capture the rapid calcium transient.

  • System Validation: To prove the calcium spike is specifically mediated by 5-HT2B (and not an off-target Gq receptor or membrane permeabilization), pre-incubate a control well with 1 µM SB-204741 (a selective 5-HT2B antagonist) for 15 minutes prior to adding your compound. The calcium signal must be completely abolished.

Section 3: Quantitative Off-Target Thresholds

Use the following data matrix to benchmark your 1-(2-Fluoro-6-methoxyphenyl)piperazine derivatives during lead optimization.

Off-Target LiabilityPrimary Assay TypeHigh-Risk ThresholdTarget Mitigation GoalStructural Modification Strategy
hERG Channel Automated Patch-ClampIC50 < 10 µMIC50 > 30 µMReduce logD; lower N4 basicity; introduce zwitterionic motifs.
5-HT2B Receptor FLIPR Calcium FluxEC50 < 1 µM (Agonist)EC50 > 10 µM (or Antagonist)Increase steric bulk at the N4-linker to disrupt active conformation.
CYP2D6 LC-MS/MS MicrosomalIC50 < 1 µMIC50 > 10 µMBlock metabolic soft spots; alter spatial distance between N4 and aryl ring.
α1A-Adrenergic Radioligand BindingKi < 100 nMKi > 1000 nMModify electronic density of the aryl ring; restrict linker flexibility.

Section 4: Mitigation Workflow Visualization

The following diagram illustrates the logical flow for identifying and engineering out the off-target liabilities inherent to the 1-(2-Fluoro-6-methoxyphenyl)piperazine core.

OffTargetWorkflow cluster_assays Primary Off-Target Screening Lead 1-(2-Fluoro-6-methoxyphenyl) piperazine HCl hERG hERG Patch-Clamp (QT Risk) Lead->hERG HT2B 5-HT2B FLIPR (Valvulopathy Risk) Lead->HT2B CYP CYP2D6 Inhibition (DDI Risk) Lead->CYP SAR SAR Optimization & Linker Derivatization hERG->SAR IC50 < 10 µM HT2B->SAR Agonist EC50 < 1 µM CYP->SAR IC50 < 1 µM Mod1 Reduce N4 Basicity (pKa < 7.5) SAR->Mod1 Mod2 Increase Steric Bulk at N4-Linker SAR->Mod2 Candidate Optimized Candidate (High Target Selectivity) Mod1->Candidate Mod2->Candidate

Workflow for identifying and mitigating hERG, 5-HT2B, and CYP off-target liabilities.

Section 5: References

  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder ACS Chemical Neuroscience URL:[Link] [1]

  • Design and Synthesis of Novel Arylpiperazine Derivatives Containing the Imidazole Core Targeting 5-HT2A Receptor and 5-HT Transporter Journal of Medicinal Chemistry URL:[Link] [2]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey Pharmaceuticals (Basel) / NIH URL:[Link] [3]

  • Computational Modeling and Pharmacokinetics/ADMET Study of Some Arylpiperazine Derivatives as Novel Antipsychotic Agents Targeting Depression Simulations Plus URL:[Link]

Optimization

Technical Support Center: Troubleshooting 1-(2-Fluoro-6-methoxyphenyl)piperazine Hydrochloride

Welcome to the Technical Support Center for 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride (CAS: 1396762-14-3). As a critical fluorinated pharmacophore widely utilized in the development of GPCR ligands, Bcl-2 inhi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride (CAS: 1396762-14-3). As a critical fluorinated pharmacophore widely utilized in the development of GPCR ligands, Bcl-2 inhibitors, and CNS-active therapeutics, maintaining rigorous batch-to-batch consistency of this building block is paramount.

Arylpiperazine salts are notoriously prone to physicochemical variability depending on the vendor's synthetic route, crystallization parameters, and storage conditions. This guide provides drug development professionals with the mechanistic causality behind common batch failures and self-validating protocols to standardize this reagent prior to downstream synthesis.

Diagnostic Troubleshooting Workflow

Before integrating a new batch into sensitive catalytic cycles (e.g., Buchwald-Hartwig aminations) or stoichiometric amidations, follow this diagnostic logic to rule out the three primary vectors of variability: moisture, salt stoichiometry, and regioisomeric impurities.

G Start Batch Variability Detected 1-(2-Fluoro-6-methoxyphenyl)piperazine HCl KF 1. Moisture Analysis (Karl Fischer Titration) Start->KF MoistureHigh >0.5% Water (Hygroscopic Uptake) KF->MoistureHigh Fail (>0.5%) Stoich 2. Salt Stoichiometry (Ion Chromatography / NMR) KF->Stoich Pass (<0.5%) Dry Azeotropic Drying (Anhydrous Toluene) MoistureHigh->Dry Dry->Stoich StoichBad Mixed Mono/Di-HCl (Solubility Issues) Stoich->StoichBad Fail (Excess Cl-) Purity 3. Regioisomeric Purity (19F-NMR & LC-MS) Stoich->Purity Pass (Pure Mono-HCl) FreeBase Standardized Free-Basing (pH > 10 Extraction) StoichBad->FreeBase FreeBase->Purity Isomers Regioisomers Present (e.g., 4-methoxy isomer) Purity->Isomers Fail (Extra 19F Peaks) Proceed Proceed to Downstream Coupling Reactions Purity->Proceed Pass (Single 19F Peak) Recryst Recrystallization (EtOH / Et2O) Isomers->Recryst Recryst->Proceed

Diagnostic workflow for identifying and resolving batch-to-batch variability in arylpiperazine salts.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why do my amidation and cross-coupling yields vary wildly between different batches?

The Causality: Piperazine hydrochloride salts exhibit well-documented, aggressive hygroscopic behavior, readily absorbing atmospheric moisture during shipping and handling ([1]). Batch-to-batch variations in water content (often ranging from 1% to >10% by weight) directly alter the effective molarity of your starting material, leading to incorrect equivalent calculations. Furthermore, introduced water acts as a competing nucleophile that hydrolyzes sensitive electrophiles (like acid chlorides). In transition-metal catalysis, water coordinates with palladium complexes, leading to premature catalyst deactivation and promoting protodehalogenation of the aryl halide partner ([2]). The Solution: Do not rely on the vendor's Certificate of Analysis (CoA) for moisture, as it changes upon opening. Always quantify water content via Karl Fischer (KF) titration immediately before setting up the reaction. If water exceeds 0.5%, perform azeotropic drying with anhydrous toluene.

Q2: My new batch shows poor solubility in dichloromethane (DCM) and requires excessive base to dissolve. What is happening?

The Causality: This is a classic symptom of salt stoichiometry discrepancy. While commercially listed as a mono-hydrochloride (), aggressive HCl gas purging during the vendor's crystallization process frequently results in a mixture of mono- and di-hydrochloride salts[3]. The piperazine ring contains two basic nitrogens with distinct pKa values (~9.8 and ~5.6). A higher proportion of the di-HCl salt drastically reduces solubility in aprotic solvents and neutralizes the organic bases (e.g., DIPEA, TEA) intended to drive the reaction, stalling the coupling cycle. The Solution: Standardize the batch using a controlled free-basing protocol (see Section 4) to ensure you are working with a uniform, highly soluble nucleophile.

Q3: I am observing a closely eluting impurity in my LC-MS and unexpected splitting in the 1H-NMR of my final product. How do I troubleshoot this?

The Causality: The synthesis of the 2-fluoro-6-methoxyphenyl moiety often relies on nucleophilic aromatic substitution (SNAr) or metal-catalyzed amination of fluorinated anisole derivatives ([4]). Depending on the regioselectivity of the vendor's specific synthetic route, regioisomers such as 1-(3-fluoro-2-methoxyphenyl)piperazine or 1-(2-fluoro-4-methoxyphenyl)piperazine can co-crystallize. These isomers possess identical molecular weights (m/z 211.1 for the free base) and co-elute in standard reverse-phase LC-MS, making them invisible to basic quality control checks. The Solution: Conduct a baseline ^19^F-NMR on every new batch. The 2-fluoro-6-methoxy substitution yields a distinct, singular chemical shift in ^19^F-NMR. Regioisomeric impurities will manifest as secondary peaks, immediately flagging a contaminated batch.

Quantitative Data Presentation

To accurately diagnose the state of your current batch, compare its analytical properties against the theoretical values of the three possible stoichiometric forms.

PropertyFree BaseMono-Hydrochloride (Target)Di-Hydrochloride (Impurity)
Molecular Formula C11H15FN2OC11H16ClFN2OC11H17Cl2FN2O
Molecular Weight 210.25 g/mol 246.71 g/mol 283.17 g/mol
Theoretical Chloride % 0.00%14.38%25.04%
Solubility (DCM / THF) High (>100 mg/mL)Moderate (~20 mg/mL)Poor (<5 mg/mL)
Hygroscopicity LowModerateHigh

Standardized Experimental Protocol: Free-Basing & Desalting

To eliminate variables related to salt stoichiometry and moisture, we recommend converting variable hydrochloride batches to the anhydrous free base immediately prior to use. This protocol is designed as a self-validating system to guarantee complete deprotonation.

Materials Required:

  • 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride (Variable Batch)

  • Dichloromethane (DCM), ACS Reagent Grade

  • 1M Sodium Hydroxide (NaOH) aqueous solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • pH Indicator Strips (Range 0-14)

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of the variable piperazine hydrochloride batch in 100 mL of DCM within a 250 mL separatory funnel. Note: The suspension may remain cloudy if the di-HCl salt is present.

  • Alkalinization: Add 50 mL of 1M aqueous NaOH to the funnel.

    • Causality: The strong base (pH ~14) easily overcomes the highest pKa of the piperazine nitrogens (~9.8), driving the equilibrium entirely toward the organic-soluble free base.

  • Self-Validation (Critical): Cap and invert the funnel gently to mix, then vent. Allow the layers to separate. Draw a drop of the upper aqueous layer and test it with a pH strip. The aqueous layer MUST read pH > 10. If it reads below 10, the excess HCl in the batch has neutralized the base; add an additional 20 mL of 1M NaOH and repeat the test.

  • Extraction: Once pH > 10 is validated, shake the funnel vigorously for 60 seconds. Allow phase separation. Collect the lower organic (DCM) layer. Extract the remaining aqueous layer with an additional 2 x 50 mL of DCM.

  • Drying: Combine all organic layers in an Erlenmeyer flask. Add 10 g of anhydrous Na2SO4 and stir for 30 minutes to sequester residual water. Filter the drying agent through a coarse glass frit.

  • Concentration: Remove the DCM under reduced pressure on a rotary evaporator.

    • Causality: To prevent atmospheric moisture re-absorption into the newly dried free base, backfill the rotary evaporator with dry nitrogen or argon gas before breaking the vacuum.

  • Quantitation: Weigh the resulting viscous oil/solid to calculate the exact functional molarity. Proceed immediately to your downstream coupling reaction.

References

  • PubChem Compound Summary for CID 82044, Piperazine, hydrochloride. National Center for Biotechnology Information. Available at:[Link]

  • Applications of Transition Metal Catalysis in Drug Discovery and Development: An Industrial Perspective. John Wiley & Sons, Inc. Available at:[Link]

Sources

Troubleshooting

Interpreting unexpected results in assays with 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride

Welcome to the Application Scientist Support Hub. 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride (and its free base variants) is a highly specialized phenylpiperazine derivative.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride (and its free base variants) is a highly specialized phenylpiperazine derivative. Compounds in this class are widely utilized as pharmacophores in the development of ligands targeting serotonin (e.g., 5-HT1A, 5-HT7) and dopamine (e.g., D2, D3) G-protein coupled receptors (GPCRs)[1][2].

While the 2-fluoro-6-methoxy substitution pattern provides excellent steric and electronic properties for receptor pocket binding, it can introduce unique physicochemical and pharmacological challenges during in vitro screening. This guide is designed to help researchers diagnose and resolve unexpected assay results through mechanistic troubleshooting.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: I am observing a biphasic dose-response curve in my functional assay, with the signal dropping off sharply at concentrations >10 µM. Is this receptor desensitization?

A: While rapid receptor desensitization or internalization is possible, a sharp signal drop-off at high micromolar concentrations with this specific scaffold is most frequently caused by micellar aggregation or target-independent cytotoxicity .

  • The Causality: Although the hydrochloride salt is water-soluble, the free base form of 1-(2-Fluoro-6-methoxyphenyl)piperazine is highly lipophilic[3]. In standard assay buffers (like HBSS or PBS at pH 7.4), the compound can deprotonate and form colloidal aggregates. These aggregates can non-specifically bind to cell membranes, sequestering the compound or causing localized membrane disruption.

  • Self-Validating Check: Run a Dynamic Light Scattering (DLS) assay or a simple thermodynamic solubility shake-flask test in your specific assay buffer[3]. If aggregates are detected, limit your top assay concentration to 10 µM or increase the DMSO tolerance of your cells (up to 1% v/v) to maintain solubility.

Q2: The compound shows sub-nanomolar affinity ( Ki​ ) in my radioligand binding assay, but absolutely no efficacy in my cAMP accumulation assay. Is it a "silent" antagonist?

A: Not necessarily. You may be observing biased agonism (functional selectivity) or an artifact of GPCR heteromerization .

  • The Causality: GPCRs do not function as simple on/off switches. Phenylpiperazine derivatives are notorious for stabilizing distinct receptor conformations. Your compound might fail to activate the canonical G-protein pathway (measured by cAMP) but could be a potent agonist for the β -arrestin recruitment pathway[4]. Furthermore, if your recombinant cell line expresses other GPCRs, receptor heteromerization (e.g., D1R-D3R complexes) can fundamentally alter the pharmacological profile of phenylpiperazines, turning an expected agonist into an antagonist[5].

  • Self-Validating Check: Screen the compound in an orthogonal assay, such as a Bioluminescence Resonance Energy Transfer (BRET) assay for β -arrestin-1/2 recruitment.

Q3: My TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) binding assay shows erratic baseline fluctuations when the compound is added. How do I fix this?

A: This is a classic readout artifact caused by compound autofluorescence or quenching .

  • The Causality: The methoxy-substituted phenyl ring conjugated to the piperazine system can absorb excitation light or emit fluorescence that overlaps with the fluorophores used in TR-FRET or calcium-sensitive dyes (like Fluo-8)[4].

  • Self-Validating Check: Perform a "cell-free" and "fluorophore-free" control. Spike 1-(2-Fluoro-6-methoxyphenyl)piperazine into your assay buffer and read the plate at your assay's specific excitation/emission wavelengths. If a signal is detected, you must switch to a radiometric assay (e.g., [3H] -cAMP) or a label-free technology (e.g., cellular dielectric spectroscopy).

Part 2: Pharmacological Pathway Divergence

To understand why functional assays may yield conflicting results with phenylpiperazines, it is critical to visualize the divergence of GPCR signaling.

Caption: GPCR signaling divergence explaining biased agonism in phenylpiperazine assays.

Part 3: Diagnostic Data Presentation

Use the following matrix to rapidly cross-reference your unexpected results with field-proven corrective actions.

Observed Assay IssueMechanistic CauseDiagnostic TestCorrective Action
High Non-Specific Binding (NSB) High lipophilicity causing partitioning into plastic microplates or lipid bilayers.Compare total binding in glass vs. polystyrene plates.Pre-coat plates with 0.1% BSA or use low-binding plates; add 0.01% Pluronic F-127.
Loss of Signal at >10 µM Compound precipitation / Colloidal aggregation.DLS or Nephelometry in assay buffer.Limit top concentration; ensure DMSO stock is freshly prepared (avoid freeze-thaw).
False Positive in Calcium Assay Dye extrusion via multidrug resistance (MDR) transporters.Run assay with and without Probenecid.Add 2.5 mM Probenecid to the dye-loading buffer to inhibit organic anion transporters.
Inconsistent IC50​ Values GPCR heteromerization altering ligand pharmacology[5].Co-immunoprecipitation or BRET for receptor dimers.Ensure recombinant cell lines do not overexpress interacting endogenous GPCRs.

Part 4: Validated Experimental Protocol

To ensure data integrity when screening 1-(2-Fluoro-6-methoxyphenyl)piperazine derivatives, utilize this optimized protocol for High-Throughput Intracellular Calcium Mobilization . This protocol is specifically designed to mitigate solubility issues and dye-leakage artifacts common with piperazine libraries[6].

Step-by-Step Methodology: Fluo-8 Calcium Mobilization Assay

Materials Required:

  • HEK293 cells stably expressing the target GPCR (and a chimeric G-protein like Gqi5​ if the target is Gi​ / Go​ coupled).

  • Assay Buffer: HBSS containing 20 mM HEPES (pH 7.4).

  • Fluo-8 AM (Calcium-sensitive dye).

  • Probenecid (MDR inhibitor) and Pluronic F-127 (surfactant).

Protocol:

  • Cell Preparation: Seed HEK293 cells into 384-well black, clear-bottom microplates at a density of 15,000 cells/well in 25 µL of culture medium. Incubate overnight at 37°C, 5% CO2​ [6].

  • Dye Loading Solution: Prepare a 2X dye-loading solution in Assay Buffer containing 4 µM Fluo-8 AM, 0.04% Pluronic F-127 (to aid dye solubilization), and 5 mM Probenecid (to prevent dye extrusion by cellular pumps).

  • Dye Loading: Remove culture medium and add 25 µL of the dye-loading solution to each well. Incubate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark to allow complete intracellular esterase cleavage of the AM ester[6].

  • Compound Preparation (Critical Step): Prepare 1-(2-Fluoro-6-methoxyphenyl)piperazine in 100% DMSO at 200X the final desired concentration. Dilute 1:50 in Assay Buffer immediately before addition to prevent aggregation. Self-validating control: Visually inspect the intermediate dilution for turbidity.

  • Kinetic Measurement: Place the plate in a fluorescence kinetic plate reader (e.g., FLIPR or FlexStation). Record baseline fluorescence (Ex: 490 nm, Em: 525 nm) for 10 seconds.

  • Compound Injection: Utilize automated liquid handling to inject 12.5 µL of the diluted compound. Continue reading the kinetic fluorescence signal for 120 seconds to capture the transient calcium peak[6].

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis: 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride versus its Non-fluorinated Analog, 1-(2-methoxyphenyl)piperazine

A Technical Guide for Researchers and Drug Development Professionals Abstract This guide provides a comprehensive comparison of the pharmacological efficacy of 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride and its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive comparison of the pharmacological efficacy of 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride and its non-fluorinated counterpart, 1-(2-methoxyphenyl)piperazine. We delve into the structure-activity relationships, receptor binding affinities, and functional outcomes, supported by detailed experimental protocols and data. This analysis aims to equip researchers with the necessary insights to make informed decisions in the development of novel therapeutics targeting the central nervous system.

Introduction: The Significance of Arylpiperazines and the Role of Fluorination

Arylpiperazines represent a critical pharmacophore in medicinal chemistry, forming the structural backbone of numerous drugs targeting the central nervous system (CNS).[1][2] Their versatility allows for the synthesis of a wide range of compounds with affinities for various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[1][3] The non-fluorinated analog, 1-(2-methoxyphenyl)piperazine (oMeOPP), is a well-established precursor and metabolite in the synthesis of several antipsychotic and anxiolytic medications.[1][4]

The introduction of fluorine into drug candidates, a strategy known as fluorination, is a widely employed tactic in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles.[5][6][7] By replacing a hydrogen atom with a carbon-fluorine bond, sites susceptible to oxidative metabolism by enzymes like Cytochrome P450 can be blocked.[6] This guide explores the impact of ortho-fluorination on the phenyl ring of 1-(2-methoxyphenyl)piperazine, comparing its efficacy to the parent compound.

Structural and Physicochemical Properties

The key structural difference between the two compounds is the presence of a fluorine atom at the ortho-position of the methoxyphenyl group in 1-(2-Fluoro-6-methoxyphenyl)piperazine. This seemingly minor alteration can induce significant changes in the molecule's electronic properties, lipophilicity, and metabolic stability.[7][8]

Property1-(2-Fluoro-6-methoxyphenyl)piperazine HCl1-(2-methoxyphenyl)piperazine HCl
Molecular Formula C11H16ClFN2OC11H17ClN2O[4]
Molecular Weight 246.71 g/mol 228.72 g/mol [4]
Appearance Typically a white to off-white crystalline solidTypically a white to off-white crystalline solid[9]
Key Structural Feature Fluorine at the 2-position of the phenyl ringNo fluorine on the phenyl ring

Comparative Pharmacodynamics: Receptor Binding and Functional Activity

The primary pharmacological action of these arylpiperazines is mediated through their interaction with serotonin receptors, particularly the 5-HT₁ₐ and 5-HT₂ₐ subtypes, which are G-protein coupled receptors (GPCRs) integral to neurotransmission.[1][10]

In Vitro Receptor Binding Affinity

To quantitatively compare the binding affinities of the fluorinated and non-fluorinated analogs, competitive radioligand binding assays are essential. These assays measure the ability of a test compound to displace a known radiolabeled ligand from its receptor.[11][12]

Table 1: Hypothetical Comparative Receptor Binding Affinities (Ki, nM)

Compound5-HT₁ₐ5-HT₂ₐD₂α₁-adrenergic
1-(2-Fluoro-6-methoxyphenyl)piperazine HCl5.215.8>100025.4
1-(2-methoxyphenyl)piperazine HCl10.522.3>100012.8

Note: The above data is hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.

The anticipated trend, based on structure-activity relationship studies of similar compounds, suggests that the addition of a fluorine atom can enhance binding affinity at certain serotonin receptor subtypes.[13]

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compounds for 5-HT₁ₐ, 5-HT₂ₐ, D₂, and α₁-adrenergic receptors.

Materials:

  • Cell membranes expressing the human recombinant receptor of interest (e.g., from CHO-K1 or HEK293 cells).[12]

  • Radioligands: [³H]8-OH-DPAT (for 5-HT₁ₐ), [³H]Ketanserin (for 5-HT₂ₐ), [³H]Spiperone (for D₂), [³H]Prazosin (for α₁-adrenergic).

  • Test compounds: 1-(2-Fluoro-6-methoxyphenyl)piperazine HCl and 1-(2-methoxyphenyl)piperazine HCl.

  • Assay buffer, scintillation cocktail, filter plates, and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well filter plate, add the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a non-labeled competitor (for non-specific binding), or the test compound.

  • Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Rapidly filter the contents of the plates and wash with cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ values for each compound.

  • Convert IC₅₀ values to Ki values using the Cheng-Prusoff equation.

Functional Assays: Assessing Agonist/Antagonist Activity

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. These assays typically measure the downstream signaling events following receptor activation, such as the accumulation of second messengers.[10][14]

Experimental Workflow: Functional Assay

G cluster_0 Cell Culture & Transfection cluster_1 Compound Treatment cluster_2 Stimulation & Measurement cluster_3 Data Analysis A Cells expressing receptor of interest B Add test compound (fluorinated or non-fluorinated analog) A->B C Stimulate with known agonist B->C D Measure second messenger levels (e.g., cAMP, IP3) C->D E Generate dose-response curves D->E F Determine EC50/IC50 and efficacy E->F

Caption: Workflow for an in vitro functional assay.

Comparative In Vivo Efficacy: Behavioral Models

To assess the potential anxiolytic and antidepressant effects of these compounds, various rodent behavioral models are employed.[15][16][17]

Anxiolytic Activity: Elevated Plus Maze (EPM) and Light-Dark Box Test

The Elevated Plus Maze and Light-Dark Box tests are widely used to evaluate anxiety-like behaviors in rodents.[15][16][18] Anxiolytic compounds typically increase the time spent in the open arms of the EPM or the light chamber of the light-dark box.

Antidepressant-like Activity: Forced Swim Test (FST) and Tail Suspension Test (TST)

The Forced Swim Test and Tail Suspension Test are common models for screening potential antidepressant drugs.[17][19] A reduction in immobility time in these tests is indicative of an antidepressant-like effect.

Table 2: Hypothetical Comparative In Vivo Efficacy

Compound (Dose)EPM: % Time in Open ArmsFST: % Decrease in Immobility
Vehicle15%0%
1-(2-Fluoro-6-methoxyphenyl)piperazine HCl (10 mg/kg)35%45%
1-(2-methoxyphenyl)piperazine HCl (10 mg/kg)25%30%

Note: The above data is hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.

Structure-Activity Relationship (SAR) and the Impact of Fluorination

The introduction of a fluorine atom can influence a molecule's biological activity through several mechanisms:

  • Enhanced Receptor Binding: The electronegativity of fluorine can lead to more favorable interactions with the receptor binding pocket.[20]

  • Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to a longer half-life and improved bioavailability.[5][6][21]

  • Altered Lipophilicity: Fluorination can increase a molecule's lipophilicity, potentially enhancing its ability to cross the blood-brain barrier.[7][8]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Arylpiperazine Ligand Receptor 5-HT Receptor (GPCR) Ligand->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein Downstream Downstream Signaling (e.g., cAMP, IP3/DAG) G_Protein->Downstream Response Cellular Response Downstream->Response

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of Fluorinated vs. Non-Fluorinated Phenylpiperazines

A Senior Application Scientist's Field-Proven Insights into Optimizing Lead Compounds In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of drug design, with over hal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights into Optimizing Lead Compounds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of drug design, with over half of all newly approved small-molecule drugs containing at least one fluorine atom.[1] This guide provides an in-depth comparison of fluorinated and non-fluorinated phenylpiperazines, a prevalent scaffold in centrally active agents. We will explore the causal relationships behind experimental choices and provide self-validating protocols to empower researchers in their drug development endeavors.

The phenylpiperazine moiety is a privileged structure in medicinal chemistry, frequently serving as a primary recognition element for aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[2][3] The decision to introduce fluorine into this scaffold is driven by its unique physicochemical properties, which can profoundly influence a molecule's biological activity.[4][5][6]

The Rationale for Fluorination: A Strategic Imperative

Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond make it a powerful tool for fine-tuning the properties of a drug candidate.[1][7] Strategic fluorination is often employed to:

  • Enhance Metabolic Stability: The robust C-F bond can block metabolically labile sites, particularly those susceptible to oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[7][8]

  • Modulate Lipophilicity and Bioavailability: Fluorine substitution can alter a molecule's lipophilicity (LogP), which in turn affects its absorption, distribution, and ability to penetrate cellular membranes, including the blood-brain barrier.[8][9]

  • Improve Binding Affinity and Selectivity: The electronic effects of fluorine can influence the pKa of nearby functional groups, altering the molecule's ionization state at physiological pH and potentially leading to stronger and more selective interactions with the target receptor.[7][10][11]

The following diagram illustrates the foundational structure of a 1,4-disubstituted phenylpiperazine and highlights key positions for modification, including the phenyl ring where fluorination is often explored.

Caption: General structure of a 1,4-disubstituted phenylpiperazine.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Phenylpiperazines

The impact of fluorination is highly context-dependent, relying on the position of the fluorine atom on the phenyl ring and the overall molecular structure.

Receptor Binding Affinity and Selectivity

The introduction of fluorine can significantly alter a compound's binding affinity and selectivity for its target receptors. For instance, in a series of phenylpiperazine derivatives targeting dopamine D2 and serotonin 5-HT1A receptors, the presence and position of a fluorine atom on a phenyl moiety were critical for achieving high affinity and the desired functional activity.[12]

Case Study: In a study of inhibitors for human equilibrative nucleoside transporters (ENTs), the removal of a fluorine atom from the fluorophenyl moiety of a lead compound reduced its inhibitory effect on ENT1 and completely abolished its effect on ENT2.[13][14] This highlights the critical role of the halogen substituent in receptor interaction. Conversely, another study found that the receptor binding affinity of a fluorinated phenylpiperazine serotonin agonist was similar to its non-fluorinated parent compound, indicating that fluorination does not always lead to a significant change in affinity.[15]

The following table summarizes hypothetical comparative binding data for a non-fluorinated phenylpiperazine and its fluorinated analogs at key CNS receptors.

CompoundSubstitutionD2 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)
1 H (Non-fluorinated)15.28.525.6
2a 2-Fluoro10.85.130.1
2b 3-Fluoro18.512.322.4
2c 4-Fluoro7.34.215.8

This data is illustrative and intended for comparative purposes.

Pharmacokinetic Profile

A primary driver for fluorination is the enhancement of a drug's pharmacokinetic properties.

  • Metabolic Stability: Replacing a hydrogen atom with fluorine at a site prone to metabolic attack can significantly increase a compound's stability.[7][8] This is due to the high energy of the C-F bond.

  • Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[9] However, the effect is nuanced; for example, while fluoro-arenes are typically more lipophilic, monofluorination or trifluoromethylation of alkyl groups can reduce lipophilicity.[5][6]

Experimental Data Snapshot:

CompoundSubstitutionMicrosomal Stability (% remaining at 60 min)LogP
1 H (Non-fluorinated)35%2.8
2c 4-Fluoro78%3.1

This data is illustrative and intended for comparative purposes.

Experimental Protocols

To empirically determine the structure-activity relationship, a systematic approach involving synthesis, in vitro, and in vivo testing is necessary.

Synthesis of Phenylpiperazine Analogs

The synthesis of phenylpiperazine derivatives can be achieved through various established methods, such as the Buchwald-Hartwig amination, which allows for the coupling of an aryl halide with a piperazine.[16][17]

General Procedure for Buchwald-Hartwig Amination:

  • To a solution of the appropriate aryl bromide (1.0 eq) and piperazine (1.2 eq) in a suitable solvent (e.g., toluene or dioxane), add a palladium catalyst (e.g., Pd2(dba)3, 2 mol%) and a phosphine ligand (e.g., BINAP, 4 mol%).

  • Add a base (e.g., NaOtBu, 1.5 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110°C until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography.

The following diagram outlines a typical workflow for an SAR study.

SAR_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (for lead candidates) Synthesis Synthesize Analogs (Fluorinated & Non-fluorinated) Purification Purify & Characterize Synthesis->Purification Binding Receptor Binding Assays (Determine Ki) Purification->Binding Functional Functional Assays (Agonist/Antagonist Activity) Binding->Functional ADME In Vitro ADME (Metabolic Stability, Permeability) Functional->ADME PK Pharmacokinetics (Determine Half-life, Bioavailability) ADME->PK Efficacy Efficacy Models PK->Efficacy caption Workflow for a Structure-Activity Relationship Study.

Caption: Workflow for a Structure-Activity Relationship Study.

In Vitro Assays

Radioligand Binding Assay (to determine binding affinity, Ki):

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.[18][19][20]

  • Preparation: Prepare cell membranes expressing the receptor of interest (e.g., D2, 5-HT1A).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2 receptors) and varying concentrations of the test compound (fluorinated and non-fluorinated phenylpiperazines).

  • Separation: Terminate the incubation by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

Functional Assays (to determine agonist/antagonist activity):

These assays measure the biological response elicited by the compound upon binding to the receptor.[21][22]

  • cAMP Assay (for Gs or Gi-coupled receptors):

    • Culture cells expressing the receptor of interest.

    • Treat the cells with the test compound.

    • For Gi-coupled receptors, stimulate adenylyl cyclase with forskolin.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen).

    • An agonist will decrease (Gi) or increase (Gs) cAMP levels, while an antagonist will block the effect of a known agonist.

  • Calcium Flux Assay (for Gq-coupled receptors):

    • Load cells expressing the receptor of interest with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

    • Add the test compound.

    • Measure the change in fluorescence intensity using a plate reader.

    • An agonist will induce an increase in intracellular calcium, while an antagonist will block this effect.

Metabolic Stability Assay (using liver microsomes):

  • Incubation: Incubate the test compound at a known concentration (e.g., 1 µM) with liver microsomes (human or rat) and NADPH (as a cofactor) at 37°C.

  • Sampling: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.

  • Calculation: Determine the in vitro half-life (t1/2) and intrinsic clearance.

Conclusion

The decision to incorporate fluorine into a phenylpiperazine scaffold is a strategic one that can profoundly impact a compound's pharmacological profile. While fluorination can offer significant advantages in terms of metabolic stability, binding affinity, and bioavailability, it is not a universal solution.[23] The effects are highly dependent on the position of the fluorine atom and the overall molecular context. A systematic and iterative process of synthesis and testing, as outlined in this guide, is crucial for elucidating the nuanced structure-activity relationships and ultimately developing optimized drug candidates.

References

  • Bentham Science. Roles of Fluorine in Drug Design and Drug Action. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (n.d.). PubMed Central (PMC). [Link]

  • LE STUDIUM. (2018, May 4). Fluorine as a key element in modern drug discovery and development. [Link]

  • Synthesis and acaricidal activity of phenylpiperazine derivatives. (n.d.). PubMed Central (PMC). [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). [Link]

  • Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. (2021, November 1). [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. [Link]

  • Application of a novel phenylpiperazine formation reaction to the radiosynthesis of a model fluorine-18-labeled radiopharmaceutical (18FTFMPP). (n.d.). PubMed. [Link]

  • Beyond small molecule SAR – using the dopamine D3 receptor crystal structure to guide drug design. (n.d.). PubMed Central (PMC). [Link]

  • SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. (2006, September 15). PubMed. [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). [Link]

  • Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. (2024, December 18). Research and Reviews. [Link]

  • Dopamine D2, D3, and D4 Selective Phenylpiperazines as Molecular Probes To Explore the Origins of Subtype Specific Receptor Binding. (2009, July 16). ACS Publications. [Link]

  • Fluorinated Drugs Approved by the FDA (2016–2022). (2023, September 1). Encyclopedia.pub. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI - NIH. [Link]

  • Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. (n.d.). PolyU Institutional Research Archive. [Link]

  • Radioligand Binding Methods for Membrane Preparations and Intact Cells. (n.d.). [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024, September 10). MDPI. [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl) methyl)-6-imino-N-(naphthalen. (2022, February 21). Semantic Scholar. [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022, February 21). PubMed Central (PMC). [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022, February 20). Frontiers. [Link]

  • Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. (n.d.). Gupea. [Link]

  • Dopamine D2, D3, and D4 selective phenylpiperazines as molecular probes to explore the origins of subtype specific receptor binding. (2009, August 13). PubMed. [Link]

  • Synthesis and SAR of (piperazin-1-yl-phenyl)-arylsulfonamides: a novel series of atypical antipsychotic agents. (2010, September 1). PubMed. [Link]

  • In Vitro Assays in Pharmacology: A Comprehensive Overview. (2024, August 29). IT Medical Team. [Link]

  • Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines Effects on the dopaminergic neurotransmission in vivo. (2012, November 19). Gupea. [Link]

  • A powerful tool for drug discovery. (2005, May 20). European Pharmaceutical Review. [Link]

  • ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions l Protocol Preview. (2022, August 24). YouTube. [Link]

  • functional in vitro assays for drug discovery. (2023, August 19). YouTube. [Link]

  • Structure–Activity Relationship of USP5 Inhibitors. (2021, October 14). ACS Publications. [Link]

  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. (2021, November 20). MDPI. [Link]

  • A review for cell-based screening methods in drug discovery. (n.d.). PubMed Central (PMC). [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2025, September 27). ResearchGate. [Link]

  • Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding. (2020, October 26). PubMed Central (PMC). [Link]

  • Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. (2025, June 5). PubMed. [Link]

  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. (n.d.). PubMed Central (PMC). [Link]

  • The Dark Side of Fluorine. (2019, June 20). ACS Publications. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). [Link]

  • [Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. (2000, July 15). PubMed. [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. (2024, July 29). Taylor & Francis. [Link]

  • Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study. (2024, August 22). PubMed Central (PMC). [Link]

  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. (n.d.). PubMed. [Link]

Sources

Validation

A Comparative Guide to the Cross-Reactivity Profile of 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride

For researchers and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to predicting its therapeutic potential and off-target effects. This guide provides a comprehensiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to predicting its therapeutic potential and off-target effects. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride, a compound for which public data is scarce.[1] Given its structural class, we will compare its predicted profile and the methodologies for its assessment against well-characterized phenylpiperazine derivatives.

The phenylpiperazine moiety is a well-established pharmacophore known to interact with a range of aminergic G-protein coupled receptors (GPCRs), including serotonergic, dopaminergic, and adrenergic receptors.[2][3][4][5] Therefore, a thorough investigation into the binding affinity of 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride at these targets is essential. This guide will detail the experimental workflows and rationale for a comprehensive selectivity assessment.

Predicted Target Engagement and Comparative Analysis

Based on the shared phenylpiperazine scaffold, 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride is predicted to exhibit affinity for several key GPCRs. The following table outlines a proposed initial screening panel and compares the target classes with those of known phenylpiperazine-containing drugs, such as meta-Chlorophenylpiperazine (mCPP) and 1-(2-Methoxyphenyl)piperazine (oMeOPP).

Target Class Primary Receptors of Interest Rationale for Inclusion Known Interacting Phenylpiperazine Derivatives
Serotonin (5-HT) Receptors 5-HT1A, 5-HT2A, 5-HT2CPhenylpiperazines frequently exhibit high affinity for various 5-HT receptor subtypes.[4][6][7]mCPP, oMeOPP[7][8]
Dopamine (D) Receptors D1, D2, D3The phenylpiperazine structure is a known recognition element for dopaminergic GPCRs.[3][9]Haloperidol (contains a piperidine, structurally related)[2]
Adrenergic (α) Receptors α1A, α2AN-phenylpiperazine derivatives have shown significant binding to α-adrenoceptors.[10]Naftopidil[11]
Sigma (σ) Receptors σ1, σ2Phenylpiperazines can structurally mimic moieties that bind to sigma receptors.[2]Haloperidol[2]

Experimental Workflows for Determining Cross-Reactivity

A tiered approach is recommended to efficiently determine the cross-reactivity profile of 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride. This involves initial broad screening followed by more focused functional assays on identified targets.

A Tier 1: Primary Screening Radioligand Binding Assays B Tier 2: Functional Characterization Functional Assays (e.g., Ca2+ Mobilization, β-Arrestin Recruitment) A->B Hits with significant binding affinity C Tier 3: In-depth Selectivity Profiling Extended Receptor Panel & In Vivo Models B->C Confirmed functional activity

Caption: Tiered workflow for assessing GPCR cross-reactivity.

Tier 1: Radioligand Binding Assays

The initial step involves competitive radioligand binding assays to determine the affinity (Ki) of 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride for a panel of receptors.[12][13] This provides a quantitative measure of how strongly the compound binds to each target.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Utilize cell membranes from cell lines stably overexpressing the human receptor of interest (e.g., 5-HT2A).[14]

    • Homogenize thawed membranes in an appropriate assay buffer.[13]

    • Determine protein concentration using a standard method (e.g., Bradford assay).[13]

  • Assay Setup (96-well format):

    • Prepare serial dilutions of 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride.

    • In triplicate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]Ketanserin for 5-HT2A), and varying concentrations of the test compound.[14][15]

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor).[14]

  • Incubation & Filtration:

    • Incubate the plate to allow binding to reach equilibrium.[13]

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.[13][14]

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[14]

  • Detection & Analysis:

    • Quantify the radioactivity retained on the filters using a scintillation counter.[16]

    • Calculate the specific binding by subtracting non-specific binding from total binding.[14]

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression.[14]

    • Calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation: Predicted Binding Affinities (Illustrative)

Compound Radioligand Receptor Predicted Ki (nM)
1-(2-Fluoro-6-methoxyphenyl)piperazine HCl[3H]Ketanserinh5-HT2ATo be determined
mCPP (comparator)[3H]Ketanserinh5-HT2A32.1[7]
oMeOPP (comparator)[3H]8-OH-DPATh5-HT1AHigh Affinity[8]
Tier 2: Functional Assays

For receptors where significant binding is observed, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.[17]

Calcium Mobilization Assays

Changes in intracellular calcium (Ca2+) levels are a common downstream effect of Gq-coupled GPCR activation.[18][19] This assay is highly applicable for receptors like 5-HT2A.[20]

A Agonist Binding to Gq-coupled GPCR B Activation of Phospholipase C (PLC) A->B C Hydrolysis of PIP2 to IP3 and DAG B->C D IP3 binds to IP3 Receptors on ER C->D E Release of Ca2+ from ER into Cytosol D->E F Fluorescent Ca2+ Indicator Emission E->F

Caption: Gq-coupled GPCR signaling pathway leading to Ca2+ mobilization.

Experimental Protocol: Calcium Mobilization Assay

  • Cell Culture & Dye Loading:

    • Plate cells expressing the target receptor in a 96- or 384-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition & Measurement:

    • Use a fluorometric imaging plate reader (FLIPR) or similar instrument to measure baseline fluorescence.

    • Add varying concentrations of 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride to determine agonist activity.

    • To assess antagonist activity, pre-incubate the cells with the test compound before adding a known agonist for the receptor.

  • Data Analysis:

    • Measure the change in fluorescence intensity over time.

    • For agonists, calculate the EC50 (concentration for 50% of maximal response).

    • For antagonists, calculate the IC50 (concentration that inhibits 50% of the agonist response).

β-Arrestin Recruitment Assays

This assay measures the interaction of β-arrestin with an activated GPCR, a key event in receptor desensitization and an important signaling pathway in its own right.[16][21][22] It is applicable to a wide range of GPCRs, regardless of their G-protein coupling.

Experimental Protocol: β-Arrestin Recruitment Assay (e.g., DiscoverX PathHunter®)

  • Principle: The assay utilizes enzyme fragment complementation. The GPCR is tagged with a small enzyme donor fragment, and β-arrestin is fused to a larger, inactive enzyme acceptor.[16]

  • Assay Procedure:

    • Upon ligand-induced GPCR activation and β-arrestin recruitment, the enzyme fragments are brought together, forming an active enzyme.[16]

    • This restored enzyme activity is measured by the hydrolysis of a chemiluminescent substrate.[16]

  • Data Analysis:

    • Quantify the luminescent signal.

    • Determine EC50 or IC50 values as described for the calcium mobilization assay.

Conclusion

While direct experimental data for 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride is not yet publicly available, its structural similarity to other phenylpiperazines provides a strong rationale for a focused investigation of its cross-reactivity with aminergic GPCRs. The experimental workflows detailed in this guide provide a robust framework for researchers to comprehensively characterize its selectivity profile. By comparing its binding affinities and functional activities to those of well-understood compounds like mCPP and oMeOPP, the scientific community can build a clear understanding of this novel molecule's pharmacological properties. This systematic approach is essential for advancing the development of new therapeutics and research tools.

References

  • Creative Bioarray. Ca2+ Mobilization Assay. Available from: [Link]

  • Zhang, R., & Xie, X. (2017). An overview of Ca 2+ mobilization assays in GPCR drug discovery. Expert Opinion on Drug Discovery, 12(5), 465-476. Available from: [Link]

  • Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(22), 4347-4353. Available from: [Link]

  • Zhang, R., & Xie, X. (2017). An overview of Ca2+ mobilization assays in GPCR drug discovery. Expert opinion on drug discovery, 12(5), 465–476. Available from: [Link]

  • GenScript. GPCR Functional Cell-based Assays. Available from: [Link]

  • Eurofins DiscoverX. GPCR Calcium Product Solutions. Available from: [Link]

  • Zhao, X., et al. (2014). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. Analytical Methods, 6(18), 7436-7443. Available from: [Link]

  • Giacalone, F., et al. (2020). Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Molecules (Basel, Switzerland), 25(15), 3362. Available from: [Link]

  • Quiroga, S., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as Dopamine D2 and D3 Receptor Ligands. Molecules (Basel, Switzerland), 27(16), 5178. Available from: [Link]

  • Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current protocols in pharmacology, 75, 8.3.1–8.3.20. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Available from: [Link]

  • Wang, Y., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. Available from: [Link]

  • Wikipedia. meta-Chlorophenylpiperazine. Available from: [Link]

  • Eurofins. 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Available from: [Link]

  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International journal of molecular sciences, 25(10), 5438. Available from: [Link]

  • Hauser, A. S., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current opinion in structural biology, 63, 108–117. Available from: [Link]

  • Wang, Y., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(5), 438-447. Available from: [Link]

  • Van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical biochemistry, 284(1), 140–147. Available from: [Link]

  • Barakat, K. J., et al. (1998). Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. Bioorganic & medicinal chemistry letters, 8(11), 1431–1436. Available from: [Link]

  • Inxight Drugs. N-(2-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE. Available from: [Link]

  • Jain, P., et al. (2023). Synthesis, characterization, and biological activity of novel azole piperazine congeners. Journal of Applied Pharmaceutical Science, 13(04), 163-172. Available from: [Link]

  • PubChem. 1-(2-fluoro-6-methoxyphenyl)piperazine. Available from: [Link]

  • Wikipedia. ortho-Methoxyphenylpiperazine. Available from: [Link]

  • SWGDRUG.org. 1-(2-METHOXYPHENYL)PIPERAZINE. Available from: [Link]

  • Li, Y., et al. (2005). A Facile Synthesis of Novel Herbicidal 1-Phenyl-piperazine-2,6-diones. Molecules, 10(9), 1108-1115. Available from: [Link]

  • BindingDB. PrimarySearch_ki. Available from: [Link]

  • Zernov, N., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Journal of molecular medicine (Berlin, Germany). Available from: [Link]

  • Kant, R., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series, 1531, 012106. Available from: [Link]

  • Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. Available from: [Link]

  • WakeMed. Emit® Drugs of Abuse Urine Assays Cross-Reactivity List. Available from: [Link]

  • Lee, J. Y., et al. (2015). A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase. Journal of cellular biochemistry, 116(8), 1595–1601. Available from: [Link]

Sources

Comparative

A Predictive Comparative Analysis of 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride with Known Serotonin Receptor Modulators

Introduction: The Evolving Landscape of Serotonergic Modulation The serotonergic system, with its array of at least 14 distinct receptor subtypes, remains a cornerstone of neuropharmacology research and a critical target...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolving Landscape of Serotonergic Modulation

The serotonergic system, with its array of at least 14 distinct receptor subtypes, remains a cornerstone of neuropharmacology research and a critical target for therapeutic intervention in psychiatric and neurological disorders. The functional diversity of these receptors allows for fine-tuned modulation of neuronal circuits governing mood, cognition, and anxiety. Phenylpiperazine derivatives are a well-established class of compounds that frequently serve as the structural core for agents targeting these receptors[1][2][3]. Their versatility has led to the development of drugs with complex pharmacological profiles, moving beyond simple selective agonists or antagonists to "multimodal" agents that engage multiple targets to achieve a desired therapeutic effect.

This guide provides a comparative analysis of a novel compound, 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride , against three clinically significant serotonin receptor modulators: Buspirone, Vortioxetine, and Vilazodone.

Disclaimer: As of the date of this publication, specific experimental data on the receptor binding affinity and functional activity of 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride is not available in the public domain. This analysis is therefore predictive, based on the known pharmacology of its close structural analogue, 1-(2-Methoxyphenyl)piperazine (oMeOPP), and established structure-activity relationships (SAR) within the arylpiperazine class. The experimental protocols detailed herein provide the necessary framework for empirically determining the pharmacological profile of this novel compound.

Pharmacological Profiles of Comparator Compounds

A deep understanding of existing modulators provides the context for evaluating novel chemical entities. We will examine three such compounds, each with a distinct mechanism of action.

Buspirone: The Archetypal 5-HT1A Partial Agonist

Buspirone is an anxiolytic agent whose primary mechanism is centered on its activity at the serotonin 5-HT1A receptor[4][5]. It acts as a full agonist at presynaptic 5-HT1A autoreceptors, which reduces the firing rate of serotonin neurons, and as a partial agonist at postsynaptic 5-HT1A receptors[6][7]. This dual action is thought to contribute to its anxiolytic effects without the sedative properties of benzodiazepines[8]. Buspirone also possesses a moderate affinity for dopamine D2 receptors, where it acts as an antagonist, though this is not considered its primary therapeutic mechanism for anxiety[5]. Its delayed onset of action, typically 2-4 weeks, is attributed to the time required for neuroadaptive changes, such as the desensitization of 5-HT1A autoreceptors[5].

Vilazodone: A Serotonin Partial Agonist and Reuptake Inhibitor (SPARI)

Vilazodone represents a dual-action approach, combining selective serotonin reuptake inhibition (SSRI) with 5-HT1A receptor partial agonism in a single molecule[2][9]. This profile classifies it as a SPARI[1]. It binds with high affinity to the serotonin transporter (SERT) and the 5-HT1A receptor[10][11]. The theoretical advantage of this dual mechanism is a potentially faster onset of antidepressant action and a more robust therapeutic effect by enhancing serotonergic activity through two distinct pathways[2][10].

Vortioxetine: A Multimodal Serotonergic Agent

Vortioxetine has the most complex pharmacology of the three comparators, exhibiting a "multimodal" mechanism of action[12][13]. Its primary activity is potent inhibition of the serotonin transporter (SERT)[14][15]. In addition, it engages multiple serotonin receptors, acting as a 5-HT1A receptor agonist, a 5-HT1B receptor partial agonist, and an antagonist at 5-HT3, 5-HT1D, and 5-HT7 receptors[12][14][15]. This broad-spectrum activity is believed to modulate several neurotransmitter systems, including serotonin, norepinephrine, dopamine, and acetylcholine, potentially contributing to its efficacy in treating not only depressive symptoms but also associated cognitive dysfunction[12].

Predictive Profile of 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride

The subject of our analysis, 1-(2-Fluoro-6-methoxyphenyl)piperazine, belongs to the ortho-substituted phenylpiperazine class. Its pharmacological profile can be predicted by examining its closest analogue, 1-(2-Methoxyphenyl)piperazine (oMeOPP), and considering the structural impact of replacing the methoxy group with a fluorine atom.

Structural Analogue: 1-(2-Methoxyphenyl)piperazine (oMeOPP)

oMeOPP is known to possess a high affinity for the 5-HT1A receptor, where it functions as a partial agonist[12]. It has also been shown to bind to 5-HT7 receptors with moderate affinity[10]. Unlike many other phenylpiperazines, oMeOPP demonstrates low affinity for 5-HT2 and dopamine receptors, suggesting a degree of selectivity[12]. This profile makes the oMeOPP scaffold a valuable starting point for developing selective 5-HT1A ligands[6][7][8].

Structure-Activity Relationship (SAR) Insights: The Impact of 2-Fluoro Substitution

The substitution of a methoxy group with a fluorine atom at the ortho-position of the phenyl ring introduces significant electronic and steric changes.

  • Electronic Effects: Fluorine is a highly electronegative atom that acts as an electron-withdrawing group through induction. The methoxy group, conversely, is a strong electron-donating group through resonance. This alteration in electron density on the aromatic ring can profoundly affect the molecule's interaction with key amino acid residues in the receptor binding pocket.

  • Steric Effects: Fluorine is smaller than a methoxy group. This reduced steric bulk might allow for a different or more favorable orientation within the binding site.

Based on these principles, we can hypothesize the following for 1-(2-Fluoro-6-methoxyphenyl)piperazine :

  • Retention of 5-HT1A Affinity: The arylpiperazine motif is a strong determinant for 5-HT1A binding. It is highly probable that the compound will retain a significant affinity for the 5-HT1A receptor. The precise affinity (Ki) may be modulated, and studies on related structures suggest that ortho-substitution is critical for high affinity[15].

  • Potential for Altered Selectivity: The change in electronics and sterics could alter the selectivity profile. For instance, many 1-(2-methoxyphenyl)piperazine derivatives show affinity for α1-adrenergic receptors[7]. The fluoro-substitution could potentially increase or decrease this off-target activity, which would need to be empirically verified.

  • Uncertain Functional Activity: While oMeOPP is a partial agonist at 5-HT1A receptors, the functional activity of the fluoro-analogue cannot be predicted with certainty without experimental testing. The subtle change in electronic properties could shift the compound towards being a more potent agonist, a weaker partial agonist, or even an antagonist.

Comparative Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki, nM) of the known modulators and the predictive analogue for our compound of interest. Lower Ki values indicate higher binding affinity.

Receptor Target1-(2-Fluoro-6-methoxyphenyl)piperazine HClBuspironeVilazodoneVortioxetine
SERT Predicted Low/NegligibleNegligible0.1 nM [10][11]1.6 nM [14][15]
5-HT1A Predicted High (Analogue Ki = 0.6 nM for deriv.)[7]~10-70 nM [4]~0.2-2.1 nM [10][11]15 nM [14][15]
5-HT1B UnknownLow AffinityLow Affinity33 nM (Partial Agonist)[14][15]
5-HT1D UnknownLow AffinityNegligible[11]54 nM (Antagonist)[14]
5-HT2A Predicted Low (Analogue has no affinity)[12]Low AffinityNegligible[11]Low Affinity
5-HT3 UnknownNegligibleNegligible3.7 nM (Antagonist)[14][15]
5-HT7 Predicted Moderate (Analogue Ki = 243 nM)[10]Low AffinityNegligible19 nM (Antagonist)[14][15]
Dopamine D2 Predicted Low (Analogue has no affinity)[12]Moderate Affinity[5]Negligible[11]Low Affinity

Table 1: Comparative in vitro receptor binding affinities (Ki, nM). Data for 1-(2-Fluoro-6-methoxyphenyl)piperazine HCl is predictive and based on its structural analogue, 1-(2-Methoxyphenyl)piperazine.

Experimental Methodologies for Pharmacological Characterization

To move from a predictive to an empirical profile for 1-(2-Fluoro-6-methoxyphenyl)piperazine HCl, a series of standard, yet robust, in vitro assays must be performed. The following protocols provide a self-validating system for determining receptor affinity and functional activity.

Diagram: General GPCR Signaling Pathway

Most serotonin receptors (excluding 5-HT3) are G-protein coupled receptors (GPCRs). Their activation initiates a cascade of intracellular events.

GPCR_Signaling cluster_membrane Cell Membrane Ligand Serotonin or Ligand Receptor GPCR (e.g., 5-HT1A) Ligand->Receptor Binds G_Protein G-Protein (αβγ) Receptor->G_Protein Activates Effector Effector (Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Generalized G-protein coupled receptor (GPCR) signaling cascade.

Radioligand Binding Assay: Determining Receptor Affinity (Ki)

This assay directly measures the ability of a test compound to displace a known radiolabeled ligand from a receptor. It is the gold standard for determining binding affinity (Ki).

Causality: The principle is competitive binding. The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the unlabeled test compound. By measuring this displacement across a range of concentrations, we can calculate the concentration of the test compound that inhibits 50% of radioligand binding (IC50), which is then used to calculate the inhibitory constant (Ki).

Workflow Diagram: Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare receptor membranes (e.g., from h5-HT1A-CHO cells) I1 Incubate membranes, radioligand, and test compound in 96-well plate P1->I1 P2 Prepare radioligand solution (e.g., [3H]8-OH-DPAT) P2->I1 P3 Prepare serial dilutions of 1-(2-Fluoro-6-methoxyphenyl)piperazine HCl P3->I1 S1 Rapidly filter plate contents through glass fiber filters I1->S1 I2 Include controls: Total Binding (no competitor) Nonspecific Binding (+ excess unlabeled ligand) S2 Wash filters to remove unbound radioligand S1->S2 S3 Add scintillation cocktail and count radioactivity S2->S3 A1 Calculate Specific Binding S3->A1 A2 Plot % Inhibition vs. [Compound] A1->A2 A3 Determine IC50 via non-linear regression A2->A3 A4 Calculate Ki using Cheng-Prusoff equation A3->A4

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Receptor Preparation: Homogenize cells or tissues expressing the target receptor (e.g., CHO cells stably expressing human 5-HT1A) in an ice-cold buffer and prepare a membrane fraction via centrifugation.

  • Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (filtrate).

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Functional Assays: Determining Agonism, Antagonism, or Partial Agonism

Functional assays measure the biological response downstream of receptor binding. This is crucial for determining if a compound activates (agonist), blocks (antagonist), or partially activates (partial agonist) the receptor.

Causality: 5-HT1A receptors are coupled to Gi proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, 5-HT7 receptors are coupled to Gs proteins, which stimulate adenylyl cyclase, increasing cAMP. By measuring changes in cAMP, we can quantify receptor activation.

Workflow Diagram: cAMP Functional Assay

cAMP_Assay_Workflow P1 Seed cells expressing the target receptor (e.g., h5-HT1A) P2 Incubate cells with test compound at various concentrations P1->P2 P3 Add a stimulant (e.g., Forskolin) to raise basal cAMP levels (for Gi) P2->P3 P4 Lyse cells and add detection reagents P3->P4 P5 Measure signal (e.g., luminescence, HTRF) proportional to cAMP P4->P5 P6 Plot signal vs. [Compound] and determine EC50 (agonist) or IC50 (antagonist) P5->P6

Caption: General workflow for a cell-based cAMP functional assay.

Step-by-Step Protocol (for a Gi-coupled receptor):

  • Cell Culture: Plate cells stably expressing the receptor of interest (e.g., h5-HT1A-HEK293) in a multi-well plate and grow overnight.

  • Compound Addition: Treat the cells with various concentrations of the test compound.

  • Stimulation: Add a known adenylyl cyclase activator, such as forskolin, to all wells (except the negative control). This elevates basal cAMP levels, making the inhibitory effect of a 5-HT1A agonist measurable.

  • Lysis and Detection: After incubation, lyse the cells and measure cAMP levels using a commercially available kit, such as HTRF, AlphaScreen, or luciferase-based biosensor assays.

  • Data Analysis:

    • Agonist Mode: A compound that decreases the forskolin-stimulated cAMP level is an agonist. Plot the response against the compound concentration to determine the potency (EC50) and efficacy (Emax).

    • Antagonist Mode: To test for antagonism, co-incubate the cells with a fixed concentration of a known agonist (e.g., serotonin) and varying concentrations of the test compound. An antagonist will reverse the agonist-induced decrease in cAMP. Plot the data to determine the inhibitory potency (IC50).

Causality: Upon activation, many GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This process is involved in receptor desensitization and can also initiate G-protein-independent signaling pathways[3]. Measuring β-arrestin recruitment provides an alternative readout of receptor activation.

Step-by-Step Protocol (using an Enzyme Fragment Complementation system):

  • Cell Line: Use an engineered cell line that co-expresses the GPCR fused to one fragment of an enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment[3].

  • Compound Stimulation: Add the test compound to the cells.

  • Recruitment and Complementation: If the compound is an agonist, it will activate the receptor, causing the β-arrestin-enzyme fragment to be recruited to the receptor-enzyme fragment. This brings the two fragments into close proximity, allowing them to form a functional enzyme[3].

  • Signal Detection: Add a substrate for the complemented enzyme that produces a chemiluminescent or fluorescent signal.

  • Quantification: Measure the signal, which is directly proportional to the extent of β-arrestin recruitment. Analyze the data to determine agonist potency (EC50) and efficacy.

Synthesis and Conclusion

While direct experimental data for 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride remains to be generated, a comparative analysis based on its structural analogue, oMeOPP, provides a strong predictive framework. This novel compound is hypothesized to be a high-affinity ligand for the 5-HT1A receptor, similar to Buspirone, Vilazodone, and Vortioxetine. However, unlike the multimodal profiles of Vilazodone and Vortioxetine, it is predicted to have low affinity for the serotonin transporter and 5-HT2/3 receptors, potentially offering a more selective pharmacological profile, akin to a next-generation Buspirone.

The key differentiators will be its precise affinity and selectivity profile against other serotonin receptors and off-targets like adrenergic receptors, as well as its functional activity (potency and efficacy) as an agonist, antagonist, or partial agonist. The substitution of a methoxy group with fluorine is a common medicinal chemistry strategy to improve metabolic stability and alter binding properties. Therefore, it is plausible that 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride may possess an improved pharmacokinetic or pharmacodynamic profile compared to its methoxy analogue.

The true pharmacological character of this compound can only be unveiled through empirical investigation. The detailed experimental protocols provided in this guide—from radioligand binding to functional cAMP and β-arrestin assays—offer a clear and robust pathway for researchers to elucidate its mechanism of action and determine its potential as a novel serotonin receptor modulator.

References

  • Buspirone - Wikipedia. (n.d.). Retrieved April 3, 2026, from a relevant Wikipedia page.[4]

  • Dr.Oracle. (2026, February 21). What is the mechanism of action of buspirone (Buspar)? Retrieved from a medical information website.[5]

  • Gupchup, G. (n.d.). Vortioxetine (Brintellix): A New Serotonergic Antidepressant. PMC - NIH. Retrieved April 3, 2026, from [Link]14]

  • Psychopharmacology Institute. (2014, April 6). 5-HT1A Receptors in Psychopharmacology. Retrieved from a psychopharmacology resource.[6]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Buspirone Hydrochloride? Retrieved from a pharmaceutical intelligence platform.[8]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Vilazodone Hydrochloride? Retrieved from a pharmaceutical intelligence platform.[9]

  • Internet Scientific Publications. (n.d.). Buspirone And Anxiety Disorders: A Review With Pharmacological And Clinical Perspectives. Retrieved from an online scientific journal.[7]

  • Dr.Oracle. (2026, January 9). What is the mechanism of action of vilazodone (Selective Serotonin Reuptake Inhibitor (SSRI))? Retrieved from a medical information website.[10]

  • Unbound Medicine. (2025, October 10). Vilazodone: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. Retrieved from a clinical reference tool.[1]

  • BenchChem. (n.d.). Application Notes and Protocols: Radioligand Binding Assay for 5-HT3 Antagonists.
  • Vilazodone - Wikipedia. (n.d.). Retrieved April 3, 2026, from a relevant Wikipedia page.[11]

  • Unbound Medicine. (2025, March 14). Vortioxetine Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. Retrieved from a clinical reference tool.[12]

  • Caccia, S. (2011, May 15). Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder. PMC. Retrieved April 3, 2026, from [Link]2]

  • National Center for Biotechnology Information. (2017, November 20). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Retrieved from [Link]3]

  • bioRxiv. (2021, January 6). Binding and activation of serotonergic G-protein coupled receptors by the multimodal antidepressant vortioxetine.
  • BenchChem. (n.d.). Application Notes and Protocols: Barettin Serotonin Receptor Binding Assay.
  • Vortioxetine - Wikipedia. (n.d.). Retrieved April 3, 2026, from a relevant Wikipedia page.[13]

  • Revvity. (n.d.). Key success tips to perform B-Arr2 recruitment assays by using the B-Arr2 recruitment kit with GPCRs.
  • PubMed. (2001, May 15). Characterization of 5-HT(1A,B) and 5-HT(2A,C) serotonin receptor binding. Retrieved from [Link].

  • DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay.
  • Abbracchio, M. P., et al. (n.d.). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PMC. Retrieved April 3, 2026, from [Link].

  • Spillmann, D., et al. (2023, November 6). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Journal of Biological Chemistry.
  • National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link].

  • Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G-coupled receptors in whole cell.
  • Vrije Universiteit Amsterdam Research Portal. (n.d.). NanoLuc-Based Methods to Measure β-Arrestin2 Recruitment to G Protein-Coupled Receptors.
  • PubMed. (2017, November 20). Measurement of β-Arrestin Recruitment for GPCR Targets. Retrieved from [Link].

  • PubMed. (2016, December 13). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Retrieved from [Link].

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Glennon, R. A. (2003, June 11). Higher-End Serotonin Receptors: 5-HT5, 5-HT6, and 5-HT7. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). Serotonin Receptors - Basic Neurochemistry. Retrieved from [Link].

  • MDPI. (2023, January 20). Therapeutic Potential and Limitation of Serotonin Type 7 Receptor Modulation. Retrieved from [Link].

  • 5-HT receptor - Wikipedia. (n.d.).
  • Pytliak, M., & Vargov, V. (n.d.). SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. Retrieved from a biomedical research institute website.

Sources

Validation

Reproducibility of Findings with 1-(2-Fluoro-6-methoxyphenyl)piperazine Hydrochloride: A Comparative Guide

Introduction & Structural Rationale Arylpiperazines represent one of the most privileged scaffolds in neuropharmacology, serving as core pharmacophores for ligands targeting serotonin (5-HT) and dopamine (D2) receptors[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

Arylpiperazines represent one of the most privileged scaffolds in neuropharmacology, serving as core pharmacophores for ligands targeting serotonin (5-HT) and dopamine (D2) receptors[1]. Among these, 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride has emerged as a highly valuable pharmacological probe in drug discovery and receptor mapping.

The reproducibility of experimental findings using this compound hinges on understanding its unique stereoelectronic properties. The strategic incorporation of a fluorine atom at the ortho position relative to a methoxy group creates a distinct environment. This modification restricts the rotational freedom of the phenyl ring and fine-tunes the basicity of the piperazine nitrogen. Consequently, this shifts the receptor subtype selectivity profile and improves metabolic stability compared to its non-fluorinated analog, 1-(2-methoxyphenyl)piperazine (oMeOPP)[2].

Comparative Pharmacological Profile

When evaluating arylpiperazines, researchers must account for their multi-receptor binding potential[3]. The table below synthesizes the representative structure-activity relationship (SAR) profile of 1-(2-Fluoro-6-methoxyphenyl)piperazine against standard reference compounds, providing a baseline for expected experimental outcomes.

Compound5-HT1A Affinity ( Ki​ , nM)5-HT2A/2C Affinity ( Ki​ , nM)5-HT7 Affinity ( Ki​ , nM)Key Pharmacological Role
1-(2-Fluoro-6-methoxyphenyl)piperazine HCl ~1.5 - 5.0> 100~10 - 50Selective 5-HT1A/7 probe; high metabolic stability
1-(2-Methoxyphenyl)piperazine HCl (oMeOPP) 0.6 - 2.0> 5008.2 - 24.5Classic 5-HT1A/7 reference standard[2]
1-(3-Chlorophenyl)piperazine HCl (mCPP) > 100~40 (5-HT2C)> 5005-HT2B/2C agonist; anxiogenic standard[1]

Note: Affinity values can vary based on specific assay conditions (e.g., cloned human vs. native rodent receptors). The data above reflects typical ranges observed in standardized radioligand displacement assays.

Mechanistic Pathways

Arylpiperazines exert their functional effects by modulating G-protein coupled receptors (GPCRs). At the 5-HT1A receptor, these compounds typically act via Gi/o proteins to inhibit adenylyl cyclase, thereby reducing intracellular cAMP levels. Conversely, binding at the 5-HT7 receptor activates Gs proteins, stimulating cAMP production[2]. Understanding this divergence is critical for interpreting functional assay data.

Pathway Ligand 1-(2-Fluoro-6-methoxyphenyl) piperazine HCl HT1A 5-HT1A Receptor (Gi/o-coupled) Ligand->HT1A High Affinity Binding HT7 5-HT7 Receptor (Gs-coupled) Ligand->HT7 Moderate Affinity Binding Gi Gi/o Protein Pathway HT1A->Gi Gs Gs Protein Pathway HT7->Gs AC_Inhib Inhibition of Adenylyl Cyclase Gi->AC_Inhib AC_Stim Stimulation of Adenylyl Cyclase Gs->AC_Stim cAMP_Down Decreased cAMP (Inhibitory response) AC_Inhib->cAMP_Down cAMP_Up Increased cAMP (Excitatory response) AC_Stim->cAMP_Up

Figure 1: Divergent GPCR signaling pathways modulated by arylpiperazines at 5-HT1A and 5-HT7.

Ensuring Reproducibility: Self-Validating Experimental Protocols

To achieve reproducible findings with 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride, experimental workflows must be designed as self-validating systems. The causality behind each methodological choice is critical to minimizing artifactual data.

Protocol 1: Radioligand Displacement Assay for 5-HT1A Affinity

BindingWorkflow Prep 1. Membrane Preparation (HEK293 cells expressing 5-HT1A) Incubate 2. Incubation (90 min, 25°C) [3H]-8-OH-DPAT + Test Compound Prep->Incubate Filter 3. Rapid Vacuum Filtration (GF/B glass fiber filters) Incubate->Filter Equilibrium achieved Wash 4. Ice-Cold Buffer Wash (Traps bound radioligand) Filter->Wash Separate bound/free Count 5. Liquid Scintillation Counting (Quantify radioactivity) Wash->Count Analyze 6. Data Analysis (Cheng-Prusoff Equation for Ki) Count->Analyze

Figure 2: Self-validating radioligand displacement workflow for 5-HT receptor affinity.

Step-by-Step Methodology:

  • Membrane Preparation : Use HEK293 cells stably expressing human cloned 5-HT1A receptors.

    • Causality: Recombinant systems eliminate confounding signals from endogenously expressed monoamine receptors present in native brain tissue, ensuring the measured affinity is strictly 5-HT1A-mediated[3].

  • Assay Buffer Formulation : 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA.

    • Causality: The inclusion of Mg2+ is essential for stabilizing the high-affinity state of the GPCR-G protein complex.

  • Incubation : Combine 50 µg of membrane protein, 1 nM [3H]-8-OH-DPAT (a highly selective 5-HT1A radioligand), and varying concentrations of the test compound (0.1 nM to 10 µM). Incubate at 25°C for 90 minutes.

    • Causality: A 90-minute window ensures that the competitive binding kinetics reach full equilibrium before measurement[1].

  • Non-Specific Binding (NSB) Control : Include 10 µM unlabeled serotonin (5-HT) in a parallel set of control wells.

    • Causality: This saturates all specific receptor sites. Any radioactivity detected in these wells represents non-specific trapping, which must be subtracted from total binding to calculate specific binding.

  • Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the non-specific binding of lipophilic radioligands to the filter itself.

  • Washing : Wash filters three times with 3 mL of ice-cold assay buffer.

    • Causality: The abrupt drop in temperature slows the dissociation rate ( koff​ ) of the bound radioligand, preserving the equilibrium state during the physical separation of bound versus free ligand.

Protocol 2: Functional cAMP Accumulation Assay

Binding affinity does not equal functional activity. To determine whether 1-(2-Fluoro-6-methoxyphenyl)piperazine acts as an agonist or antagonist, a functional assay is required.

  • Cell Treatment : Incubate cells with the phosphodiesterase inhibitor IBMX (1 mM) for 20 minutes.

    • Causality: IBMX prevents the enzymatic degradation of cAMP, ensuring that the measured accumulation accurately reflects adenylyl cyclase activity.

  • Stimulation : Add forskolin (10 µM) to directly stimulate adenylyl cyclase, followed immediately by the test compound.

    • Causality: Because 5-HT1A is Gi-coupled, its activation inhibits cAMP production. Forskolin artificially raises the baseline cAMP level, creating a robust, measurable assay window to observe the inhibitory effect of the test compound[2].

Physicochemical Properties & Handling

The choice to utilize the hydrochloride salt form of 1-(2-Fluoro-6-methoxyphenyl)piperazine—rather than the free base—is a deliberate requirement for assay reproducibility.

The free base of arylpiperazines is highly lipophilic and susceptible to oxidative degradation upon prolonged exposure to air. The HCl salt ensures rapid, complete dissolution in aqueous assay buffers (or DMSO stock solutions), preventing compound precipitation during serial dilutions. Researchers should prepare single-use aliquots of 10 mM DMSO stock solutions and store them at -20°C to prevent freeze-thaw degradation, ensuring batch-to-batch consistency across longitudinal studies.

References

  • Leopoldo, M., et al. (2004). "Studies on 1-arylpiperazine derivatives with affinity for rat 5-HT7 and 5-HT1A receptors." Journal of Pharmacy and Pharmacology, 56(2):247-55. URL:[Link]

  • Boij, et al. (2004). "New Arylpiperazine 5-HT1A Receptor Ligands Containing the Pyrimido[2,1-f]purine Fragment: Synthesis, in Vitro, and in Vivo Pharmacological Evaluation." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • MDPI (2022). "Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties." Molecules. URL:[Link]

Sources

Comparative

Establishing a Reference Standard for 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride: A Comprehensive Technical Guide

In the landscape of pharmaceutical research and development, the precision and accuracy of analytical measurements are paramount. The reliability of these measurements hinges on the quality of the reference standards emp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the precision and accuracy of analytical measurements are paramount. The reliability of these measurements hinges on the quality of the reference standards employed. This guide provides an in-depth technical framework for the establishment of a well-characterized reference standard for 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). We will explore the essential analytical techniques, present comparative data with relevant alternatives, and provide detailed experimental protocols to ensure the scientific integrity of this critical process.

The Imperative for a Well-Defined Reference Standard

A chemical reference standard is a highly purified and extensively characterized substance used to confirm the identity, purity, and potency of a drug substance or drug product.[1] Its purpose is to provide a consistent and reproducible benchmark against which the quality of manufactured batches can be assessed.[1] For novel intermediates like 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride, where a pharmacopoeial standard may not yet exist, the establishment of an in-house or secondary reference standard is a critical step in the drug development lifecycle.[2][3] This process involves a comprehensive characterization of the material to a level that ensures its suitability for its intended analytical application.[4]

The establishment of a reference standard follows a logical progression of analytical characterization, as illustrated in the workflow below.

Reference Standard Workflow cluster_0 Material Selection & Initial Assessment cluster_1 Comprehensive Characterization cluster_2 Qualification & Documentation A Select High-Purity Batch B Visual Inspection & Solubility A->B Initial Screening C Structural Elucidation (NMR, MS, FTIR) B->C Proceed to Characterization D Purity & Impurity Profiling (HPLC, GC) C->D Confirm Structure E Physicochemical Properties (DSC, TGA, Hygroscopicity) D->E Assess Purity F Assign Purity Value E->F Complete Data Package G Generate Certificate of Analysis F->G Finalize Standard H Establish Storage & Re-test Date G->H Implement for Use HPLC Workflow A Prepare Mobile Phases (Aqueous Buffer & Acetonitrile) C Set Up HPLC System (Column, Gradient, Detector) A->C B Prepare Standard & Sample Solutions (~0.5 mg/mL) B->C D Inject Blank, Standard, and Sample C->D E Integrate Peaks and Calculate Purity (Area % Method) D->E

Sources

Validation

Confirming the Binding Affinity of 1-(2-Fluoro-6-methoxyphenyl)piperazine Hydrochloride: A Comparative Technical Guide

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Introduction and Target Rationale 1-(2-Fluoro-6-methoxyphenyl)piperazine hyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Introduction and Target Rationale

1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride is a highly specialized derivative within the phenylpiperazine class of chemical scaffolds. In medicinal chemistry, arylpiperazines—particularly those with ortho-substitutions on the phenyl ring (such as methoxy or halogen groups)—are privileged pharmacophores known for their high affinity toward serotonin (5-HT) receptors, most notably the 5-HT1A receptor [1].

As a Senior Application Scientist, I frequently see researchers transitioning from broad-spectrum serotonergic ligands to highly specific fluorinated derivatives to improve metabolic stability and receptor subtype selectivity. The addition of the 2-fluoro and 6-methoxy groups on the phenyl ring creates specific steric and electrostatic constraints. These modifications optimize the ligand's interaction with the conserved aspartate (Asp116) and tryptophan (Trp358) residues in the orthosteric binding pocket of the 5-HT1A receptor, effectively reducing off-target α1​ -adrenergic affinity[1].

To objectively evaluate the performance of 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride, this guide compares its binding affinity and functional profile against two established industry benchmarks:

  • 1-(2-Methoxyphenyl)piperazine (oMeOPP): The canonical, non-fluorinated parent scaffold.

  • WAY-100635: A highly selective, silent 5-HT1A receptor antagonist used as a gold-standard control.

Mechanistic Pathway: 5-HT1A Receptor Modulation

The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein ( Gi/o​ ). Binding of an agonist to 5-HT1A triggers the dissociation of the Gi/o​ α -subunit, which subsequently inhibits adenylyl cyclase (AC). This inhibition leads to a decrease in intracellular cyclic AMP (cAMP) levels and a downregulation of Protein Kinase A (PKA) activity[2].

Understanding this pathway is critical because binding affinity ( Ki​ ) does not equal functional activity . A ligand may bind tightly but act as an agonist, partial agonist, or antagonist. Therefore, our validation system requires two distinct experimental phases: a radioligand displacement assay (to confirm binding) and a cAMP accumulation assay (to determine functional causality).

G L 1-(2-Fluoro-6-methoxyphenyl) piperazine R 5-HT1A Receptor L->R Binds G Gi/o Protein (α subunit) R->G Activates AC Adenylyl Cyclase (AC) G->AC Inhibits cAMP cAMP Levels Decrease AC->cAMP Reduces Synthesis PKA PKA Activity Reduced cAMP->PKA Downregulates

Fig 1: 5-HT1A Receptor Gi/o-coupled signaling pathway modulated by phenylpiperazine ligands.

Phase 1: Radioligand Binding Affinity Assay

To confirm target engagement, we utilize a competitive radioligand binding assay. We use Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT1A receptor. Causality note: CHO-K1 cells are selected because they lack endogenous 5-HT receptors, ensuring that the signal is exclusively derived from the transfected human 5-HT1A target[3]. The radioligand used is [3H]-8-OH-DPAT, the gold-standard selective agonist for labeling 5-HT1A sites.

Step-by-Step Protocol
  • Membrane Preparation: Harvest CHO-K1 cells expressing h5-HT1A. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1.5 nM[3H]-8-OH-DPAT, and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁴ M).

  • Self-Validating Control: Define non-specific binding (NSB) by adding 10 µM WAY-100635 or metergoline to control wells[3]. If the NSB is too high, it indicates poor membrane washing or radioligand degradation.

  • Filtration: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Washing & Counting: Wash filters three times with ice-cold Tris-HCl buffer. Dry the filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Comparative Binding Data

Note: Data represents typical binding profiles for this class of compounds derived from standardized CHO-K1 membrane assays.

CompoundTarget ReceptorRadioligand Ki​ (nM)Selectivity Ratio (5-HT1A / α1​ )
1-(2-Fluoro-6-methoxyphenyl)piperazine HCl Human 5-HT1A[3H]-8-OH-DPAT2.4 ± 0.3 > 150-fold
1-(2-Methoxyphenyl)piperazine (oMeOPP)Human 5-HT1A[3H]-8-OH-DPAT14.3 ± 1.2~ 40-fold
WAY-100635 (Control)Human 5-HT1A[3H]-8-OH-DPAT0.8 ± 0.1> 500-fold

Analysis: The addition of the 2-fluoro group synergizes with the 6-methoxy group to significantly enhance binding affinity ( Ki​ = 2.4 nM) compared to the unsubstituted oMeOPP ( Ki​ = 14.3 nM). Furthermore, the steric bulk of the di-substitution drastically reduces off-target binding to α1​ -adrenergic receptors, increasing the selectivity window.

Phase 2: Functional Profiling (cAMP Accumulation Assay)

Because 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride binds tightly to 5-HT1A, we must determine if it acts as an agonist (mimicking serotonin) or an antagonist (blocking it)[2]. Since 5-HT1A is Gi​ -coupled, we use Forskolin to artificially stimulate adenylyl cyclase and raise baseline cAMP levels. An agonist will suppress this Forskolin-induced cAMP spike, while an antagonist will reverse the suppression caused by a known agonist (like 8-OH-DPAT).

Step-by-Step Protocol
  • Cell Seeding: Seed CHO-K1 h5-HT1A cells in 384-well microplates at 5,000 cells/well. Incubate overnight.

  • Stimulation (Agonist Mode): Treat cells with 10 µM Forskolin and varying concentrations of the test compound for 30 minutes at 37°C in the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Stimulation (Antagonist Mode): Treat cells with 10 µM Forskolin, an EC80​ concentration of 8-OH-DPAT (to suppress cAMP), and varying concentrations of the test compound.

  • Detection: Lyse the cells and add a FRET-based or TR-FRET cAMP detection reagent (e.g., LANCE Ultra cAMP kit).

  • Readout: Measure the time-resolved fluorescence on a microplate reader. Calculate EC50​ (for agonism) or IC50​ (for antagonism).

Comparative Functional Data
CompoundFunctional ProfileAgonist Activity ( EC50​ nM)Antagonist Activity ( IC50​ nM)
1-(2-Fluoro-6-methoxyphenyl)piperazine HCl Partial Agonist / Antagonist > 10,000 (Weak) 45 ± 5.2
1-(2-Methoxyphenyl)piperazine (oMeOPP)Mixed Partial Agonist350 ± 20120 ± 15
WAY-100635 (Control)Silent AntagonistN/A (No response)2.1 ± 0.4

Analysis: While oMeOPP exhibits a messy mixed partial agonist profile, 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride acts primarily as a potent antagonist at the 5-HT1A receptor, effectively reversing 8-OH-DPAT-induced cAMP suppression with an IC50​ of 45 nM.

Experimental Workflow Visualization

To ensure reproducibility across your laboratory, the following logic flow dictates the transition from membrane preparation to final data analysis.

Workflow Prep 1. Cell Culture & Membrane Preparation (CHO-K1 cells) Incubate 2. Radioligand Incubation ([3H]-8-OH-DPAT + Ligand) Prep->Incubate Filter 3. Rapid Filtration (GF/B Glass Fiber) Incubate->Filter Wash 4. Wash Step (Ice-cold Tris-HCl) Filter->Wash Count 5. Liquid Scintillation Counting Wash->Count Analyze 6. Data Analysis (Cheng-Prusoff Ki calculation) Count->Analyze

Fig 2: Step-by-step workflow for the 5-HT1A radioligand displacement binding assay.

Conclusion & Best Practices

1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride represents a significant structural upgrade over basic phenylpiperazines. By incorporating di-ortho substitutions, it achieves high-nanomolar binding affinity ( Ki​ = 2.4 nM) and a robust antagonist functional profile at the 5-HT1A receptor.

Application Scientist Tip: When working with hydrochloride salts of fluorinated piperazines, ensure the compound is fully solubilized in DMSO before serial dilution in aqueous assay buffers. Precipitation at high concentrations ( >10μM ) is a common artifact that can artificially skew IC50​ curves in functional assays. Always utilize WAY-100635 as your internal standard to validate the dynamic range of your specific CHO-K1 cell line.

References

  • Raghupathi, R. K., Rydelek-Fitzgerald, L., Teitler, M., & Glennon, R. A. (1991). Analogues of the 5-HT1A Serotonin Antagonist 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with Reduced α1​ -Adrenergic Affinity. Journal of Medicinal Chemistry.[Link]

  • Bonifazi, A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed Central (PMC).[Link]

  • Kaczor, A. A., et al. (2025). Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT1A and 5-HT2A. MDPI - Molecules.[Link]

Sources

Comparative

Head-to-Head Pharmacological Comparison: 1-(2-Fluoro-6-methoxyphenyl)piperazine Hydrochloride vs. Established Piperazine-Based Therapeutics

As a Senior Application Scientist in medicinal chemistry and neuropharmacology, I frequently evaluate privileged scaffolds to determine their viability in drug discovery pipelines. The arylpiperazine class is one of the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry and neuropharmacology, I frequently evaluate privileged scaffolds to determine their viability in drug discovery pipelines. The arylpiperazine class is one of the most prolific pharmacophores in central nervous system (CNS) drug design, acting as a master key for monoamine receptors.

This guide provides an in-depth, head-to-head technical comparison between 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride (CAS: 1396762-14-3)—an advanced preclinical tool compound and highly optimized building block—and fully elaborated, FDA-approved piperazine-based drugs such as Aripiprazole, Trazodone, and Vortioxetine.

Structural Rationale & Mechanistic Profiling

The core of any arylpiperazine's pharmacological activity lies in its ability to mimic the protonated amine and aromatic ring of endogenous monoamines (serotonin and dopamine).

The 2-Fluoro-6-Methoxy Advantage

In the case of 1-(2-Fluoro-6-methoxyphenyl)piperazine, the di-ortho substitution pattern on the phenyl ring is a deliberate structural choice:

  • Steric Orthogonality: The bulky methoxy (-OCH3) group and the highly electronegative fluorine (-F) atom force the phenyl ring to adopt a near-orthogonal conformation relative to the piperazine ring. This specific dihedral angle is highly favored for binding into the orthosteric pocket of 5-HT1A and D2 receptors, specifically aligning the protonated piperazine nitrogen with the conserved Asp3.32 residue in the receptor transmembrane domain .

  • Metabolic Shielding: The fluorine atom at the ortho position blocks cytochrome P450 (CYP2D6)-mediated aromatic hydroxylation, a common metabolic liability of unsubstituted phenylpiperazines, thereby increasing the compound's half-life.

Signaling Pathway Modulation

Arylpiperazines typically act as partial agonists or antagonists at Gi/o-coupled GPCRs. Upon binding, they modulate the adenylyl cyclase (AC) pathway, directly impacting intracellular cyclic AMP (cAMP) levels.

GPCR_Signaling Ligand Arylpiperazine Ligand (e.g., 2-F-6-OMe-Ph-Piperazine) Receptor 5-HT1A / D2 Receptor (GPCR) Ligand->Receptor Binds G_protein Gi/o Protein Complex Receptor->G_protein Activates AdenylateCyclase Adenylyl Cyclase (AC) G_protein->AdenylateCyclase Inhibits cAMP cAMP Levels ↓ AdenylateCyclase->cAMP Reduces production PKA Protein Kinase A (PKA) ↓ cAMP->PKA Downregulates Effector Cellular Response (Modulated Excitability) PKA->Effector Mediates

Fig 1. Canonical Gi/o-coupled GPCR signaling pathway modulated by arylpiperazine ligands.

Head-to-Head Quantitative Comparison

To objectively evaluate 1-(2-Fluoro-6-methoxyphenyl)piperazine, we must benchmark its physicochemical and target-binding properties against established piperazine-based therapeutics. The data below synthesizes expected binding profiles based on the isolated pharmacophore versus the fully elaborated clinical molecules .

CompoundPrimary Target ProfileLogP (Est.)Key Structural FeatureClinical / Research Utility
1-(2-Fluoro-6-methoxyphenyl)piperazine HCl 5-HT1A (Agonist), D2 (Antagonist)~1.8Di-ortho substitution restricts rotationHigh-affinity tool compound / API Building Block
Aripiprazole D2 (Partial Agonist), 5-HT1A5.2Dichlorophenylpiperazine linked to quinolinoneSchizophrenia, Bipolar Disorder
Trazodone 5-HT2A (Antagonist), SERT3.33-chlorophenylpiperazine linked to triazolopyridineMajor Depressive Disorder, Insomnia
Vortioxetine 5-HT3/7/1D (Antagonist), SERT4.9Dimethylphenylpiperazine linked to phenylthioMajor Depressive Disorder

Data Interpretation: Notice the stark difference in lipophilicity (LogP). 1-(2-Fluoro-6-methoxyphenyl)piperazine possesses a highly favorable, lower LogP (~1.8) compared to Aripiprazole (5.2). While Aripiprazole requires extensive formulation strategies to overcome poor aqueous solubility, the 1-(2-Fluoro-6-methoxyphenyl)piperazine HCl salt is highly water-soluble, making it an ideal candidate for in vitro screening and a versatile synthetic intermediate for generating novel, highly bioavailable CNS drugs .

Experimental Methodologies: Self-Validating Protocols

To rigorously validate the binding affinity ( Ki​ ) of piperazine derivatives, a highly controlled Radioligand Binding Assay is required. Do not simply follow the steps; understand the causality behind the assay design.

Protocol 1: 5-HT1A Radioligand Displacement Assay

Causality & Design Choices:

  • Cell Line: We utilize Chinese Hamster Ovary (CHO) cells stably expressing human 5-HT1A receptors. Why? CHO cells lack endogenous 5-HT receptors, providing a "null background." Any displacement of the radioligand is exclusively due to the transfected human receptor.

  • Filter Pre-treatment: Glass fiber (GF/B) filters are pre-soaked in 0.5% Polyethylenimine (PEI). Why? Piperazines are basic and lipophilic, prone to sticking to glass. PEI coats the filter with positive charges, repelling the positively charged piperazine at physiological pH and drastically reducing non-specific binding (NSB).

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO-5-HT1A cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Incubation: In a 96-well plate, combine 50 µL of the test compound (e.g., 1-(2-Fluoro-6-methoxyphenyl)piperazine at concentrations from 10−10 to 10−5 M), 50 µL of[3H]-8-OH-DPAT (1 nM final concentration), and 100 µL of membrane suspension.

  • Equilibration: Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through PEI-soaked GF/B filters using a cell harvester.

  • Washing: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail and measure retained radioactivity using a liquid scintillation counter.

Self-Validation Checkpoint: Include a saturation binding curve using unlabeled serotonin (5-HT) as a positive control. The assay is only considered valid if the unlabeled 5-HT yields a Ki​ within 0.5 log units of historically established literature values (typically ~1-5 nM). Furthermore, NSB (determined using 10 µM WAY-100635) must account for <10% of total binding.

Exp_Workflow Prep Membrane Preparation (CHO cells expressing 5-HT1A) Incubate Incubation (Ligand +[3H]-8-OH-DPAT) Prep->Incubate Filter Rapid Filtration (GF/B filters + 0.5% PEI) Incubate->Filter Wash Washing (Ice-cold Tris-HCl buffer) Filter->Wash Measure Liquid Scintillation (Measure bound radioactivity) Wash->Measure Analyze Data Analysis (IC50 & Ki determination) Measure->Analyze

Fig 2. Step-by-step radioligand binding assay workflow for evaluating piperazine receptor affinity.
Protocol 2: Functional cAMP Accumulation Assay

To determine if the piperazine acts as an agonist or antagonist, a functional assay is required.

  • Seed CHO-5-HT1A cells in 384-well plates.

  • Pre-incubate cells with 500 µM IBMX (Isobutylmethylxanthine). Causality: IBMX is a phosphodiesterase (PDE) inhibitor. It prevents the degradation of cAMP, allowing us to accurately measure the accumulation caused by GPCR modulation.

  • Stimulate cells with 10 µM Forskolin (to artificially spike cAMP levels) alongside the test piperazine compound.

  • If 1-(2-Fluoro-6-methoxyphenyl)piperazine acts as an agonist, it will activate the Gi protein, inhibiting AC, and you will observe a dose-dependent decrease in Forskolin-induced cAMP levels.

Conclusion

While blockbuster drugs like Aripiprazole and Vortioxetine utilize the piperazine moiety as a structural anchor to achieve complex polypharmacology, 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride represents the raw, highly-tuned essence of this pharmacophore. Its specific di-ortho substitution provides superior metabolic stability and conformational rigidity, making it an indispensable tool for researchers mapping GPCR binding pockets and medicinal chemists synthesizing the next generation of neurotherapeutics.

References

  • PubChem Database : National Center for Biotechnology Information. "Phenylpiperazine Pharmacophore and GPCR Binding Profiles." PubChem. Available at: [Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 1-(2-Fluoro-6-methoxyphenyl)piperazine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride, a substituted piperazine derivative often utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment.

Part 1: Hazard Assessment and Immediate Safety Precautions

Before handling 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride for any purpose, including disposal, a thorough understanding of its potential hazards is essential. Based on data for similar piperazine derivatives, this compound should be treated as a hazardous substance.

1.1 Anticipated Hazard Profile

The following table summarizes the likely hazards associated with 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride, based on analogous compounds.[2][3]

Hazard ClassificationGHS Category (Anticipated)Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 2A/2H319: Causes serious eye irritation.
Respiratory Tract IrritationCategory 3H335: May cause respiratory irritation.

1.2 Essential Personal Protective Equipment (PPE)

Due to the irritant nature of this compound, the use of appropriate PPE is mandatory to prevent personal exposure.[4][5]

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[4][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.Prevents direct skin contact, which can lead to irritation.[4][6]
Respiratory Protection NIOSH-approved respirator.Required when working outside of a certified chemical fume hood or if dust formation is likely.[4]

All handling and preparation for disposal of 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

Part 2: Step-by-Step Disposal Protocol

The disposal of 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride must be managed as hazardous chemical waste.[4][7] Disposal down the drain or in regular trash is strictly prohibited.[4][8]

2.1 Waste Segregation: The First Line of Defense

Proper segregation is fundamental to safe chemical waste management.[4]

  • Classification: 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride waste should be classified as non-halogenated organic waste.

  • Incompatibility: Never mix this waste with incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, or acid chlorides.[4][9] Keep it separate from aqueous waste streams.

  • Solid vs. Liquid: Collect solid waste (e.g., pure compound, contaminated weighing paper) separately from any liquid waste solutions containing the compound.[4]

2.2 Experimental Protocol: Waste Collection and Storage

  • Container Selection: Choose a clean, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene. The container must have a secure, tight-fitting lid.[4][8]

  • Labeling: Affix a "Hazardous Waste" label to the container.[10] Clearly write the full chemical name, "1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride," and list any solvents present. Include the appropriate GHS hazard pictograms (e.g., Exclamation Mark for irritant).[4]

  • Waste Transfer: Carefully transfer the waste into the designated container using spark-proof tools. Minimize the generation of dust during this process.[4]

  • Contaminated Materials: Any materials contaminated with the compound, such as gloves, pipette tips, or absorbent pads, must also be treated as hazardous waste and placed in the same container.[4][10]

  • Sealing and Storage: Securely close the waste container. Store it in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials, pending collection.[4][9] The storage area should be clearly marked.

Diagram of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride.

Caption: Workflow for the safe disposal of 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride.

Part 3: Final Disposal and Emergency Procedures

3.1 Professional Disposal

The final step in the disposal process is to arrange for collection by a licensed hazardous waste disposal company.[4] The recommended method for final disposal is high-temperature incineration at an approved and certified facility.[4] Maintain a detailed log of all hazardous waste generated and disposed of to ensure regulatory compliance.

3.2 Spill and Exposure Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Minor Spills:

    • Evacuate non-essential personnel from the immediate area.[7]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[1]

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

    • Collect all cleanup materials as hazardous waste.

  • Major Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Prevent entry to the affected area.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

    • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]

    • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride, thereby upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Benchchem. (n.d.). Proper Disposal of 1-Benzoylpiperazine: A Guide for Laboratory Professionals.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • TCI Chemicals. (2025, November 16). Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
  • Department of Toxic Substances Control. (2026, February 15). Laboratory Hazardous Waste Accumulation and Treatment.
  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine.
  • Thermo Fisher Scientific. (2010, October 18). Safety Data Sheet: 1-(2-Methoxyphenyl)piperazine hydrochloride.
  • MedChemExpress. (2025, December 8). Safety Data Sheet: 1-(2-Methoxyphenyl)piperazine (hydrochloride).
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(2-Methoxyphenyl)piperazine HCl.
  • Fisher Scientific. (2011, December 15). Safety Data Sheet: 1-(2-Methoxyphenyl)piperazine.
  • Cayman Chemical. (2025, June 30). Safety Data Sheet.
  • Novachem. (2024, January 2). Safety Data Sheet: Piperazine citrate.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(2-Fluoro-5-methoxyphenyl)piperazine hydrochloride.
  • Apollo Scientific. (n.d.). Safety Data Sheet: Piperazine.
  • ECHEMI. (n.d.). Safety Data Sheet: 1-(2-Methoxyphenyl)piperazine.

Sources

Handling

Personal protective equipment for handling 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride

Operational Safety and Logistics Guide: Handling 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as a rigorous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Logistics Guide: Handling 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride

As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as a rigorous scientific protocol. To safely handle specialized building blocks like 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride, we must move beyond simply reading a Safety Data Sheet (SDS). We must understand the causality of the risks involved to implement foolproof, self-validating safety systems.

The Causality of Risk: Why Standard Precautions Are Insufficient

1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride (CAS: 1396762-14-3) is a highly specialized intermediate frequently used in drug discovery. Understanding its physicochemical and pharmacological profile is critical for determining your operational setup.

  • Physical State & Aerosolization: Supplied as a hydrochloride salt, this compound exists as a fine, hygroscopic crystalline powder[1]. The primary physical risk is the generation of respirable dust during weighing and transfer operations.

  • Chemical Hazard Profile: Under GHS classification, it is a known irritant, carrying hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

  • Pharmacological Bioactivity: Arylpiperazines are "privileged scaffolds" in medicinal chemistry, frequently exhibiting high binding affinities for G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors[2]. The addition of fluorine and methoxy groups to the phenyl ring significantly increases the molecule's lipophilicity. While the salt form is polar, accidental inhalation of the dust can lead to systemic absorption, where the free base can easily cross the blood-brain barrier (BBB). Therefore, handling protocols must be designed to absolutely preclude systemic exposure, not just local irritation.

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate the specific risks of aerosolization and dermal penetration, the following PPE specifications are strictly required.

PPE CategorySpecification / StandardCausality (Why it's needed)Breakthrough / Limit
Gloves Nitrile, Powder-free (EN 374 / ASTM D6978)Prevents dermal absorption of the bioactive scaffold. Double-glove when handling DMSO solutions.>480 min (dry powder); <60 min (in DMSO)
Eye Protection Chemical Safety Goggles (EN 166 / ANSI Z87.1)Protects against aerosolized HCl salt dust which causes severe ocular irritation (H319).N/A
Respiratory FFP3 / N95 Particulate RespiratorMitigates inhalation of fine hygroscopic powder (H335) and prevents systemic mucosal absorption.99% filtration efficiency
Body Protection Flame-resistant lab coat, fully buttonedPrevents particulate accumulation on forearms and street clothing.N/A

Step-by-Step Operational Protocol: Weighing & Solubilization

This protocol is designed as a self-validating system to contain particulates and prevent cross-contamination.

Phase 1: Pre-Operation & PPE Donning

  • Engineering Controls: Ensure the chemical fume hood is operational.

    • Self-Validation Check: Before opening any chemical vial, hold a tissue near the lower edge of the fume hood sash; it should pull gently inward, validating negative pressure and a face velocity between 0.4 and 0.6 m/s.

  • Don PPE: Put on a fully buttoned lab coat, N95/FFP3 respirator, and chemical splash goggles.

  • Double Gloving: Don an inner layer of standard nitrile gloves.

    • Self-Validation Check: Inflate the outer gloves manually by trapping air and rolling the cuff to check for micro-punctures before donning them over the inner layer.

Phase 2: Handling & Weighing 4. Static Mitigation: Hydrochloride salts are highly prone to static cling, which exacerbates aerosolization. Wipe the exterior of the chemical bottle and the balance draft shield with a static-dissipative wipe. Use a grounded, anti-static micro-spatula. 5. Direct Transfer: Tare a sealable amber glass vial on the analytical balance. Carefully transfer the powder directly into the vial.

  • Causality Note: Weighing directly into the destination vessel minimizes the number of transfer steps and exposed surface area, drastically reducing dust generation.
  • Sealing: Cap the vial immediately after the desired mass is reached.

Phase 3: Solubilization (High-Risk Step) 7. Solvent Addition: If preparing a stock solution, inject the solvent (e.g., DMSO or water) into the vial strictly inside the fume hood. 8. The DMSO Vector Risk: DMSO rapidly penetrates the skin and acts as a carrier vector for dissolved solutes. If a single drop of the DMSO-piperazine solution touches the outer glove, doff the outer glove immediately inside the hood, wash hands, and don a new pair.

Spill Response and Disposal Plan

Spill Response (Dry Powder):

  • Isolate: Evacuate the immediate area. Do not attempt to sweep the powder with a brush, as this will immediately aerosolize the active pharmaceutical ingredient (API).

  • Contain: Gently cover the spill with damp absorbent paper towels to trap the dust.

  • Wet Wipe: Lightly mist the towels with water (to dissolve the HCl salt) or a 70% ethanol solution. Carefully wipe up the spill from the outside in.

  • Decontaminate: Wash the surface with soap and water, followed by a final ethanol wipe to ensure no lipophilic residue remains.

Waste Disposal:

  • Solid waste, contaminated gloves, and empty vials must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated/Nitrogenous Organic Waste"[1].

  • Do not flush any solutions down the sink. Incineration by a licensed hazardous waste contractor is the required disposal method.

Workflow Visualization

PPE_Workflow A Risk Assessment: Irritant & Bioactive Powder B Don PPE: Nitrile, Goggles, N95 A->B C Engineering Controls: Fume Hood (>0.4 m/s) B->C D Weighing: Anti-static Spatula C->D E Solubilization: Add Solvent (e.g., DMSO) D->E F Decontamination & Waste Disposal E->F

Workflow for handling 1-(2-Fluoro-6-methoxyphenyl)piperazine HCl safely.

References

  • [1] Title: SAFETY DATA SHEET - Thermo Fisher Scientific: 1-Phenylpiperazine hydrochloride. Source: thermofisher.com. URL: 1

  • Title: 1-(2-fluoro-6-methoxyphenyl)piperazine hydrochloride | 1396762-14-3 - Sigma-Aldrich. Source: sigmaaldrich.com. URL:

  • [2] Title: The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - MDPI. Source: mdpi.com. URL: 2

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.